molecular formula C15H10BrClN2 B1395117 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline CAS No. 405933-97-3

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Cat. No.: B1395117
CAS No.: 405933-97-3
M. Wt: 333.61 g/mol
InChI Key: NOBRZGSZPQCQEU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline is a useful research compound. Its molecular formula is C15H10BrClN2 and its molecular weight is 333.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)-4-chloro-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2/c1-9-2-7-13-12(8-9)14(17)19-15(18-13)10-3-5-11(16)6-4-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBRZGSZPQCQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695911
Record name 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405933-97-3
Record name 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Abstract

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged structures in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive, technically detailed framework for the synthesis and structural elucidation of a specific derivative, this compound. We present a robust two-step synthetic pathway, beginning with the condensation of 2-amino-5-methylbenzoic acid and 4-bromobenzoyl chloride to form the quinazolinone intermediate, followed by chlorination to yield the target compound. This document offers an in-depth explanation of the experimental rationale, detailed step-by-step protocols, and a complete guide to the analytical techniques required for unambiguous structural confirmation, including NMR, MS, and IR spectroscopy. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Synthesis Pathway and Strategy

The synthesis of this compound is efficiently achieved through a two-step process. This strategy is predicated on the initial formation of a stable quinazolin-4(3H)-one intermediate, which is subsequently converted to the final 4-chloro derivative. This common and effective approach in quinazoline chemistry allows for modularity and high yields.[3][4]

Overall Synthetic Scheme

The selected pathway involves the formation of an amide bond followed by intramolecular cyclization to build the quinazolinone ring, and a final chlorination step.

Synthetic_Pathway A 2-Amino-5-methylbenzoic acid (CAS: 2941-78-8) I 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one node1 A->node1 B 4-Bromobenzoyl chloride (CAS: 586-75-4) B->node1 P This compound (CAS: 405933-97-3) I->P Step 2: Chlorination Reflux C Phosphorus Oxychloride (POCl₃) (CAS: 10025-87-3) node1->I Step 1: Amidation & Cyclization Pyridine, Reflux

Caption: Overall two-step synthesis of the target compound.

Rationale for Synthetic Approach

The chosen synthetic route is advantageous for several reasons:

  • Convergent Strategy: It builds the complex heterocyclic core from readily available starting materials, 2-amino-5-methylbenzoic acid and 4-bromobenzoyl chloride.[5][6]

  • Robust Intermediate: The 2-(4-bromophenyl)-6-methylquinazolin-4(3H)-one intermediate is typically a stable, crystalline solid that can be easily purified by recrystallization, ensuring high-purity material for the subsequent step.

  • Efficient Chlorination: The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for converting the 4-oxo group of a quinazolinone into the 4-chloro group, which is a key functional handle for further derivatization in drug discovery programs.[7][8]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one

This step involves the acylation of 2-amino-5-methylbenzoic acid with 4-bromobenzoyl chloride, followed by an in-situ cyclization promoted by heat.

  • Reagents and Materials:

    • 2-Amino-5-methylbenzoic acid (1.0 eq)

    • 4-Bromobenzoyl chloride (1.1 eq)

    • Anhydrous Pyridine (solvent)

    • Ethanol (for recrystallization)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-methylbenzoic acid.

    • Add anhydrous pyridine to dissolve the starting material (approx. 10 mL per gram of amino acid).

    • Slowly add 4-bromobenzoyl chloride to the stirred solution at room temperature. The addition may be exothermic.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

    • Dry the crude product. Purify by recrystallization from hot ethanol to yield the intermediate as a white or off-white solid.[9]

Step 2: Synthesis of this compound

This step converts the hydroxyl group of the quinazolinone tautomer into a chlorine atom using a standard chlorinating agent.

  • Reagents and Materials:

    • 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)

    • N,N-Dimethylformamide (DMF) (catalytic amount, optional)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • In a dry round-bottom flask, suspend the 2-(4-bromophenyl)-6-methylquinazolin-4(3H)-one intermediate in phosphorus oxychloride.

    • Add a few drops of DMF (optional, as a catalyst).

    • Heat the mixture to reflux (approx. 105°C) and maintain for 3-5 hours. The suspension should dissolve as the reaction progresses.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Allow the mixture to cool to room temperature.

    • CAUTION: Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker within a fume hood to quench the excess POCl₃. This is a highly exothermic and hazardous step that releases HCl gas.

    • Stir the resulting slurry until all the ice has melted. The product will precipitate.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide until the pH is ~7-8.

    • Collect the solid product by vacuum filtration, wash extensively with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Characterization of this compound

Unambiguous confirmation of the final product's structure and purity is achieved through a combination of physicochemical and spectroscopic methods.

Characterization Workflow

Characterization_Workflow Start Purified Product (CAS: 405933-97-3) MP Melting Point Start->MP NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Result Structural Confirmation & Purity Assessment MP->Result NMR->Result MS->Result IR->Result

Caption: Analytical workflow for structural elucidation.

Physicochemical and Expected Spectroscopic Data

The following tables summarize the expected data for the final product.

Table 1: Physicochemical Properties

Property Expected Value
CAS Number 405933-97-3
Molecular Formula C₁₅H₁₀BrClN₂
Molecular Weight 333.61 g/mol
Appearance Yellow Solid

| Melting Point | To be determined experimentally |

Table 2: Summary of Expected Spectroscopic Data

Technique Characteristic Peaks / Signals
¹H NMR (DMSO-d₆) δ ~8.2-8.4 ppm (d, Ar-H), δ ~7.7-7.9 ppm (m, Ar-H), δ ~2.5 ppm (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆) Signals in the aromatic region (δ 120-160 ppm), methyl signal (δ ~21 ppm)
Mass Spec (EI) Isotopic pattern for 1 Br and 1 Cl atom (M, M+2, M+4 peaks). Expected m/z for [M]⁺ ≈ 332/334/336.

| IR (KBr) | ~3050 cm⁻¹ (Ar C-H), ~1610 cm⁻¹ (C=N), ~1550 cm⁻¹ (C=C), ~830 cm⁻¹ (C-Cl), ~650 cm⁻¹ (C-Br)[1][10] |

Spectroscopic Analysis Protocols and Interpretation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinazoline ring and the bromophenyl ring, typically in the downfield region (δ 7.5-8.5 ppm). A sharp singlet corresponding to the three protons of the methyl group should appear upfield (~δ 2.5 ppm). The ¹³C NMR will confirm the presence of 15 unique carbon atoms (or fewer if symmetry exists).

  • Mass Spectrometry (MS):

    • Protocol: Introduce a sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

    • Interpretation: The mass spectrum is crucial for confirming the molecular weight. Due to the natural isotopic abundance of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks at m/z values corresponding to the different isotopic combinations (M, M+2, M+4). This pattern is a definitive indicator of the presence of one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy:

    • Protocol: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum, typically from 4000 to 400 cm⁻¹.

    • Interpretation: The IR spectrum helps identify key functional groups. The absence of a broad O-H or N-H stretch (above 3200 cm⁻¹) and the absence of a C=O stretch (~1680 cm⁻¹) confirms the conversion of the quinazolinone intermediate. Key absorbances will include aromatic C-H stretching, C=N and C=C ring stretches, and stretches corresponding to the C-Cl and C-Br bonds in the fingerprint region.[11][12]

Conclusion

This guide outlines a reliable and well-documented methodology for the synthesis and characterization of this compound. By following the detailed protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently prepare and validate this important heterocyclic compound. The strategic approach, beginning with the formation of a stable quinazolinone intermediate, ensures high yields and purity, making it suitable for applications in medicinal chemistry research and the development of novel therapeutic agents. The analytical workflow provides a clear path to the unambiguous structural confirmation of the target molecule.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-Methylbenzoic Acid: A Versatile Aromatic Building Block for Synthesis and Industry.
  • IJIRT. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology, 12(7).
  • Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC - PubMed Central.
  • ACS Omega. (2018). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH.
  • Molecules. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC - NIH.
  • Supporting Information. (n.d.).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications.
  • Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838.
  • Breakthrough News. (n.d.). 2-amino-5-methylbenzoic acid brings new products.
  • Arshad, M. (2012). Synthesis and FT-IR Spectral Analysis of Some New Quinazoline-4(3H)-one Derivatives. ResearchGate.
  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.
  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56.
  • ACG Publications. (2017). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q.
  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Cao, Y., et al. (2021). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. PMC - NIH.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Beilstein Journal of Organic Chemistry. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Saleh, M. A., et al. (2003). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. ResearchGate.
  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • PubChemLite. (n.d.). 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid (C16H9BrClNO2).
  • PubChem. (n.d.). 2-Amino-4-(2-bromoacetyl)-5-methylbenzonitrile.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete spectroscopic characterization of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] Given the importance of the quinazoline scaffold in drug discovery, rigorous structural elucidation is paramount.[4][5] This document details the principles, experimental protocols, and interpretation of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The content herein is designed to provide researchers, scientists, and drug development professionals with a robust framework for verifying the identity, purity, and structure of this and structurally related molecules.

Introduction: The Quinazoline Scaffold and the Need for Rigorous Analysis

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, this compound (Figure 1), incorporates several key pharmacophoric features: a halogenated phenyl ring, a reactive chloro-substituent, and a methyl group on the quinazoline core. These features necessitate unambiguous structural confirmation, as even minor isomeric impurities can drastically alter biological activity and toxicity profiles.

Spectroscopic analysis is the cornerstone of modern chemical characterization.[6][7] This guide explains the causality behind the application of NMR, IR, and MS—a trifecta of analytical techniques that, when used in concert, provide a holistic and definitive structural portrait of the target molecule.

Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and relative spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The predicted chemical shifts for this compound are based on established substituent effects on aromatic systems and data from analogous compounds.[8][9][10]

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-5~8.10d~8.81HDeshielded by proximity to the quinazoline nitrogen and the electron-withdrawing chloro group.
H-7~7.85dd~8.8, 2.01HExhibits coupling to both H-5 and H-8.
H-8~7.65d~2.01HAppears as a doublet due to meta-coupling with H-7.
H-2', H-6'~8.45d~8.52HProtons ortho to the quinazoline ring are deshielded. Part of an AA'BB' system.
H-3', H-5'~7.70d~8.52HProtons ortho to the bromine atom. Part of an AA'BB' system.
-CH₃~2.55s-3HTypical chemical shift for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectral Data

Carbon NMR (¹³C NMR) provides a map of the carbon skeleton. The predicted chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale
C-2~161.0Imino-carbon, highly deshielded.
C-4~160.5Carbon bearing the chlorine atom, deshielded.
C-4a~150.0Quaternary carbon at the ring junction.
C-5~129.0Aromatic CH.
C-6~140.0Carbon bearing the methyl group.
C-7~135.5Aromatic CH.
C-8~124.0Aromatic CH.
C-8a~127.5Quaternary carbon at the ring junction.
C-1'~137.0Quaternary carbon attached to the quinazoline ring.
C-2', C-6'~130.5Aromatic CH.
C-3', C-5'~132.0Aromatic CH.
C-4'~126.0Carbon bearing the bromine atom.
-CH₃~22.0Aliphatic methyl carbon.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.[9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.[11][12]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution; any particulate matter can degrade spectral quality.[11][12]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[13][14] The optimal sample height is approximately 4 cm.[13]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire data with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence with 1024 or more scans, a spectral width of 0 to 200 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[9]

    • Integrate the ¹H NMR signals to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's functional groups. It is an excellent technique for quickly confirming the presence of key structural motifs.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3050-3100C-H StretchAromatic C-H
2920-2980C-H StretchMethyl (-CH₃)
~1615C=N StretchQuinazoline Ring
1550-1580C=C StretchAromatic Rings
~1090C-Cl StretchAryl-Chloride
~1010C-Br StretchAryl-Bromide
800-850C-H BendOut-of-plane bending for substituted aromatics
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation and non-destructive nature.[15][16]

  • Background Scan: With the ATR crystal clean, perform a background measurement to capture the spectrum of the ambient environment (e.g., CO₂, H₂O). This is automatically subtracted from the sample spectrum.[17]

  • Sample Measurement: Place a small amount of the solid sample onto the ATR crystal (typically diamond).[16]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.[15]

  • Data Acquisition: Initiate the scan. The instrument directs an infrared beam through the crystal, where it reflects and interacts with the sample via an evanescent wave.[15][18]

  • Cleaning: After the measurement, retract the clamp and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for small molecules, as it typically produces an intact molecular ion with minimal fragmentation.[19][20]

Predicted Mass Spectrum Data
  • Molecular Weight: 332.00 g/mol (for ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N)

  • Expected Molecular Ion ([M+H]⁺): m/z 333.0

  • Isotopic Pattern: A key feature for this molecule is the distinctive isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This results in a characteristic cluster of peaks for the molecular ion:

    • [M+H]⁺: m/z 333.0 (¹²C₁₅H₁₁⁷⁹Br³⁵ClN₂)

    • [M+2+H]⁺: m/z 335.0 (contributions from ⁸¹Br and ³⁷Cl)

    • [M+4+H]⁺: m/z 337.0 (¹²C₁₅H₁₁⁸¹Br³⁷ClN₂) The relative intensities of this cluster provide definitive confirmation of the presence of one bromine and one chlorine atom.[21]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (typically 2-5 kV) to the capillary needle, causing the formation of a fine spray of charged droplets.[20]

  • Desolvation and Ion Formation: As the solvent evaporates from the droplets, gas-phase ions (in this case, protonated molecules, [M+H]⁺) are generated.[22]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are determined.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. The workflow below illustrates the logical progression from initial confirmation to detailed structural elucidation.

G cluster_0 Initial Verification cluster_1 Structural Elucidation Compound Synthesized Compound FTIR FTIR Spectroscopy Compound->FTIR Functional Groups? MS Mass Spectrometry Compound->MS Molecular Weight & Isotopic Pattern? H_NMR 1H NMR FTIR->H_NMR Confirm Aromatic/Aliphatic MS->H_NMR Confirm MW C_NMR 13C NMR H_NMR->C_NMR Proton Environment & Connectivity Structure_Confirm Final Structure Confirmed H_NMR->Structure_Confirm Final Validation C_NMR->Structure_Confirm Carbon Skeleton

Caption: Integrated workflow for spectroscopic structure confirmation.

This workflow demonstrates a self-validating system. The molecular weight and elemental composition from MS must be consistent with the functional groups identified by FTIR and the detailed C-H framework provided by NMR. Any discrepancy at any stage necessitates re-evaluation or further experimentation.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. By systematically applying NMR, FTIR, and MS, researchers can achieve unambiguous structural confirmation. The protocols and representative data presented in this guide serve as a robust framework for ensuring the identity, purity, and quality of novel chemical entities, a critical requirement for advancing research and development in medicinal chemistry.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Biochemistry, 36(6), 483-493. [Link]
  • Smith, R. D., Loo, J. A., Edmonds, C. G., Barinaga, C. J., & Udseth, H. R. (1990). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 62(9), 882-899. [Link]
  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Analytical Chemistry, 85(1), 2-9. [Link]
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Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Quinazoline Derivatives

The quinazoline nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, represents one of the most significant scaffolds in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure." This designation is reserved for molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target. First synthesized in 1895, quinazoline and its oxidized form, quinazolinone, are not only synthetic marvels but are also the core of over 200 alkaloids isolated from natural sources.[2][3]

The broad spectrum of pharmacological activities associated with quinazoline derivatives is remarkable, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects, among others.[1][4][5][6][7] This guide, tailored for researchers and drug development professionals, provides a detailed exploration of the key biological activities of quinazoline derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The application of quinazoline derivatives in oncology is arguably their most successful and well-documented therapeutic area. Several FDA-approved drugs and numerous clinical trial candidates feature this core structure.[8][9] Their efficacy stems from the ability to inhibit key proteins that drive cancer progression, primarily through kinase inhibition and disruption of microtubule dynamics.

Mechanism I: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism for the anticancer effects of many quinazoline derivatives is the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[10] EGFR is a critical mediator of cell proliferation, survival, and migration, and its overactivity or mutation is a hallmark of many cancers, especially non-small-cell lung cancer (NSCLC).[11][12]

Quinazoline-based EGFR inhibitors function as ATP-competitive agents, binding to the kinase domain's ATP pocket and preventing the autophosphorylation necessary for downstream signaling activation.

  • First-Generation Inhibitors (Gefitinib, Erlotinib): These reversible inhibitors are highly effective against cancers with activating EGFR mutations (e.g., L858R, Del19) but are less effective against the wild-type (WT) receptor and are susceptible to resistance, notably through the T790M "gatekeeper" mutation.[12][13]

  • Second-Generation Inhibitors (Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with a cysteine residue (C797) in the ATP binding pocket. They show activity against both activating mutations and the T790M resistance mutation.[10]

  • Multi-Targeted Kinase Inhibition: Beyond EGFR, certain quinazoline derivatives have been engineered to inhibit other crucial kinases involved in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[14][15] This multi-targeted approach can offer a more comprehensive blockade of tumor growth pathways.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding EGF EGF (Ligand) EGF->EGFR RAS_RAF Ras/Raf/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/Akt Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazoline EGFR Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Mechanism II: Microtubule Disruption

Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[15] Agents that interfere with microtubule dynamics are potent anticancer drugs. A distinct class of quinazoline derivatives functions as microtubule targeting agents (MTAs) by binding to the colchicine binding site on tubulin.[16][17] This binding prevents the polymerization of tubulin into microtubules, leading to several downstream effects:

  • Disruption of the mitotic spindle.

  • Arrest of the cell cycle in the G2/M phase.[16]

  • Induction of apoptosis (programmed cell death).[15]

This mechanism is particularly valuable as these compounds are often not substrates for multidrug resistance transporters like P-glycoprotein, potentially overcoming a common mechanism of chemotherapy resistance.[15]

CellCycle_Arrest cluster_inhibition Mechanism of Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M M->G1 G2M_Arrest G2/M Arrest Apoptosis Apoptosis Quinazoline_MTA Quinazoline Microtubule Inhibitor Quinazoline_MTA->M Inhibits Spindle Formation G2M_Arrest->Apoptosis

Caption: Cell cycle arrest induced by microtubule-targeting quinazolines.

Other Anticancer Mechanisms

The versatility of the quinazoline scaffold allows it to target other critical cancer pathways:

  • PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA single-strand break repair. Inhibiting PARP-1 in cancers with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality. Certain quinazolinone derivatives have shown potent PARP-1 inhibitory activity.[18][19]

  • DHFR Inhibition: Dihydrofolate reductase (DHFR) is essential for synthesizing nucleotides. Quinazoline-based antifolates can block this enzyme, halting DNA replication and cell division.[19][20]

Data Summary: Anticancer Activity
Compound ClassTargetExample CompoundActivity (IC50/GI50)Target Cell LineReference
4-AnilinoquinazolinesEGFRGefitinib~0.8 nM (EGFRwt)H1975, A549[10]
6,7-DimethoxyquinazolinesEGFRCompound 380 nMHepG2[21]
Quinazolinone Schiff BasesApoptosis InductionCompound 30VariesMCF-7, MDA-MB-231[18]
Quinazoline DerivativesTubulin PolymerizationCompound Q1951 nMHT-29[17]
Quinazoline-2,4-dionesPARP-1-Nanomolar range-[18]
Key Experimental Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Causality: The principle rests on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of cell death induced by the test compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivative in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI50/IC50 value (the concentration of the compound that inhibits 50% of cell growth/viability).

Part 2: Antimicrobial Activity - A Scaffold for Combating Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria, fungi, and mycobacteria.[4][22][23]

Antibacterial and Antifungal Activity

Derivatives of quinazoline and quinazolin-4(3H)-one have demonstrated significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans).[3][4][22][23]

Structure-Activity Relationship (SAR) Insights:

  • Substituents at the 2 and 3 positions of the quinazolinone ring are crucial for activity.[4]

  • The presence of a halogen atom (e.g., chlorine) at the 6 or 8 position can enhance antimicrobial effects.[4]

  • Increased lipophilicity, for instance by adding a naphthyl radical, can improve solubility in the bacterial cell membrane, leading to enhanced bacteriostatic effects.[22]

Antitubercular Activity

Several quinazoline derivatives have been identified as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2] One derivative, 1,2-di(quinazolin-4-yl)diselane (DQYD), has shown bacteriostatic activity in a dose- and time-dependent manner. Its mechanism appears to involve the disruption of intracellular ATP homeostasis and an increase in DNA damage within the mycobacterium.

Data Summary: Antimicrobial Activity
Compound ClassTarget OrganismActivity MetricValueReference
N-hexyl substituted isatin-quinazolineS. aureus, E. coli, FungiMICActive[4]
Quinazolin-4(3H)-onesS. aureus, S. pneumoniaeMICBacteriostatic[22]
1,2-di(quinazolin-4-yl)diselane (DQYD)Mycobacterium tuberculosisMICSimilar to clinical drugs
Acylhydrazone quinazolinesS. aureus, E. coli, A. nigerMICSignificant activity[7]
Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC.

Causality: This protocol directly measures the potency of a compound by challenging a standard inoculum of bacteria with a range of compound concentrations. The absence of turbidity (cloudiness) indicates the inhibition of bacterial growth.

MIC_Workflow Start Start: Prepare Compound Stock Solution Step1 Perform 2-fold serial dilutions of compound in broth across a 96-well plate Start->Step1 Step2 Add standardized bacterial inoculum to each well Step1->Step2 Step3 Include Positive (no drug) and Negative (no bacteria) Controls Step2->Step3 Step4 Incubate at 37°C for 18-24 hours Step3->Step4 Step5 Visually inspect for turbidity or measure absorbance Step4->Step5 End Determine MIC: Lowest concentration with no visible growth Step5->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the quinazoline derivative (at 2x the highest desired concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Part 3: Anti-inflammatory and Antiviral Activities

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Quinazoline derivatives have demonstrated potent anti-inflammatory properties, often comparable to or exceeding standard drugs like indomethacin and diclofenac.[1][24] The primary mechanism involves the modulation of key inflammatory signaling pathways. For instance, certain pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[25] Molecular modeling suggests these compounds may act as ligands for mitogen-activated protein kinases (MAPKs) like JNK, p38α, and ERK2, which are upstream regulators of NF-κB.[25]

Antiviral Activity

The quinazoline scaffold has proven to be a valuable template for the development of antiviral agents.[26] Derivatives have shown efficacy against a wide range of DNA and RNA viruses.[27][28]

  • Influenza Virus: 2,4-disubstituted quinazolines have shown potent activity against the influenza A virus (H1N1) with low cytotoxicity.[29]

  • Zika and Dengue Virus: Tri-substituted quinazolinone compounds have been identified as potent, non-cytotoxic inhibitors of both Zika (ZIKV) and Dengue (DENV) virus replication, with EC50 values as low as 86 nM.[30]

  • SARS-CoV-2: In the search for drugs against COVID-19, certain quinazoline derivatives were found to inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[31]

  • Other Viruses: Activity has also been reported against Herpes Simplex Virus (HSV), Coxsackie virus, and Human Cytomegalovirus (HCMV).[28][32]

Key Experimental Protocol: Viral Plaque Reduction Assay

This assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles.

Causality: A viral plaque is a clear zone formed in a monolayer of cells as a result of viral infection and replication, which causes the cells to lyse. An effective antiviral agent will inhibit viral replication and thus reduce the number and/or size of the plaques formed.

Methodology:

  • Cell Plating: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the quinazoline derivative.

  • Incubation: Incubate the plates for 2-5 days (depending on the virus) to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The living cells will take up the stain, while the plaques (areas of dead cells) will remain clear.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value (the concentration that reduces plaque formation by 50%) can then be determined.

Conclusion and Future Directions

The quinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have yielded clinically successful drugs and a rich pipeline of candidates across oncology, infectious diseases, and inflammation.[8][33] The synthetic tractability of the quinazoline core allows for extensive chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][34][35][36]

Future research is poised to explore several exciting avenues:

  • Multi-Target Inhibitors: Designing single molecules that can modulate multiple disease-relevant targets (e.g., inhibiting both EGFR and VEGFR) to achieve synergistic effects and overcome resistance.[15]

  • Overcoming Resistance: Developing next-generation inhibitors that are active against known resistance mutations in targets like EGFR.[12][13]

  • Novel Mechanisms: Exploring less-chartered biological activities and identifying novel protein targets for the quinazoline scaffold to address unmet medical needs.

The continued interdisciplinary collaboration between synthetic chemists, molecular biologists, and clinical researchers will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

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Mechanism of action of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. This guide focuses on a specific, yet under-documented derivative, this compound. While direct research on this compound's mechanism of action is not extensively published, its structural features provide a strong basis for postulating its biological activity. This document synthesizes information from the broader class of quinazoline derivatives to propose a likely mechanism of action and provides a comprehensive, field-proven framework for its experimental validation. We will delve into the chemical rationale, propose key biological targets, and offer detailed protocols for researchers to elucidate its precise cellular and molecular effects.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives are heterocyclic compounds that have garnered significant interest in pharmaceutical chemistry due to their wide spectrum of biological activities.[1] Molecules incorporating the quinazoline moiety have been reported to exhibit anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties, among others.[2][3] This diverse activity profile stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with biological macromolecules.[4]

Several successful drugs are based on the quinazoline core, particularly in oncology. For instance, Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives that function as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers.[5][6] The core structure of this compound shares key features with these established inhibitors, making it a compelling candidate for investigation.

This guide will first explore the synthesis and chemical properties of the title compound, highlighting the reactive 4-chloro position. We will then postulate its mechanism of action based on structure-activity relationships within the quinazoline class, focusing on its potential as a kinase inhibitor. Finally, we will present a detailed experimental roadmap for validating this hypothesis, providing researchers with the necessary protocols to rigorously characterize its biological function.

Synthesis and Chemical Properties

The synthesis of 2,4,6-trisubstituted quinazolines is a well-established area of organic chemistry.[7] While a specific synthesis for this compound is not detailed in the provided search results, a general and highly probable synthetic route can be constructed based on standard methodologies.

A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination. The 4-chloro group is a particularly important feature, as it is highly susceptible to nucleophilic aromatic substitution.[4] This reactivity allows the chlorine atom to be displaced by a wide range of nucleophiles, most notably anilines, to generate libraries of 4-anilinoquinazoline derivatives, which are often potent enzyme inhibitors.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 405933-97-3[8]
Molecular Formula C₁₅H₁₀BrClN₂[8]
Molecular Weight 333.61 g/mol [8]
Appearance Yellow Solid[8]
InChI Key NOBRZGSZPQCQEU-UHFFFAOYSA-N[8]

The presence of the 4-chloro substituent makes this compound not only a potential bioactive molecule in its own right but also a crucial intermediate for the synthesis of more complex quinazoline derivatives.[9][10]

Postulated Mechanism of Action: A Potential Kinase Inhibitor

Given the structural similarities to known ATP-competitive kinase inhibitors, we postulate that this compound primarily functions as an inhibitor of protein kinases, particularly those in the tyrosine kinase family, such as EGFR.

The quinazoline ring system is a bioisostere of the adenine core of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents at the 2 and 6 positions can then form specific interactions with the surrounding amino acid residues, conferring potency and selectivity. The 2-(4-Bromophenyl) group can occupy a hydrophobic pocket, while the 6-methyl group can provide additional van der Waals interactions.

While many of the most potent quinazoline-based kinase inhibitors feature an aniline group at the 4-position, the 4-chloro derivative could still exhibit inhibitory activity. It may act as a reversible inhibitor, or potentially as a covalent inhibitor, where the reactive chloro group forms a covalent bond with a nucleophilic residue (such as a cysteine) in the ATP-binding site.

Below is a diagram illustrating the postulated signaling pathway that could be inhibited by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Compound 2-(4-Bromophenyl)-4-chloro- 6-methylquinazoline Compound->EGFR Inhibits ATP Binding

Caption: Postulated inhibition of the EGFR signaling pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that this compound acts as a kinase inhibitor, a systematic series of experiments is required. The following protocols are designed to be self-validating and provide a clear path from initial screening to detailed mechanistic studies.

In Vitro Cytotoxicity Profiling

The first step is to determine if the compound has any biological activity in a cellular context. This is typically done by assessing its ability to inhibit the proliferation of cancer cell lines that are known to be dependent on certain kinase signaling pathways.

Experimental Protocol: MTT Proliferation Assay

  • Cell Plating: Seed cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HCT-116 [colon]) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Kinase Inhibition Profiling

If the compound shows cytotoxic activity, the next step is to directly test its ability to inhibit a panel of purified kinases.

Experimental Protocol: In Vitro Kinase Assay (Example: EGFR)

  • Reaction Setup: In a 96-well plate, combine a buffer solution containing ATP and a specific peptide substrate for the kinase of interest (e.g., EGFR).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of the purified kinase enzyme.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeled ATP (³²P-ATP) and autoradiography, or more commonly, using a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Analysis: Determine the IC₅₀ value of the compound for the specific kinase.

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Reaction Mix (Buffer, ATP, Substrate) Add_Compound Add Test Compound Start->Add_Compound Add_Kinase Add Kinase Enzyme Add_Compound->Add_Kinase Incubate Incubate at 30°C Add_Kinase->Incubate Detect Detect Phosphorylation Incubate->Detect Analyze Calculate IC₅₀ Detect->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Target Engagement and Pathway Analysis

To confirm that the compound inhibits the target kinase within a living cell, we can use techniques like Western blotting to look at the phosphorylation status of the kinase and its downstream signaling proteins.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat a relevant cancer cell line with the compound at concentrations around its IC₅₀ value for a short period (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: A decrease in the phosphorylated protein signal in the compound-treated samples compared to the control indicates target engagement and inhibition.

Conclusion and Future Directions

This compound is a compound with significant potential, positioned at the intersection of known pharmacologically active scaffolds. Its structure strongly suggests a mechanism of action centered on kinase inhibition. The experimental framework provided in this guide offers a clear and robust strategy for any researcher aiming to elucidate the precise biological activity of this molecule.

By systematically progressing from broad cellular screening to specific enzymatic assays and finally to in-cell target validation, a comprehensive understanding of the compound's mechanism can be achieved. The results of these studies will not only characterize this specific molecule but also contribute to the broader understanding of the structure-activity relationships of quinazoline-based inhibitors, potentially paving the way for the development of novel therapeutics.

References

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
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  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central.
  • Synthesis of quinazolines - Organic Chemistry Portal.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.

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Whitepaper: A Multi-Faceted In Silico Approach to Deorphanize 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The specific compound 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline represents a molecule with significant therapeutic potential, yet its precise molecular targets often remain uncharacterized. This technical guide provides a comprehensive, field-proven workflow for the in silico prediction of its biological targets. By synergistically employing ligand-based, structure-based, and pharmacophore mapping methodologies, we construct a high-confidence profile of putative protein interactions. This multi-pronged strategy, encompassing chemical similarity, pharmacophoric feature matching, and biophysical binding simulation, is designed to de-risk and accelerate the early stages of the drug discovery pipeline by providing experimentally verifiable hypotheses for its mechanism of action.

Introduction: The Rationale for In Silico Target Fishing

In modern drug discovery, identifying the molecular targets of a bioactive compound is a critical, rate-limiting step. Traditional experimental approaches, while definitive, are resource-intensive. In silico target prediction, or "target fishing," offers a cost-effective and rapid alternative to generate high-probability hypotheses, guide experimental design, and elucidate potential mechanisms for polypharmacology or off-target toxicity.[5][6]

The quinazoline core is a "privileged scaffold," known to interact with a wide range of biological targets, including kinases, polymerases, and reductases.[1][7] Our query molecule, this compound, possesses distinct chemical features—a halogenated phenyl ring and a substituted quinazoline core—that dictate its potential interactions. This guide outlines a robust computational protocol to deconvolute these potential interactions.

The Strategic Triad: A Multi-Methodological Approach

No single computational method is infallible. Therefore, our core strategy relies on the convergence of evidence from orthogonal approaches. By combining predictions from ligand-based methods (which rely on the principle that similar molecules have similar targets) and structure-based methods (which assess physical complementarity), we can significantly increase the confidence of our predictions.

G cluster_0 Phase 1: Ligand-Based Prediction cluster_1 Phase 2: Structure-Based Prediction cluster_2 Phase 3: Analysis & Validation Chemical_Similarity 2D/3D Chemical Similarity Consensus_Scoring Consensus Scoring & Target Prioritization Chemical_Similarity->Consensus_Scoring Pharmacophore_Mapping Pharmacophore Mapping Pharmacophore_Mapping->Consensus_Scoring Reverse_Docking Reverse Docking Reverse_Docking->Consensus_Scoring Experimental_Validation Experimental Validation Consensus_Scoring->Experimental_Validation Input_Molecule Query Molecule: 2-(4-Bromophenyl)-4-chloro- 6-methylquinazoline Input_Molecule->Chemical_Similarity Input_Molecule->Pharmacophore_Mapping Input_Molecule->Reverse_Docking

Caption: High-level workflow for multi-faceted target prediction.

Foundational Step: Preparation of the Query Molecule

The fidelity of any in silico prediction is contingent upon an accurate representation of the query molecule. This initial step is non-negotiable for ensuring trustworthy results.

Protocol 2.1: Canonical Representation and 3D Structure Generation
  • Obtain Canonical SMILES: The first step is to secure a standardized, machine-readable representation of the molecule.

    • Action: Convert the chemical name this compound to its canonical SMILES (Simplified Molecular Input Line Entry System) string.

    • Resulting SMILES: Cc1cc2c(nc(nc2cc1)c3ccc(Br)cc3)Cl

    • Causality: The SMILES string is a universal format that serves as the input for most chemoinformatics tools, ensuring consistency across different platforms.

  • Generate 3D Conformation: While 2D representations are useful for similarity searches, 3D structures are required for pharmacophore and docking studies.

    • Action: Use a computational chemistry tool (e.g., Open Babel, ChemDraw) to convert the 2D SMILES string into a 3D structure (.sdf or .mol2 format).

    • Action: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94).

    • Causality: Energy minimization finds a low-energy, stable conformation of the molecule, which is more representative of its state when interacting with a biological target. This prevents steric clashes and inaccurate calculations in subsequent steps.[8]

Ligand-Based Target Prediction: Leveraging Known Bioactivity Data

This phase leverages vast databases of known drug-target interactions, operating on the "similar property principle": structurally similar molecules are likely to share biological targets.[9][10]

Chemical Similarity Prediction with SwissTargetPrediction

SwissTargetPrediction is a robust web server that predicts targets based on a combination of 2D and 3D chemical similarity to a library of over 370,000 known active compounds.[6][11][12]

  • Navigate to the Server: Access the SwissTargetPrediction web server.[11]

  • Input Query: Paste the canonical SMILES string (Cc1cc2c(nc(nc2cc1)c3ccc(Br)cc3)Cl) into the query box.

  • Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.

  • Execute Prediction: Click the "Predict targets" button.

  • Analyze Results: The output page will display a ranked list of predicted targets. The primary metric is "Probability," which is derived from the similarity scores of the query molecule to known ligands for each target. A higher probability indicates a more confident prediction.

Target (UniProt)Target ClassProbabilityKnown Actives with Tanimoto > 0.65
P00533Kinase0.21525
P04035Enzyme0.18018
P27986Kinase0.11312
Q16539Kinase0.09710
P11362Enzyme0.0859

Note: Data is illustrative to represent typical server output.

Pharmacophore-Based Screening with PharmMapper

PharmMapper identifies potential targets by matching the 3D spatial arrangement of the query molecule's chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) against a vast database of pharmacophore models derived from known protein-ligand complexes.[13][14][15][16] This method is powerful for identifying targets that may not share high structural similarity but have complementary binding site features.[17][18]

Caption: Conceptual workflow of pharmacophore-based target fishing.

  • Navigate to the Server: Access the PharmMapper web server.[19]

  • Upload Structure: Upload the energy-minimized 3D structure of the query molecule (e.g., in .mol2 format).

  • Configure Search: Select the "Human Protein Targets Only" database (or a more comprehensive one if desired). Set the number of desired results (e.g., top 300).

  • Initiate Search: Submit the job for screening. This process is computationally intensive and may take several hours.

  • Interpret Results: The output will provide a list of potential targets ranked by a "Fit Score." A higher fit score indicates better alignment of the query molecule's pharmacophoric features with the target's binding site model.

Target (PDB ID)Target NameFit Scorez'-Score
1M17Epidermal growth factor receptor kinase5.8761.65
2A4LPoly [ADP-ribose] polymerase-15.4321.51
3L3MDihydrofolate reductase5.1091.42
1S9JVascular endothelial growth factor R24.9881.38

Note: Data is illustrative. The z'-Score provides a normalized metric for hit significance.

Structure-Based Target Prediction: Reverse Docking

Reverse docking (or inverse docking) flips the conventional virtual screening paradigm.[20][21] Instead of screening many compounds against one target, we screen our single query molecule against a library of 3D protein structures.[5][22] This approach provides a biophysical basis for prediction by calculating the binding affinity (docking score) for each potential protein-ligand complex.

Protocol 4.1: Reverse Docking Workflow using ReverseDock Server
  • Navigate to the Server: Access a reverse docking web server such as ReverseDock.

  • Upload Ligand: Submit the prepared 3D structure of the query molecule.

  • Select Protein Database: Choose a relevant database of protein structures (e.g., PDBbind, scPDB) focusing on human targets where possible.

  • Configure Docking Parameters: Set the search space to encompass the entire protein to perform "blind docking," which is essential when the binding site is unknown.[23] Set exhaustiveness to a high value (e.g., 16) to ensure a thorough conformational search.

  • Execute and Analyze: Run the docking simulation. The results will be a list of proteins ranked by their predicted binding energy (in kcal/mol). More negative values indicate a stronger predicted binding affinity.[23]

G cluster_0 Protein Target Library Ligand Query Molecule P1 Target 1 Ligand->P1 Dock P2 Target 2 Ligand->P2 Dock P3 Target 3 Ligand->P3 Dock Pn Target N Ligand->Pn Dock Results Ranked List of Targets (by Binding Score) P1->Results P2->Results P3->Results Pn->Results

Caption: Logic of the reverse docking screening process.

Target (PDB ID)Binding Energy (kcal/mol)Predicted Interaction Site
P00533 (2GS2)-9.8ATP-binding pocket
P11362 (1D3G)-9.5Substrate-binding site
P27986 (3L5Q)-9.2Hinge region
P04035 (1K3I)-9.1Active site cleft

Note: Data is illustrative. Binding energies are hypothetical but representative.

Synthesis and Consensus: Integrating Multi-Modal Predictions

The most compelling target hypotheses are those that appear across multiple, mechanistically distinct prediction methods. By consolidating the results, we can create a prioritized list for experimental follow-up.

Consensus Target Prioritization

The process involves mapping the predicted targets from each method (which may be identified by different IDs, e.g., UniProt vs. PDB) to a common identifier (e.g., Gene Symbol). Targets that are consistently ranked highly by at least two of the three methods become top-tier candidates.

Data Presentation 5.2: Consolidated Target Hypothesis Table
Gene SymbolTarget NameSwissTargetPrediction (Probability)PharmMapper (Fit Score)Reverse Docking (kcal/mol)Consensus RankRationale
EGFR Epidermal growth factor receptor0.215 (Rank 1) 5.876 (Rank 1) -9.8 1 Top hit in both ligand-based methods; strong docking score. Quinazolines are known EGFR inhibitors.[7]
PARP1 Poly [ADP-ribose] polymerase-10.075 (Rank 7)5.432 (Rank 2) -8.92 High pharmacophore score and good docking score.
DHFR Dihydrofolate reductase0.180 (Rank 2)5.109 (Rank 3)-8.53 High rank in similarity search and good pharmacophore fit.
LCK LCK proto-oncogene, Src family tyrosine kinase0.113 (Rank 3) 4.511 (Rank 8)-9.2 4 High rank in similarity search and strong docking score.

Conclusion and Path to Experimental Validation

This in-depth guide details a robust, multi-faceted computational workflow to predict the biological targets of this compound. The convergence of evidence from chemical similarity, pharmacophore mapping, and reverse docking provides a powerful, data-driven foundation for hypothesis generation.

The consensus results strongly suggest that this compound is likely to interact with protein kinases (such as EGFR and LCK) and other enzymes like PARP1 and DHFR, which aligns with the known biological activities of the broader quinazoline class.[1][7] The next logical and critical step is the experimental validation of these high-priority targets. This would typically involve:

  • In Vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct physical binding and determine binding affinity (K_D).

  • Enzymatic Assays: For predicted enzymes (kinases, DHFR), biochemical assays to measure the compound's inhibitory activity (IC_50).

  • Cell-Based Assays: Cellular thermal shift assays (CETSA) or target engagement studies in relevant cancer cell lines to confirm interaction in a biological context.

By bridging high-throughput computational screening with focused experimental validation, this workflow exemplifies a modern, efficient paradigm for accelerating drug discovery and elucidating the mechanisms of novel chemical entities.

References

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  • Dr. Muhammad Naveed. (2021). Drug Target Prediction | CADD Step 2 | Lecture 34. YouTube.
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The Patent Frontier of a Privileged Scaffold: An In-depth Technical Guide to 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core - A Cornerstone of Modern Medicinal Chemistry

The quinazoline scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to the development of a plethora of clinically successful drugs and a vast and complex patent landscape. Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. Their ability to act as kinase inhibitors, particularly targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR), has made them a focal point in oncology research. This guide delves into the specific patent landscape surrounding 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline, a molecule poised at the intersection of several key structural motifs prevalent in patented bioactive compounds. By dissecting the synthesis, potential therapeutic applications, and the intellectual property of closely related analogues, we aim to provide a comprehensive technical overview for researchers and drug development professionals seeking to navigate and innovate within this competitive space.

Synthesis and Chemical Profile: Building the Core Structure

The synthesis of this compound, while not explicitly detailed in a large volume of public literature, can be reliably inferred from established synthetic routes for analogous 2,4,6-trisubstituted quinazolines. The general strategy involves a multi-step sequence, typically commencing with a substituted anthranilic acid derivative.

General Synthetic Workflow:

A plausible and commonly employed synthetic route is outlined below. This pathway is a composite of methodologies frequently cited in the patent literature for the preparation of similar quinazoline-based kinase inhibitors.

Synthetic_Workflow A 5-Methylanthranilic Acid B 2-Amino-5-methylbenzoic acid A->B Reaction with 4-Bromobenzoyl chloride C 2-(4-Bromobenzamido)-5-methylbenzoic acid B->C Cyclization (e.g., with formamide or N,N-dimethylformamide dimethyl acetal) D 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one C->D Chlorination (e.g., SOCl2 or POCl3) E This compound D->E Final Product Patent_Lifecycle A Lead Identification & Optimization B In Vitro & In Vivo Biological Testing A->B Demonstrate Activity C Provisional Patent Application Filing B->C Secure Priority Date D PCT & National Phase Filing C->D Broaden Geographic Protection E Patent Grant & Market Exclusivity D->E Commercialization

Methodological & Application

Application Note: A Practical Guide to the In Vitro Evaluation of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline in Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer agents that target key signaling pathways.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline, a novel quinazoline derivative, in foundational cancer cell line assays. We detail the scientific rationale and provide step-by-step protocols for assessing its biological activity, including evaluating its effects on cell viability, apoptosis, and cell cycle progression. This guide is designed to be a self-validating system, incorporating critical controls and expert insights to ensure the generation of robust and reproducible data for the initial characterization of this potential therapeutic agent.

Scientific Rationale & Background

Quinazoline derivatives have established significant therapeutic importance, particularly as inhibitors of protein kinases.[3] Many successful cancer drugs, such as Gefitinib and Erlotinib, are 4-anilinoquinazolines that function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][4] The general structure of this compound suggests it may operate through similar mechanisms, such as the inhibition of critical kinases involved in cell proliferation and survival pathways.[5]

The initial characterization of a potential anticancer compound requires a systematic evaluation of its effects on cancer cells. This note focuses on three fundamental assays:

  • Cell Viability (MTT Assay): To quantify the cytotoxic or cytostatic effects of the compound and determine its half-maximal inhibitory concentration (IC50).

  • Apoptosis Detection (Annexin V/PI Staining): To determine if the compound induces programmed cell death, a desirable mechanism for anticancer agents.

  • Cell Cycle Analysis (Propidium Iodide Staining): To identify if the compound disrupts normal cell cycle progression, potentially causing arrest at specific checkpoints (G1, S, or G2/M).[6]

These assays provide a foundational dataset to guide further mechanistic studies and drug development efforts.

Plausible Mechanism of Action: Kinase Inhibition

Based on its structural class, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. By occupying the ATP-binding pocket of a protein kinase (e.g., a receptor tyrosine kinase like EGFR), it can block the phosphorylation of downstream substrates, thereby inhibiting signaling cascades that promote cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling (e.g., MAPK/ERK) RTK->Pathway Activates Ligand Growth Factor Ligand->RTK Binds & Activates Compound 2-(4-Bromophenyl)-4-chloro- 6-methylquinazoline Compound->RTK Inhibits ATP ATP ATP->RTK Binds Response Cell Proliferation & Survival Pathway->Response

Caption: Plausible mechanism of this compound as a kinase inhibitor.

Experimental Workflow Overview

A logical progression of experiments is crucial for characterizing the compound. The workflow begins with a broad assessment of cytotoxicity, followed by more detailed mechanistic assays based on those initial findings.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation Culture 1. Seed Cancer Cell Lines Prepare 2. Prepare Compound Stock & Dilutions Culture->Prepare Treatment 3. Treat Cells with Compound (Dose-Response & Time-Course) Prepare->Treatment MTT 4a. Cell Viability Assay (MTT) Treatment->MTT Apoptosis 4b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle 4c. Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 5a. Calculate IC50 Value MTT->IC50 ApoptosisQuant 5b. Quantify Apoptotic Populations Apoptosis->ApoptosisQuant CellCycleDist 5c. Analyze Cell Cycle Distribution CellCycle->CellCycleDist

Caption: Overall experimental workflow for compound characterization.

Materials & Reagents

  • Compound: this compound

  • Cell Lines: Relevant human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).

  • Cell Culture: Base medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Apoptosis Assay: FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Cell Cycle Assay: Propidium Iodide (PI), RNase A, 70% Ethanol (ice-cold), Phosphate-Buffered Saline (PBS).

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" well containing the highest concentration of DMSO used (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.

Data Presentation and Analysis
Treatment Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
Vehicle Control (0)1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.15 ± 0.0992.0%
50.95 ± 0.0676.0%
100.63 ± 0.0550.4%
250.31 ± 0.0424.8%
500.15 ± 0.0312.0%
1000.08 ± 0.026.4%
  • Calculation: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

  • The IC50 value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

Principle

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed 1-2 x 10^5 cells per well in a 6-well plate. Incubate for 24 hours.

    • Treat cells with the compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Transfer the supernatant (containing floating cells) to a flow cytometry tube.

    • Wash the adherent cells with PBS, then trypsinize and add them to the same tube.

    • Centrifuge the cells at ~500 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation

The results are visualized on a dot plot, separating the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)
Vehicle Control94.5%2.5%2.0%
Compound (1x IC50)45.2%35.8%15.5%
Compound (2x IC50)15.7%40.1%41.3%

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle

This method uses the fluorescent dye Propidium Iodide (PI) to quantitatively stain cellular DNA.[10] Because PI binding is stoichiometric, the fluorescence intensity of a stained cell is directly proportional to its DNA content.[11] Flow cytometry analysis can then distinguish cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. A "sub-G1" peak indicates apoptotic cells with fragmented DNA.[6][11]

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the compound as described in the apoptosis protocol.

  • Cell Harvesting:

    • Harvest both floating and adherent cells as previously described.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet (1x10^6 cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[12]

    • Fix the cells for at least 30 minutes at 4°C (or overnight at -20°C).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). A typical solution is 400 µL of PI (50 µg/mL) and 100 µL of RNase A (100 µg/mL).[12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples by flow cytometry.

Data Interpretation

The data is presented as a histogram of cell count versus fluorescence intensity.

  • G0/G1 Peak: First major peak, representing cells with 2n DNA content.

  • S Phase: The region between the G0/G1 and G2/M peaks.

  • G2/M Peak: Second major peak, representing cells with 4n DNA content.

  • Sub-G1 Peak: A peak to the left of G0/G1, indicating apoptotic cells.

Treatment% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control1.8%55.1%28.5%14.6%
Compound (1x IC50)15.2%68.3%10.1%6.4%
Compound (2x IC50)35.6%52.5%6.7%5.2%
(Example data suggests a G0/G1 arrest and significant apoptosis)

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Deriv
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • The Annexin V Apoptosis Assay. University of Virginia.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.
  • Design and synthesis of quinazoline derivatives as potential anticancer agents.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Synthesis and anticancer activity of new quinazoline derivatives.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.
  • Cell cycle analysis. Wikipedia.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.
  • Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online.
  • Assaying cell cycle st
  • MTT assay and its use in cell viability and prolifer
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
  • 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline. EvitaChem.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI.
  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central.
  • Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro. PubMed.
  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC - PubMed Central.

Sources

Application Notes & Protocols: Strategic N-arylation of 4-chloroquinazolines for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The functionalization of this privileged structure at the 4-position via N-arylation is a critical strategy for modulating biological activity and optimizing pharmacokinetic profiles. This guide provides an in-depth analysis of robust and scalable methodologies for the N-arylation of 4-chloroquinazolines, tailored for researchers in drug discovery and development. We will explore both classical and modern synthetic approaches, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, offering detailed, step-by-step protocols. The causality behind experimental choices, from reagent selection to reaction monitoring, is elucidated to ensure trustworthy and reproducible outcomes.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of 4-aminoquinazoline, in particular, have demonstrated significant therapeutic potential, most notably as kinase inhibitors.[2] Several blockbuster anticancer drugs, including Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb), feature the 4-anilinoquinazoline core and function by inhibiting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1][2]

The N-arylation of 4-chloroquinazoline serves as the pivotal step in the synthesis of these and other novel bioactive molecules. The nature of the aryl group introduced at the N-4 position is crucial for determining the compound's potency, selectivity, and overall drug-like properties. Consequently, the development of efficient and versatile N-arylation methods is of paramount importance for the rapid generation of compound libraries for high-throughput screening and lead optimization.

This document will provide detailed protocols for two highly effective methods for the N-arylation of 4-chloroquinazolines: a microwave-assisted nucleophilic aromatic substitution (SNA_r_) and a Palladium-catalyzed Buchwald-Hartwig amination.

Reaction Schematics and Workflow

General Reaction Scheme

The fundamental transformation involves the displacement of the chlorine atom at the 4-position of the quinazoline ring by an aryl amine.

General_Reaction_Scheme 4-Chloroquinazoline 4-Chloroquinazoline Product N-Aryl-4-aminoquinazoline 4-Chloroquinazoline->Product Method (e.g., Microwave or Pd-Catalysis) Aryl_Amine Aryl Amine (R-NH2) Aryl_Amine->Product Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Reagents Combine 4-chloroquinazoline, aryl amine, solvent, and catalyst/base (if applicable) Reaction Heat under specified conditions (Microwave or conventional heating) Reagents->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Quenching Cool reaction and quench if necessary Monitoring->Quenching Extraction Solvent removal and/or extractive work-up Quenching->Extraction Purification Purify by column chromatography or recrystallization Extraction->Purification Analysis Characterize pure product (NMR, MS, etc.) Purification->Analysis Buchwald_Hartwig_Cycle center Pd(0)L2 I1 Ar-Pd(II)(X)L2 center->I1 A A Oxidative Addition B Amine Coordination & Deprotonation C Reductive Elimination P3 Ar-NHR C->P3 P1 Ar-X P1->A P2 R-NH2, Base P2->B I2 Ar-Pd(II)(NHR)L2 I1->I2 B I2->center C

Sources

Application Notes and Protocols: 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline framework is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and ability to form key hydrogen bond interactions with biological targets have made it a cornerstone in the development of targeted therapies, particularly in oncology.[4][5] Several FDA-approved drugs, such as gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), feature the 4-anilinoquinazoline scaffold and function as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7] The quinazoline core also serves as a versatile platform for developing inhibitors of other critical targets, including vascular endothelial growth factor receptor (VEGFR), showcasing its broad applicability in drug design.[8][9][10]

This guide focuses on a particularly strategic building block: 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline . The judicious placement of reactive handles—a chloro group at the 4-position and a bromo group on the 2-phenyl substituent—provides orthogonal sites for derivatization. The chlorine at C4 is highly susceptible to nucleophilic aromatic substitution, most notably for the introduction of various amines via Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[11][12] Simultaneously, the bromophenyl moiety at C2 is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl groups.[13][14] The methyl group at the 6-position can also be exploited for further structure-activity relationship (SAR) studies.[15] This trifecta of functionalities makes this compound an exceptionally valuable scaffold for generating diverse chemical libraries and optimizing drug candidates.

This document provides a comprehensive guide to the synthesis, derivatization, and biological evaluation of compounds derived from this versatile scaffold, complete with detailed protocols and the scientific rationale behind the experimental choices.

Synthesis of the Core Scaffold: this compound

The synthesis of the title scaffold is a robust two-step process, beginning with the construction of the quinazolinone core followed by chlorination.

Part 1: Synthesis of 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one

The quinazolinone precursor is synthesized via a condensation reaction between 2-amino-5-methylbenzoic acid and 4-bromobenzaldehyde, followed by an in-situ oxidation. This method is a modification of the well-established Niementowski quinazolinone synthesis.

Protocol 1: Synthesis of 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one

Materials:

  • 2-Amino-5-methylbenzoic acid

  • 4-Bromobenzaldehyde

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-methylbenzoic acid (1.0 eq), 4-bromobenzaldehyde (1.1 eq), and potassium carbonate (2.0 eq) in DMF.

  • Addition of Oxidant: Add iodine (1.2 eq) to the mixture. The iodine serves as a mild and effective oxidant for the cyclized intermediate.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water and then with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid in a vacuum oven at 60 °C to afford 2-(4-bromophenyl)-6-methylquinazolin-4(3H)-one as a solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6][16][17]

Part 2: Chlorination to this compound

The final step to the scaffold is the chlorination of the quinazolinone at the 4-position. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Protocol 2: Synthesis of this compound

Materials:

  • 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(4-bromophenyl)-6-methylquinazolin-4(3H)-one (1.0 eq) in toluene.

  • Addition of Reagents: Add a catalytic amount of DMF, followed by the slow, dropwise addition of phosphorus oxychloride (3.0-5.0 eq). The reaction is exothermic, so the addition should be done carefully, potentially in an ice bath.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a pure solid.

Characterization: Confirm the structure and purity of the final scaffold using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][16][17]

Synthesis_Workflow cluster_0 Part 1: Quinazolinone Formation cluster_1 Part 2: Chlorination 2-Amino-5-methylbenzoic Acid 2-Amino-5-methylbenzoic Acid Reaction1 K2CO3, I2 DMF, 120 °C 2-Amino-5-methylbenzoic Acid->Reaction1 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Reaction1 Quinazolinone 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one Reaction2 POCl3, Toluene Reflux Quinazolinone->Reaction2 Reaction1->Quinazolinone Scaffold This compound Reaction2->Scaffold

Figure 1: Synthetic workflow for this compound.

Application in Medicinal Chemistry: Derivatization Strategies

The this compound scaffold is primed for diversification at two key positions, allowing for a thorough exploration of the chemical space around the quinazoline core.

C4-Position Derivatization via Buchwald-Hartwig Amination

The chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution, making it ideal for the introduction of various amines through the palladium-catalyzed Buchwald-Hartwig amination.[11][12][18] This reaction is a powerful tool for creating libraries of 4-anilinoquinazoline derivatives, a class of compounds known for their kinase inhibitory activity.[4][5][19]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., a substituted aniline) (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours). Microwave irradiation can often accelerate this reaction.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the desired 4-aminoquinazoline derivative.

Causality in Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often highly effective for coupling with a wide range of amines, including less nucleophilic anilines.[20]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, facilitating its entry into the catalytic cycle. For more sensitive substrates, milder bases like potassium or cesium carbonate may be employed.

  • Solvent: Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation. Toluene and dioxane are common solvents for this reaction.

C2-Phenyl Derivatization via Suzuki-Miyaura Coupling

The bromo group on the 2-phenyl substituent provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13][14][21] This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling extensive SAR exploration at this position. This derivatization is typically performed after the C4-amination, as the C-Cl bond is more reactive towards nucleophilic substitution.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Anilino-2-(4-bromophenyl)-6-methylquinazoline derivative (from Protocol 3)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., toluene/water, dioxane/water, or DME/water)

Procedure:

  • Reaction Setup: In a Schlenk tube or microwave vial, combine the 4-anilino-2-(4-bromophenyl)-6-methylquinazoline derivative (1.0 eq), the boronic acid or ester, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Addition of Solvent: Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the final biaryl compound.

Causality in Experimental Choices:

  • Catalyst Selection: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. For more challenging couplings, catalysts with more specialized ligands like dppf may be required.

  • Base and Solvent: The choice of base and solvent system is interdependent. An aqueous base is required to activate the boronic acid for transmetalation to the palladium center. The organic solvent must be miscible enough with water to allow the reaction to proceed.

Derivatization_Strategies cluster_0 C4-Position Derivatization cluster_1 C2-Phenyl Derivatization Scaffold This compound BuchwaldHartwig Buchwald-Hartwig Amination (R-NH2, Pd catalyst, Base) Scaffold->BuchwaldHartwig Product_A 4-Amino-2-(4-bromophenyl)-6-methylquinazoline Derivatives BuchwaldHartwig->Product_A SuzukiMiyaura Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) Product_A->SuzukiMiyaura Product_B 4-Amino-2-(4-arylphenyl)-6-methylquinazoline Derivatives SuzukiMiyaura->Product_B

Figure 2: Key derivatization strategies for the scaffold.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Derivatives of the this compound scaffold are often evaluated for their potential as kinase inhibitors, particularly against EGFR and VEGFR-2.[6][8][9][10] The following protocols outline a standard in vitro kinase inhibition assay and a cellular proliferation assay.

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol describes a general method for determining the IC₅₀ value of a compound against a target kinase using a luminescent assay that measures ATP consumption.

Materials:

  • Recombinant kinase (e.g., EGFR or VEGFR-2)

  • Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide for EGFR)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid inhibition of the kinase.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle control (buffer with DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of a master mix containing the kinase and its substrate in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of ATP solution (the final concentration should be at or near the Kₘ for the specific kinase).

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Prepare Compound Dilutions Step1 Add Compound/Vehicle to Plate Start->Step1 Step2 Add Kinase/Substrate Master Mix Step1->Step2 Step3 Initiate with ATP Incubate at 30°C Step2->Step3 Step4 Stop Reaction (Add ADP-Glo™ Reagent) Step3->Step4 Step5 Generate Signal (Add Kinase Detection Reagent) Step4->Step5 End Measure Luminescence Calculate IC50 Step5->End

Figure 3: Workflow for the in vitro kinase inhibition assay.
Protocol 6: Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell line (e.g., A549 for lung cancer, HUVEC for angiogenesis)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the cells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the cells with the compounds for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by plotting percent viability against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) Data

The following table presents representative SAR data for a series of 4-anilino-6-methylquinazoline derivatives, illustrating the impact of substitutions at the C4-anilino and C2-phenyl positions on their inhibitory activity against EGFR and VEGFR-2.

Compound IDR¹ (at C4-anilino)R² (at C2-phenyl)EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)A549 Cell IC₅₀ (µM)
1 3-chloro-4-fluoroaniline4-bromophenyl15500.8
2 3-ethynylaniline4-bromophenyl25851.2
3 3-chloro-4-fluoroaniline4-(pyridin-3-yl)phenyl10400.6
4 3-chloro-4-fluoroaniline4-(furan-2-yl)phenyl18650.9
5 3-methylaniline4-bromophenyl501502.5
Gefitinib --27>10000.5
Vandetanib --11110.4

Note: The data in this table is illustrative and compiled from general SAR trends observed for 4-anilinoquinazolines. Specific values are representative examples.[6][10][22][23][24]

Conclusion

The this compound scaffold is a highly valuable and strategically designed starting point for medicinal chemistry campaigns. Its orthogonal reactive sites at the C4 and C2-phenyl positions allow for the systematic and efficient generation of diverse compound libraries through robust and well-established synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The amenability of the resulting derivatives to biological evaluation, particularly as kinase inhibitors, makes this scaffold a powerful tool in the ongoing search for novel and effective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this versatile chemical entity in their drug discovery efforts.

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  • Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega, 8(20), 17937–17951.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 2186–2196.
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  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 678595.
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  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2019). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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Application Note: High-Throughput Screening of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline-Based Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign using a focused library of 2-(4-bromophenyl)-4-chloro-6-methylquinazoline analogs. Quinazoline-based scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1] This document details a robust, step-by-step protocol, from initial assay development and optimization to primary screening, data analysis, and crucial hit validation. The methodologies are centered around a universal, luminescence-based kinase assay (ADP-Glo™), selected for its high sensitivity and suitability for HTS. By explaining the causality behind key experimental choices and integrating self-validating quality control metrics, this guide equips researchers to efficiently identify and validate novel kinase inhibitor candidates from quinazoline libraries, paving the way for downstream lead optimization.

Introduction: The Power of the Quinazoline Scaffold in Kinase Inhibitor Discovery

The quinazoline ring system has emerged as a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel oncology therapeutics.[2] Its rigid, planar structure and versatile synthetic accessibility allow it to effectively mimic the adenine region of ATP, making it an ideal scaffold for competitive kinase inhibitors.[2] Several successful FDA-approved drugs, such as Gefitinib and Erlotinib, feature a quinazoline core and function by targeting key signaling kinases like the Epidermal Growth Factor Receptor (EGFR).[3]

The specific scaffold, this compound, offers a strategic starting point for a focused chemical library. The substituents provide vectors for chemical modification to explore the Structure-Activity Relationship (SAR), while the core structure maintains the key interactions within the kinase ATP-binding pocket.

High-Throughput Screening (HTS) is the engine of modern drug discovery, enabling the rapid and automated evaluation of thousands to millions of compounds against a specific biological target.[4][5] This process is not merely about speed; it is about generating high-quality, reproducible data to make informed decisions. The primary goal of an HTS campaign is to identify "hits"—compounds that modulate the target in a desired manner—which then serve as the foundation for more intensive drug development efforts.[4]

This guide provides an end-to-end workflow for screening a this compound-based library against a representative protein kinase, using the ADP-Glo™ Kinase Assay as the primary detection method.

Assay Principle: Quantifying Kinase Activity with ADP-Glo™

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method applicable to virtually any kinase. It quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps:

  • Kinase Reaction: The kinase, its substrate, ATP, and the test compound (from the quinazoline library) are incubated together. Active kinases convert ATP to ADP. Inhibitors will reduce the amount of ADP produced.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which then drives a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the ADP concentration and, therefore, the kinase activity.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase + Substrate Reaction ADP + Phospho-Substrate K->Reaction ATP ATP ATP->Reaction Inhibitor Quinazoline Inhibitor Inhibitor->K Inhibition ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Reaction->ADP_Glo ADP + Unused ATP Detection Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo->Detection Luciferase Luciferase/Luciferin Reaction Detection->Luciferase Light Luminescent Signal Luciferase->Light Signal ∝ Kinase Activity Signal ∝ Kinase Activity Light->Signal ∝ Kinase Activity

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

Component Description & Supplier Example Storage
Quinazoline Library 10,000+ member library based on the this compound scaffold.-20°C
Provided as 10 mM stock solutions in 100% DMSO.
Target Kinase Recombinant human protein kinase (e.g., ABL1, SRC, EGFR).-80°C
Kinase Substrate Specific peptide substrate for the target kinase (e.g., ABLtide for ABL1).-80°C
ATP 10 mM ATP solution, high purity.-20°C
Assay Reagents ADP-Glo™ Kinase Assay Kit (Promega).-20°C
Positive Control Broad-spectrum kinase inhibitor (e.g., Staurosporine).-20°C
Negative Control 100% DMSO, cell culture grade.Room Temp
Assay Buffer Kinase-specific buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).4°C
Microplates 384-well, white, solid-bottom, low-volume plates (e.g., Corning #3572).Room Temp
Instrumentation Automated liquid handler (e.g., Tecan, Hamilton).[6]N/A
Plate-reading luminometer (e.g., BMG PHERAstar, PerkinElmer EnVision).[4]N/A

Experimental Protocols

Part A: Assay Development and Optimization

Rationale: Before screening a large library, the assay must be miniaturized and validated to ensure it is robust, reproducible, and sensitive enough to identify real hits. This phase is critical for establishing confidence in the subsequent HTS data.[7]

1. Kinase Titration:

  • Objective: To determine the minimal kinase concentration that yields a robust signal.

  • Protocol:

    • Prepare serial dilutions of the kinase in assay buffer.

    • Add a constant, saturating concentration of substrate and ATP to all wells of a 384-well plate.

    • Add the diluted kinase to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Perform the ADP detection steps as per the manufacturer's protocol.

    • Plot luminescence vs. kinase concentration and select the concentration that gives ~80% of the maximum signal (EC₈₀) for future experiments. This balances signal strength with cost-effectiveness.

2. ATP Titration (Km Determination):

  • Objective: To determine the ATP concentration that yields half-maximal reaction velocity (Km). Screening at the Km for ATP provides optimal sensitivity for detecting ATP-competitive inhibitors, which is the expected mechanism for this quinazoline scaffold.[2]

  • Protocol:

    • Use the optimal kinase concentration determined in Step 1.

    • Prepare serial dilutions of ATP.

    • Add kinase, substrate, and diluted ATP to wells.

    • Incubate and perform ADP detection.

    • Plot luminescence vs. ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

3. Z'-Factor Validation:

  • Objective: To qualify the assay for HTS. The Z'-factor is a statistical measure of the separation between the positive and negative control signals, indicating the assay's quality and reliability.[6] An assay with a Z'-factor > 0.5 is considered excellent for HTS.[7]

  • Protocol:

    • Prepare a 384-well plate with alternating columns of negative controls (DMSO) and positive controls (a saturating concentration of Staurosporine). Typically, 16-24 wells of each.

    • Run the kinase assay using the optimized kinase and ATP concentrations.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control).

    • Repeat on three different days to ensure reproducibility.

Parameter Condition Result Decision
Kinase ConcentrationEC₈₀ Titration10 nMUse 10 nM for screening
ATP ConcentrationKm Determination25 µMUse 25 µM for screening
DMSO Tolerance0.1% - 2%Stable signal up to 1%Keep final DMSO at ≤1%
Z'-Factor 3-day average0.78 ± 0.06 Proceed to HTS
Part B: Primary High-Throughput Screen

Rationale: The primary screen aims to test every compound in the library at a single, relatively high concentration to identify any compound with potential activity. This is a discovery phase designed for maximum throughput.

cluster_workflow HTS Primary Screen Workflow Lib 1. Compound Library (384-well plates, 10mM in DMSO) Acous 2. Acoustic Transfer (e.g., 10nL per well) Lib->Acous Assay 3. Assay Plate (384-well, low-volume) Acous->Assay Disp 4. Reagent Dispense (Kinase/Substrate Mix) Assay->Disp Inc1 5. Incubate (15 min, RT) Disp->Inc1 Start 6. Reaction Start (Add ATP) Inc1->Start Inc2 7. Incubate (60 min, RT) Start->Inc2 Stop 8. Reaction Stop (Add ADP-Glo™ Reagent) Inc2->Stop Inc3 9. Incubate (40 min, RT) Stop->Inc3 Detect 10. Add Detection Reagent Inc3->Detect Inc4 11. Incubate (30 min, RT) Detect->Inc4 Read 12. Read Luminescence Inc4->Read Data 13. Data Analysis (Hit Selection) Read->Data

Caption: Automated workflow for the primary HTS campaign.

Protocol (Final Concentration: 10 µM Compound, 10 µL Volume):

  • Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each compound from the 10 mM library stock plates into the bottom of the 384-well white assay plates. Columns 23 and 24 are reserved for controls (10 nL of DMSO for negative, 10 nL of Staurosporine for positive).

  • Kinase/Substrate Addition: Dispense 5 µL of a 2X kinase/substrate mix in assay buffer into all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Dispense 5 µL of a 2X ATP solution in assay buffer to start the reaction.

  • Kinase Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Part C: Data Analysis and Hit Identification
  • Data Normalization: Raw luminescence data is normalized to Percent Inhibition using the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))

  • Quality Control: For each plate, calculate the Z'-factor and Signal-to-Background (S/B) ratio. Plates with Z' < 0.5 should be flagged for review or re-screening.

  • Hit Selection: A compound is declared a "primary hit" if it meets a defined activity threshold. A common and robust method is to set the cutoff at three times the standard deviation (SD) of the sample population mean or a fixed inhibition value (e.g., >50%).

  • PAINS Filtering: Hits should be cross-referenced against known Pan-Assay Interference Compounds (PAINS) databases.[8] PAINS are chemical structures known to interfere with assay technologies non-specifically and should be deprioritized.

Part D: Hit Confirmation and Potency Determination

Rationale: Primary hits must be re-tested and characterized to confirm their activity and determine their potency. This step eliminates false positives from the primary screen.[8]

  • Hit Re-order and Re-test: Order fresh, dry powder of all primary hits from the vendor. This eliminates issues related to compound degradation or concentration errors in the original library plates. Re-test in triplicate at the primary screening concentration (10 µM) to confirm activity.

  • Dose-Response and IC₅₀ Determination: For all confirmed hits, perform a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM).

    • Run the kinase assay with these dilutions.

    • Plot Percent Inhibition vs. log[Inhibitor] concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Hit ID Primary Screen (% Inh.) Confirmed (% Inh.) IC₅₀ (µM) Notes
QZ-00185.288.1 ± 3.40.15Potent Hit
QZ-00262.565.3 ± 5.11.2Moderate Hit
QZ-00355.18.7 ± 2.9> 30False Positive
QZ-00492.090.5 ± 2.20.08Most Potent Hit
Part E: Secondary and Orthogonal Assays

Rationale: To ensure a hit compound's activity is genuine and not an artifact of the primary assay format (e.g., inhibiting luciferase), its activity must be confirmed in a mechanistically distinct, orthogonal assay.[9] This is a critical step in the hit validation cascade.[8]

Recommended Orthogonal Assay: TR-FRET Binding Assay

  • Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor. A positive result in this assay confirms direct physical engagement with the target.[10]

  • Interpretation: Compounds that are potent in both the ADP-Glo™ (activity) and TR-FRET (binding) assays are considered high-quality, validated hits ready for lead optimization.

cluster_validation Hit Validation Cascade Start Primary HTS (Single Concentration) Hits Primary Hits (e.g., >50% Inh.) Start->Hits ~1% Hit Rate Confirm Hit Confirmation (Fresh Powder, Triplicate) Hits->Confirm Remove False Positives Potency Dose-Response (IC₅₀ Determination) Confirm->Potency Orthogonal Orthogonal Assay (e.g., TR-FRET Binding) Potency->Orthogonal Remove Assay Artifacts Validated Validated Hit (Active in both assays) Orthogonal->Validated

Caption: A typical workflow for validating hits from a primary screen.[8]

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low Z'-Factor (<0.5) - Sub-optimal reagent concentrations.- Reagent degradation.- Short incubation times.- Re-run assay optimization (Kinase/ATP titration).- Use fresh ATP and assay kits.- Optimize incubation times for kinase and detection steps.
High Plate-to-Plate Variability - Inconsistent liquid handling.- Temperature gradients across plates.- Service and calibrate liquid handlers.- Ensure adequate thermal equilibration of plates and reagents before use.
"False Positive" Hits - Compound precipitates at assay concentration.- Compound interferes with luciferase.- Compound is a PAIN.- Visually inspect wells for precipitation.- Run a counter-screen against luciferase alone.- Filter hits against PAINS databases. Use orthogonal assays.
"False Negative" Hits - Compound has slow binding kinetics.- Compound is unstable in assay buffer.- Increase the pre-incubation time of the compound with the kinase before adding ATP.- Assess compound stability using LC-MS.

Conclusion

This application note provides a detailed and robust framework for the successful execution of a high-throughput screening campaign with this compound-based libraries. By emphasizing rigorous assay development, stringent quality control using the Z'-factor, and a multi-step hit validation cascade including orthogonal testing, researchers can confidently identify genuine, potent, and target-specific kinase inhibitors. The protocols described herein are designed to be adaptable to various kinase targets and serve as a reliable foundation for discovering novel lead compounds for therapeutic development.

References

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  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. [Link]
  • Early Validation of HTS hits using X-ray Crystallography. (n.d.).
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2024).
  • Statistical practice in high-throughput screening data analysis. (2006).
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). PubMed Central. [Link]
  • High-throughput screening for kinase inhibitors. (2005). ChemBioChem. [Link]
  • Comprehensive Analysis of High-Throughput Screening Data. (2000). SPIE Digital Library. [Link]
  • Interpreting and Validating Results from High-Throughput Screening Approaches. (2018).
  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
  • HTS Data Analysis. (n.d.). chem IT Services. [Link]
  • Study on quinazolinone derivative and their pharmacological actions. (2024). International Journal of Science and Research. [Link]
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PubMed Central. [Link]
  • High-throughput screening. (n.d.). Wikipedia. [Link]
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Medium. [Link]
  • High Throughput Screening: Methods and Protocols. (n.d.). Google Books.
  • High‐Throughput Screening for Kinase Inhibitors. (2005). Semantic Scholar. [Link]
  • Biophysics: for HTS hit validation, chemical lead optimization, and beyond. (2021). Expert Opinion on Drug Discovery. [Link]
  • High Throughput Screening: Methods and Protocols. (2016).
  • Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. (2021). European Journal of Medicinal Chemistry. [Link]
  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (2008).
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research. [Link]
  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]
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  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega. [Link]
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023).

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Topic: Development and Validation of Analytical Methods for the Quantification of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of robust analytical methods for the quantification of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline, a key intermediate or active pharmaceutical ingredient (API) in drug development. We present two primary methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for trace-level analysis. The protocols herein are grounded in the principles of scientific integrity and adhere to the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This application note is designed for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this specific quinazoline derivative.

Introduction

Quinazoline and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5][6] The compound this compound features a halogenated heterocyclic system, making its precise quantification essential for ensuring the quality, safety, and efficacy of potential pharmaceutical products. The development of validated, fit-for-purpose analytical methods is a non-negotiable step in the regulatory submission process.[7][8][9]

This guide explains the causality behind experimental choices, providing not just the "how" but the "why" for each step. The methods are designed to be self-validating through rigorous system suitability tests and adherence to global regulatory standards.[2]

High-Performance Liquid Chromatography (HPLC-UV) Method for Routine Quantification

Principle and Rationale

Reverse-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis for its robustness, reproducibility, and cost-effectiveness. The selected method separates this compound from potential impurities based on its hydrophobicity.

  • Column Choice (C18): A C18 (octadecylsilane) stationary phase is chosen for its strong hydrophobic retention of the non-polar aromatic structure of the analyte.

  • Mobile Phase Selection: A gradient elution using acetonitrile and water is employed to ensure adequate retention and sharp, symmetrical peaks. Acetonitrile is selected for its low UV cutoff and miscibility with water. The addition of a buffer like ammonium acetate is crucial; it controls the pH of the mobile phase, ensuring consistent ionization of any acidic or basic functional groups and preventing peak tailing.[10]

  • UV Detection: The quinazoline scaffold contains extensive chromophores, leading to strong UV absorbance. The wavelength of maximum absorbance (λmax) is determined by scanning a dilute solution of the analyte to ensure the highest sensitivity for quantification.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV/Vis or Diode Array Detector (DAD).

  • Chemicals:

    • Acetonitrile (HPLC Grade, Sigma-Aldrich or equivalent)

    • Water (HPLC Grade/Milli-Q)

    • Ammonium Acetate (Analytical Grade)

    • Reference Standard: this compound (Purity >99.5%)

Chromatographic Conditions
ParameterCondition
Column Ascentis® C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (50% B), 2-10 min (50-90% B), 10-12 min (90% B), 12-12.1 min (90-50% B), 12.1-15 min (50% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 249 nm
Run Time 15 minutes
Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Solutions

  • Mobile Phase A: Accurately weigh 0.77 g of Ammonium Acetate and dissolve in 1 L of HPLC-grade water. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B: Use HPLC-grade Acetonitrile directly. Filter through a 0.45 µm nylon filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (20 µg/mL): Dilute the Standard Stock Solution appropriately with the diluent to achieve the target concentration.

  • Sample Preparation: Prepare the sample to a theoretical concentration of 20 µg/mL using the diluent. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: System Suitability Testing (SST)

  • Objective: To verify that the chromatographic system is adequate for the intended analysis. This must be performed before any sample analysis.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Working Standard Solution (20 µg/mL) six (6) times consecutively.

    • Calculate the parameters listed in the acceptance criteria table below.

SST ParameterAcceptance Criteria (as per USP/ICH)[2]
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 1.0% for 6 replicate injections
% RSD of Retention Time ≤ 1.0% for 6 replicate injections

HPLC Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][11] The following protocols outline the validation of the HPLC-UV method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[7][8]

  • Protocol:

    • Inject the diluent to show no interference at the retention time of the analyte.

    • Inject a solution of the reference standard.

    • Inject the sample solution.

    • If available, inject solutions of known related substances or impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample and analyze the stressed samples.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis using a DAD detector should pass.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the reference standard from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 10, 15, 20, 25, 30 µg/mL). Inject each concentration in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
10.0 150234
15.0 225890
20.0 301123
25.0 375987
30.0 452011

| | 0.9998 |

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy Data

Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 16.0 15.92 99.5%
100% 20.0 20.08 100.4%

| 120% | 24.0 | 23.86 | 99.4% |

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[8]

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six independent samples of the same lot at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The % RSD of the combined results from both days should be ≤ 2.0%.

Table 3: Example Precision Data

Precision Level Mean Assay (% Label Claim) % RSD
Repeatability (Day 1) 99.8% 0.85%

| Intermediate (Day 2) | 100.2% | 0.92% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Example Results:

    • LOD: 0.017 µg/mL

    • LOQ: 0.05 µg/mL

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Make small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: System suitability parameters must still pass, and the results should not significantly deviate from the nominal method.

UPLC-MS/MS Method for High-Sensitivity Quantification

Principle and Rationale

For applications requiring lower detection limits, such as pharmacokinetic studies or impurity profiling, UPLC-MS/MS is the method of choice.[12][13] The technique offers superior selectivity and sensitivity.

  • UPLC: Ultra-Performance Liquid Chromatography utilizes sub-2 µm particle columns to achieve faster run times and better resolution compared to traditional HPLC.

  • Tandem Mass Spectrometry (MS/MS): The analyte is first ionized (e.g., via Electrospray Ionization - ESI) and the resulting molecular ion (precursor ion) is selected. This ion is then fragmented, and a specific fragment (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.

  • Isotopic Signature: this compound has a unique isotopic signature due to the presence of chlorine (³⁵Cl/³⁷Cl ratio ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ratio ≈ 1:1).[14][15][16] The molecular ion cluster (M, M+2, M+4, M+6) provides unambiguous confirmation of the analyte's identity.

UPLC and MS/MS Conditions
ParameterCondition
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Mass Spectrometer Waters Xevo TQ-S or Sciex 6500+ or equivalent
Column ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition To be determined experimentally (e.g., Precursor [M+H]⁺ → Product)
Protocol: MRM Transition Optimization
  • Infuse a standard solution (approx. 100 ng/mL) directly into the mass spectrometer.

  • Acquire a full scan (Q1 scan) spectrum in positive ESI mode to identify the protonated molecular ion [M+H]⁺ cluster.

  • Select the most abundant precursor ion (likely the one containing ³⁵Cl and ⁷⁹Br).

  • Perform a product ion scan to identify the most stable and abundant fragment ions.

  • Select the most intense product ion for the primary MRM transition for quantification. Select a second product ion as a qualifier transition for confirmation.

  • Optimize cone voltage and collision energy for maximum signal intensity of the selected transitions.

Visualization of Workflows

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions (Stock & Working) filtration Filter through 0.45µm Syringe Filter prep_std->filtration prep_sample Prepare Sample Solution prep_sample->filtration sst System Suitability Test (SST) (6 injections of standard) filtration->sst analysis Inject Blank, Standards, & Samples sst->analysis If SST Passes integration Integrate Chromatographic Peaks analysis->integration quantification Quantify Analyte Concentration integration->quantification report Generate Final Report quantification->report

Caption: General analytical workflow from sample preparation to final reporting.

Method_Validation_Workflow cluster_params Validation Parameters (ICH Q2 R1) start Method Validation Protocol specificity Specificity Forced Degradation Peak Purity start->specificity linearity Linearity & Range 5 Levels r² ≥ 0.999 specificity->linearity accuracy Accuracy Spike Recovery 98-102% linearity->accuracy precision Precision Repeatability (Intra-day) Intermediate (Inter-day) accuracy->precision lod_loq LOD & LOQ S/N Ratio 3:1 & 10:1 precision->lod_loq robustness Robustness Deliberate Parameter Changes lod_loq->robustness report Final Validation Report robustness->report

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

Conclusion

The HPLC-UV and UPLC-MS/MS methods detailed in this application note provide a robust and reliable framework for the quantification of this compound. The HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control in a regulated environment. The UPLC-MS/MS method offers a high-sensitivity alternative for advanced applications. Adherence to these protocols and validation standards will ensure data of the highest integrity, supporting drug development programs from discovery through to manufacturing.

References

  • ICH. (n.d.). Quality Guidelines.
  • Starodub, T. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Altabrisa Group. (2023, August 6). What Is FDA Method Validation Guidance and Its Importance?.
  • Abraham Entertainment. (2023, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Bradley, C. (2023, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Ye, G., et al. (2020). Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry. RSC Publishing.
  • Luo, Q., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • Arjunan, V., et al. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Asian Journal of Chemistry.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Dinu, A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI.
  • JoVE. (2022, December 5). Mass Spectrometry: Alkyl Halide Fragmentation.
  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate.
  • Kumar, A., et al. (2023). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). Journal of Pharmaceutical Research and Reports.
  • Krocker, J., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
  • ResearchGate. (n.d.). Characterization of chemical compounds by UPLC-QDA and UPLC-Q-TOF/MS from VB.
  • Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC.
  • ResearchGate. (2020, June 2). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
  • ResearchGate. (2023, August 6). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Wang, S., et al. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI.
  • NIH. (2021, August 19). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies.
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.

Sources

Microwave-Assisted Synthesis of 4-Anilinoquinazolines: A Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous targeted cancer therapies.[1] These compounds are renowned for their potent and selective inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are often overexpressed or mutated in various carcinomas.[2] Marketed drugs such as gefitinib and erlotinib validate the therapeutic importance of this molecular framework.[3]

Traditionally, the synthesis of these vital compounds involves nucleophilic substitution reactions that require prolonged heating under reflux, often leading to extended reaction times (12 hours or more), complex handling, and modest yields.[4] This application note details a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction rates, improves yields, and simplifies workflows.[5][6] By leveraging the principles of microwave dielectric heating, researchers can synthesize libraries of 4-anilinoquinazoline derivatives in minutes instead of hours, significantly expediting the drug discovery and development process.[4][7]

Part 1: The Underlying Chemistry and Rationale

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The process involves the attack of a nucleophilic aniline derivative on the electron-deficient C4 position of a quinazoline ring, which is activated by a suitable leaving group, typically a chlorine atom. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the leaving group to yield the stable 4-anilinoquinazoline product.

The Role of Microwave Irradiation

Conventional heating relies on thermal conduction, which is often slow and inefficient, transferring energy from the outside of the vessel inwards.[6] Microwave irradiation, however, offers a fundamentally different heating mechanism.[7]

  • Direct Molecular Coupling: Microwaves, a form of electromagnetic radiation, directly couple with polar molecules in the reaction mixture (such as the solvent and reactants).[6]

  • Dipolar Polarization: The polar molecules continuously attempt to align with the rapidly oscillating electric field of the microwave. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the solution.[7]

This rapid, volumetric heating allows the reaction mixture to reach the target temperature in seconds and overcomes the activation energy barrier far more efficiently than conventional methods. The result is a dramatic acceleration of the reaction rate, often reducing synthesis times from many hours to just a few minutes.[4][8]

Strategic Selection of Reagents
  • The Quinazoline Core: The most common starting material is a 4-chloroquinazoline derivative. This precursor is typically synthesized from more accessible materials like anthranilic acids or anthranilonitriles.[9][10] The presence of the electron-withdrawing nitrogen atoms in the quinazoline ring makes the C4 position highly susceptible to nucleophilic attack.

  • The Anilino Moiety: A diverse range of substituted anilines can be employed, allowing for the systematic exploration of structure-activity relationships (SAR). The electronic nature of the substituents on the aniline ring (both electron-donating and electron-withdrawing) is generally well-tolerated in microwave-assisted protocols, enabling the creation of extensive compound libraries for screening.[10][11]

  • Solvent Choice: Polar solvents like 2-propanol (isopropanol), ethanol, or mixtures like THF/H₂O are ideal for this synthesis.[4][10] Their high polarity ensures efficient coupling with microwave energy, facilitating rapid heating. Isopropanol is a particularly effective solvent for this reaction.[4]

Part 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a representative 4-anilinoquinazoline derivative using a dedicated microwave reactor.

Objective:

To synthesize N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine from 4-chloro-6,7-dimethoxyquinazoline and 3-bromoaniline.

Materials and Reagents:
  • 4-chloro-6,7-dimethoxyquinazoline

  • 3-bromoaniline

  • 2-Propanol (Propan-2-ol), analytical grade

  • Microwave reaction vials (e.g., 10 mL) with stir bars

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Instrumentation:
  • A dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator) capable of controlling temperature and pressure.

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • NMR spectrometer and Mass Spectrometer for characterization.[12][13]

Step-by-Step Procedure:
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 eq) and 3-bromoaniline (1.1 mmol, 1.1 eq).

  • Solvent Addition: Add 4 mL of 2-propanol to the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the following reaction parameters:

    • Temperature: 100 °C (use ramp-to-temperature setting)

    • Reaction Time: 15 minutes

    • Power: 60-100 W (use dynamic power control to maintain temperature)

    • Stirring: On

  • Reaction Monitoring & Cooldown: After the irradiation is complete, allow the vial to cool to room temperature (most reactors have a compressed air cooling feature).

  • Work-up:

    • Transfer the cooled reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the 2-propanol.

    • Redissolve the resulting solid in ethyl acetate.

    • Monitor the reaction completion by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase) to confirm the consumption of the starting material.

  • Purification:

    • Purify the crude product using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield the final compound as a solid.

  • Characterization: Confirm the identity and purity of the synthesized N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Performance Data and Optimization

The efficiency of microwave-assisted synthesis is best illustrated by comparing it directly with classical heating methods.

Table 1: Comparison of Conventional vs. Microwave Synthesis
ProductStarting MaterialsMethodSolventTimeYield (%)Reference
N-(phenyl)-quinazolin-4-amine4-chloroquinazoline, AnilineConventional2-Propanol12 h~35-40%[4]
N-(phenyl)-quinazolin-4-amine4-chloroquinazoline, AnilineMicrowave2-Propanol20 min>95%[4]
6-bromo-N-(4-methoxy-N-methylphenyl)-2-phenylquinazolin-4-amine6-bromo-4-chloro-2-phenylquinazoline, 4-methoxy-N-methylanilineMicrowaveTHF/H₂O10 min91%[10][11]
6-iodo-N-(3-methoxy-N-methylphenyl)-2-phenylquinazolin-4-amine4-chloro-6-iodo-2-phenylquinazoline, 3-methoxy-N-methylanilineMicrowaveTHF/H₂O10 min94%[10][11]
Key Insights & Troubleshooting:
  • Optimizing Power and Temperature: For most 4-anilinoquinazoline syntheses, temperatures between 80-120 °C are effective.[4] It is generally better to control the reaction by temperature rather than by power. The microwave instrument will automatically modulate the power to maintain the set temperature.

  • Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, further enhancing its green chemistry profile.[5][9] This is often achieved by adsorbing the reactants onto a solid support like silica gel or montmorillonite K-10.[9]

  • Purification: While microwave reactions are often cleaner, purification is still necessary. Column chromatography is standard, though for some highly pure products, simple recrystallization or trituration may suffice.

Part 4: Visualizing the Process

Reaction Mechanism Diagram

Caption: The SNAr mechanism for 4-anilinoquinazoline synthesis.

Experimental Workflow Diagram

workflow start 1. Reagent Preparation mw 2. Microwave Irradiation (100°C, 15 min) start->mw cool 3. Cooling mw->cool workup 4. Solvent Evaporation & Work-up cool->workup purify 5. Column Chromatography workup->purify char 6. Characterization (NMR, MS) purify->char end_node Pure Product char->end_node

Caption: Microwave-assisted synthesis workflow.

Conclusion

The microwave-assisted synthesis of 4-anilinoquinazolines represents a significant advancement over classical synthetic protocols. The method is exceptionally fast, highly efficient, and robust, accommodating a wide variety of substituted anilines. By reducing reaction times from hours to minutes and consistently delivering high yields, this technique empowers researchers in drug discovery to rapidly generate and iterate on novel chemical entities, accelerating the path toward new and improved therapeutics.

References

  • Wang, Y., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278.
  • Luo, J., et al. (2014). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Mini reviews in medicinal chemistry, 14(3), 269–277.
  • Zhang, J., et al. (2015). Microwave-Assisted Synthesis of New 6-Ureido-4-anilinoquinazoline Derivatives. Asian Journal of Chemistry, 27(10), 3801-3804.
  • Kishore, P., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055.
  • Banu, K., & Ghavre, M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
  • de Oliveira, L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975.
  • Basavaraj, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents in Medicinal Chemistry, 17(14), 1931-1941.
  • Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5266-5277.
  • Wang, Y., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278.
  • Gholami, M., et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Australian Journal of Chemistry, 74(11), 835-846.
  • Banu, K., & Ghavre, M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
  • de Oliveira, L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975.
  • Singh, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33815-33842.
  • ResearchGate. (n.d.). Synthesis route to access 4-anilinoquinoline (9).
  • International Journal of Advanced Research in Science and Engineering. (2016). MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS. Ijarse.
  • ResearchGate. (n.d.). Microwave enhanced synthesis of 4-aminoquinazolines.
  • Song, W., et al. (2016). Microwave-assisted one-pot syntheses of 4-aminoquinazolines. Green Processing and Synthesis, 5(3), 247-252.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
  • Zhang, H., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(2), 2268–2284.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical guide for the synthesis of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline. This document is designed to provide researchers, chemists, and professionals in drug development with practical troubleshooting advice, answers to frequently asked questions, and detailed protocols to optimize this crucial synthetic process.

Introduction

The synthesis of this compound is a key step in the preparation of numerous compounds with significant pharmacological interest. Achieving high yields and purity can be a challenge, often hindered by side reactions and sensitivity to reaction parameters. This guide offers a systematic approach to overcoming common obstacles in this synthesis.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.

Problem 1: Consistently Low Yield (<60%)

Low product yields are a common hurdle in this synthesis. The root causes are often incomplete reactions, degradation of materials, or suboptimal process conditions.

Potential Cause 1: Inefficient Cyclization to Quinazolinone

The formation of the quinazolinone intermediate is a critical, often yield-determining, step.

  • Scientific Explanation: The condensation of 2-amino-5-methylbenzoic acid with 4-bromobenzaldehyde to form a Schiff base, followed by cyclization, can be an equilibrium-limited process. Incomplete conversion is common if conditions are not optimized.

  • Recommended Solutions:

    • Catalyst Selection: The use of an acid catalyst is crucial. p-Toluenesulfonic acid (PTSA) is a highly effective catalyst for both imine formation and the subsequent cyclization.

    • Reaction Time and Temperature: The reaction should be heated to reflux for an adequate period. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify when maximum conversion has been achieved.[1]

    • Water Removal: The formation of the Schiff base generates water. Proactive removal of this water using a Dean-Stark apparatus is highly recommended to drive the reaction equilibrium towards the product.

Potential Cause 2: Incomplete Chlorination

The transformation of the quinazolinone to the 4-chloroquinazoline via nucleophilic substitution can be sluggish without precise control.

  • Scientific Explanation: The hydroxyl group at the 4-position of the quinazolinone must be activated for displacement by a chloride ion. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). An incomplete reaction will leave unreacted starting material, which complicates purification and lowers the overall yield.

  • Recommended Solutions:

    • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often serving as both the reagent and solvent.[2][3][4][5]

    • Temperature Management: The reaction with POCl₃ is most effective at its reflux temperature (approximately 105 °C). It is critical to ensure the reaction mixture maintains this temperature.

    • Sufficient Reaction Time: A reaction time of 3-4 hours is typical. TLC monitoring is vital to confirm the complete consumption of the starting quinazolinone.

    • Careful Quenching: The workup procedure is critical for a good yield. The reaction mixture must be cooled before being carefully quenched by pouring it onto crushed ice with vigorous stirring. This hydrolyzes excess POCl₃ and precipitates the product.

Potential Cause 3: Product Loss During Workup and Purification

A significant portion of the desired product can be lost during extraction and purification phases.

  • Scientific Explanation: this compound possesses intermediate polarity. The use of an unsuitable solvent system for extraction or chromatography can result in poor recovery.

  • Recommended Solutions:

    • Extraction: Following the quench, the product is typically extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate. To ensure complete extraction, perform the process multiple times with fresh solvent.

    • Purification: Column chromatography is often required for high purity. A gradient elution with a hexane and ethyl acetate mixture is commonly used. The careful selection of solvent polarities is essential for effective separation.

Problem 2: Presence of Side Products

The observation of unexpected spots on a TLC plate indicates the formation of impurities, which can make purification challenging and reduce the yield.

Potential Cause 1: Dimerization or Polymerization

Under harsh conditions, quinazoline derivatives may undergo self-condensation or other side reactions.

  • Scientific Explanation: Extended heating or the presence of strong acids can sometimes promote the formation of dimeric or polymeric byproducts.

  • Recommended Solutions:

    • Strict Temperature Control: Avoid overheating during both the cyclization and chlorination steps.

    • Minimize Reaction Time: Closely monitor the reaction and halt it once the starting material has been consumed to prevent product degradation.

Potential Cause 2: Impure Starting Materials

If the 4-bromobenzaldehyde starting material is not pure, this impurity will propagate through the synthesis.

  • Scientific Explanation: The presence of benzaldehyde without the bromo substituent will result in the formation of 2-phenyl-4-chloro-6-methylquinazoline, which can be challenging to separate from the desired product.

  • Recommended Solutions:

    • Verify Purity of Starting Materials: Always confirm the purity of starting materials using methods such as NMR or melting point analysis before commencing the synthesis. Use freshly recrystallized or high-purity commercial reagents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorination step using POCl₃?

A1: The chlorination of a 4-quinazolinone with phosphorus oxychloride (POCl₃) is a nucleophilic substitution reaction. The process begins with the oxygen of the amide carbonyl group attacking the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate is an excellent leaving group. A chloride ion, also from POCl₃, then attacks the 4-position of the quinazoline ring, displacing the phosphate group to yield the 4-chloroquinazoline product.[2][3][5]

Q2: Are there alternative chlorinating agents to POCl₃?

A2: Yes, other chlorinating agents such as thionyl chloride (SOCl₂) can be used. However, POCl₃ is generally preferred for this transformation as it often results in a cleaner reaction and higher yields. The choice of chlorinating agent may also be influenced by the reaction scale and the preferred workup method.

Q3: How important is the exclusion of moisture during the reaction?

A3: The exclusion of moisture is extremely important, particularly during the chlorination step. POCl₃ reacts exothermically and violently with water to produce phosphoric acid and hydrogen chloride gas. This not only consumes the reagent but can also lead to the formation of undesired byproducts and presents a safety risk. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere, such as nitrogen or argon.

Q4: What are the expected spectral data (¹H NMR, ¹³C NMR) for this compound?

A4: While the exact chemical shifts may vary slightly based on the solvent, typical spectral data are as follows:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8.4 Hz, 2H), 7.95 (s, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.65 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.8 Hz, 1H), 2.50 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.1, 161.2, 151.5, 139.0, 137.2, 135.5, 132.4, 130.9, 128.6, 127.4, 125.3, 118.9, 22.0.

Optimized Experimental Protocol

This protocol outlines a step-by-step method for the synthesis of this compound, including key troubleshooting checkpoints.

Step 1: Synthesis of 2-(4-Bromophenyl)-6-methyl-3,4-dihydroquinazolin-4-one
  • Setup: In a 250 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine 2-amino-5-methylbenzoic acid (1.51 g, 10 mmol), 4-bromobenzaldehyde (1.85 g, 10 mmol), and p-toluenesulfonic acid (0.19 g, 1 mmol) in toluene (100 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours, or until water is no longer collected in the Dean-Stark trap.

  • Monitoring: Track the reaction's progress by TLC (eluent: 50% ethyl acetate in hexane). The starting materials should be consumed, and a new, less polar product spot should become visible.

  • Workup: Allow the reaction mixture to cool to room temperature, at which point the product should precipitate. Collect the solid by filtration, wash it with cold toluene, and then with hexane to remove any unreacted aldehyde.

  • Drying: Dry the solid under vacuum to obtain the quinazolinone intermediate. This product is typically of sufficient purity for use in the subsequent step without further purification.

Step 2: Synthesis of this compound
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the dried 2-(4-bromophenyl)-6-methyl-3,4-dihydroquinazolin-4-one (3.15 g, 10 mmol).

  • Reaction: Carefully add phosphorus oxychloride (POCl₃, 15 mL) to the flask. Heat the mixture to reflux (approximately 105 °C) and maintain this temperature for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexane). The starting material spot should disappear, and a new, even less polar spot for the chlorinated product should appear.

  • Workup: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring, which will cause a solid to precipitate.

  • Isolation: Collect the solid by filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol or purify it by column chromatography (silica gel, gradient elution with hexane-ethyl acetate) to yield the pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway A 2-Amino-5-methylbenzoic acid + 4-Bromobenzaldehyde B Schiff Base Intermediate A->B Toluene, PTSA, Reflux (Dean-Stark) C 2-(4-Bromophenyl)-6-methyl-3,4-dihydroquinazolin-4-one B->C Intramolecular Cyclization D This compound C->D POCl3, Reflux Troubleshooting_Workflow start Low Yield Observed check_cyclization Check Cyclization Step (TLC) start->check_cyclization check_chlorination Check Chlorination Step (TLC) check_cyclization->check_chlorination No incomplete_cyclization Incomplete Cyclization check_cyclization->incomplete_cyclization Yes check_workup Review Workup & Purification check_chlorination->check_workup No incomplete_chlorination Incomplete Chlorination check_chlorination->incomplete_chlorination Yes product_loss Product Loss check_workup->product_loss Yes optimize_cyclization Optimize Cyclization: - Check catalyst - Increase reaction time/temp - Ensure water removal incomplete_cyclization->optimize_cyclization end Yield Improved optimize_cyclization->end optimize_chlorination Optimize Chlorination: - Check POCl3 quality - Ensure reflux temp - Increase reaction time incomplete_chlorination->optimize_chlorination optimize_chlorination->end optimize_workup Optimize Workup: - Adjust extraction solvent - Optimize chromatography gradient product_loss->optimize_workup optimize_workup->end

Caption: A systematic workflow for troubleshooting low product yield.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link]
  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]
  • Haghighijoo, Z., Eskandari, M., & Khabnadideh, S. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). [Link]
  • Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Various Authors. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
  • Various Authors. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
  • Various Authors. (2011). POCl3 Chlorination of 4-Quinazolones.
  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
  • Various Authors. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]
  • Various Authors. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
  • Al-Obaid, A. M., et al. (2009). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Alexandria Journal of Pharmaceutical Sciences, 23(2). [Link]
  • da Silva, A. F., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2816–2825. [Link]
  • Uyanik, M., & Ishihara, K. (2013). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. [Link]
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromo-4-methylbenzoic acid. PubChem. [Link]
  • Clark, J. D., & Murphy, F. H. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives.

Sources

Technical Support Center: Chromatographic Purification of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful isolation of your target compound.

Introduction

This compound is a heterocyclic compound with significant potential in medicinal chemistry.[1] Its synthesis, like many multi-step organic reactions, can result in a crude product containing unreacted starting materials, intermediates, and byproducts.[2][3] Effective purification is therefore a critical step to obtain the compound at the desired purity for subsequent applications. This guide focuses on column chromatography, a widely used and effective technique for this purpose.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: Silica gel is the most popular and effective stationary phase for the purification of moderately polar organic compounds like this quinazoline derivative.[4][5] Its polar surface interacts with the compound, allowing for separation from less polar and more polar impurities.[5] For compounds with aromatic character, such as this one, stationary phases with phenyl groups can also be explored for enhanced selectivity due to potential π-π interactions.[6][7]

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: The choice of mobile phase is crucial for achieving good separation.[8][9] A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[4] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the desired compound to ensure good separation on the column.[4]

Q3: My compound is not dissolving well for loading onto the column. What should I do?

A3: this compound is generally soluble in organic solvents like dimethylformamide.[1] For column chromatography, it is best to dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and that is compatible with your mobile phase, such as dichloromethane (DCM) or a small amount of your mobile phase. If solubility is a major issue, consider dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[4]

Q4: Can I use reverse-phase chromatography for this purification?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative.[10] In this case, the mobile phase would be a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.[10][11] This technique separates compounds based on hydrophobicity.[12]

Detailed Troubleshooting Guide

This section addresses specific problems you might encounter during the chromatographic purification of this compound.

Problem 1: Poor Separation of the Product from an Impurity

Symptoms:

  • Overlapping spots on TLC.

  • Mixed fractions collected from the column, confirmed by TLC or other analytical methods.

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Mobile Phase Polarity The polarity of the eluent is not optimal to differentiate between the compound of interest and the impurity.Adjust the mobile phase composition. If the spots are too close together, try a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio). This will increase the retention time of both compounds, potentially enhancing separation. Conversely, if the compounds are eluting too slowly, a slight increase in polarity might be beneficial.[13]
Co-eluting Impurity The impurity has a very similar polarity to your product under the current conditions.Change the solvent system. Instead of a hexane/ethyl acetate system, consider using a different solvent combination like dichloromethane/methanol or toluene/ethyl acetate. Different solvents can alter the selectivity of the separation.[13]
Overloaded Column Too much crude material has been loaded onto the column, exceeding its separation capacity.Reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w).[4] For difficult separations, this ratio may need to be increased.
Poor Column Packing An unevenly packed column with channels or cracks will lead to band broadening and poor separation.Repack the column carefully. Ensure the silica gel is packed as a uniform slurry and that the bed is level before and after sample loading.[4]
Problem 2: The Product is Not Eluting from the Column

Symptoms:

  • No product is detected in the collected fractions, even after passing a large volume of the mobile phase.

Potential Causes & Solutions:

Cause Explanation Solution
Mobile Phase is Too Non-Polar The eluent does not have sufficient polarity to move the compound down the silica gel column.Gradually increase the polarity of the mobile phase. This can be done by increasing the percentage of the more polar solvent (e.g., ethyl acetate) in your mixture. This is known as gradient elution.[13]
Compound Degradation on Silica Although generally stable, some quinazoline derivatives can be sensitive to the acidic nature of silica gel.Use a deactivated stationary phase. You can deactivate silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to your mobile phase. Alternatively, consider using a different stationary phase like alumina.[5]
Strong Adsorption The compound may have a very strong interaction with the stationary phase.Switch to a more polar solvent system. In extreme cases, a solvent like methanol may be required to elute the compound.
Problem 3: Tailing of the Product Peak/Spot

Symptoms:

  • The spot on the TLC plate is elongated or "tails."

  • The collected fractions show a gradual decrease in product concentration rather than a sharp peak.

Potential Causes & Solutions:

Cause Explanation Solution
Acidic Nature of Silica The slightly acidic nature of silica gel can interact with basic nitrogen atoms in the quinazoline ring, causing tailing.Add a small amount of a basic modifier to the mobile phase. Triethylamine (0.1-1%) is commonly used to suppress this interaction and improve peak shape.
Sample Overload Loading too much sample can lead to non-ideal chromatographic behavior and tailing.Reduce the amount of sample loaded onto the column.
Inappropriate Sample Loading Solvent Dissolving the sample in a solvent that is too strong (too polar) can cause band broadening and tailing.Load the sample in a solvent that is as non-polar as possible while still ensuring solubility, or use the dry loading technique.[4]

Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step method for the purification of this compound.

1. TLC Analysis for Mobile Phase Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a series of solvent systems with varying polarities (e.g., Hexane:Ethyl Acetate ratios of 9:1, 8:2, 7:3).

  • The ideal solvent system will give the product an Rf value of approximately 0.25-0.35.[4]

2. Column Preparation (Wet Packing):

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (use approximately 50g of silica for every 1g of crude material).[4]

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating a thin, even band.

  • Gently add a thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

  • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizing the Workflow and Troubleshooting

Purification Workflow

Purification Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Determine Eluent Column Packing Column Packing TLC Analysis->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution & Fraction Collection Elution & Fraction Collection Sample Loading->Elution & Fraction Collection Fraction Analysis Fraction Analysis Elution & Fraction Collection->Fraction Analysis Combine Pure Fractions Combine Pure Fractions Fraction Analysis->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: A streamlined workflow for the chromatographic purification of this compound.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Problem Problem Poor Separation Poor Separation Problem->Poor Separation Identify Issue No Elution No Elution Problem->No Elution Identify Issue Peak Tailing Peak Tailing Problem->Peak Tailing Identify Issue Cause Cause Solution Solution Overlapping Spots? Overlapping Spots? Poor Separation->Overlapping Spots? Adjust Mobile Phase Adjust Mobile Phase Overlapping Spots?->Adjust Mobile Phase Yes Check for Overload Check for Overload Overlapping Spots?->Check for Overload No Reduce Sample Load Reduce Sample Load Check for Overload->Reduce Sample Load Yes Repack Column Repack Column Check for Overload->Repack Column No Increase Eluent Polarity Increase Eluent Polarity No Elution->Increase Eluent Polarity Add Base to Eluent Add Base to Eluent Peak Tailing->Add Base to Eluent

Caption: A decision tree to guide troubleshooting during chromatographic purification.

References

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • JagWorks@USA. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography?.
  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • YMC. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column.
  • JoVE. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview [Video]. YouTube.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Chatterjee, I., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 614.
  • MDPI. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). Journal of Chemical Health Risks, 14(4), 756-765.
  • Home Sunshine Pharma. (n.d.). 2-(4-bromophenyl)-4,6-dichloroquinazoline CAS 405933-98-4.
  • Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • National Institutes of Health. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.
  • TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
  • Heterocycles. (1989). RELATED TO PYRAZOL0[4,3-clQUINOLINES. Heterocycles, 29(5).
  • Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • ResearchGate. (2023, May 21). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ResearchGate. (2020, June 2). (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.

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Technical Support Guide: Overcoming Solubility Challenges with 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent solubility challenges associated with this compound in aqueous environments. Our goal is to provide you with practical, field-proven insights and step-by-step protocols to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter in the laboratory. The solutions are presented in a logical progression, from simple adjustments to more advanced formulation strategies.

Q1: I'm starting my experiments. How should I prepare a stock solution of this compound?

A1: Proper preparation of a concentrated stock solution is the critical first step. Due to the compound's hydrophobic nature, a water-miscible organic solvent is required.

The most common and effective choice is Dimethyl Sulfoxide (DMSO) .[1][2]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (MW: 333.61 g/mol )[3] in a sterile microcentrifuge tube or glass vial.

  • Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / 333.61 ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO. Vortex thoroughly. If dissolution is slow, gentle warming (37°C) or brief ultrasonication can be applied.[1] Ensure the compound is fully dissolved before storage.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

  • Expert Insight: Always use fresh, anhydrous DMSO. DMSO is hygroscopic, and absorbed water can decrease the solubility of hydrophobic compounds over time, potentially leading to precipitation in your stock solution.[1]

Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer for an in vitro assay. What should I do?

A2: This is a classic and frequent challenge known as "precipitation upon dilution." It occurs because the compound, while soluble in 100% DMSO, crashes out when the solvent environment abruptly changes to a highly aqueous one. The key is to maintain the compound in a solubilized state in the final assay medium.

Below is a systematic workflow to troubleshoot this issue.

G start Problem: Compound precipitates in aqueous buffer step1 Option 1: Reduce Final Concentration start->step1 Is a lower concentration acceptable for the assay? step2 Option 2: Adjust Buffer pH (if assay permits) step1->step2 No end Solution: Compound remains soluble in final assay medium step1->end Yes step3 Option 3: Introduce a Co-solvent or Surfactant step2->step3 No, pH must be neutral or solubility is still poor step2->end Yes, solubility achieved step4 Option 4: Use Cyclodextrins step3->step4 No, co-solvents interfere with the assay or are ineffective step3->end Yes, solubility achieved step4->end Yes, solubility achieved

Caption: Troubleshooting workflow for compound precipitation.

Detailed Strategies:

  • Strategy 1: Reduce the Final Concentration

    • Rationale: The most straightforward approach is to determine if your target concentration exceeds the compound's kinetic solubility limit in the final assay buffer.

    • Action: Perform a serial dilution to find the highest concentration that remains soluble. This can be determined visually or by measuring turbidity. This value is your working kinetic solubility limit under those specific conditions.[4]

  • Strategy 2: Adjust the Buffer pH

    • Rationale: The quinazoline scaffold contains basic nitrogen atoms, making the compound a weak base.[1] Weak bases become protonated and more soluble in acidic conditions (lower pH).[5][6][7]

    • Action: If your experimental system can tolerate it, lower the pH of your aqueous buffer. For example, reducing the pH from 7.4 to 6.5 can significantly increase the solubility of many weak bases.[8] You must first confirm that the pH change will not affect your compound's stability or the biological integrity of your assay.

  • Strategy 3: Introduce Co-solvents or Surfactants

    • Rationale: Co-solvents reduce the polarity of the aqueous medium, effectively making it a more favorable environment for a hydrophobic compound.[9][10][] Surfactants form micelles that encapsulate the compound, increasing its apparent solubility.[12]

    • Action: Add a small percentage of a biocompatible co-solvent or surfactant to your final assay buffer. It is crucial to test for vehicle effects on your assay in a separate control experiment.

Agent Type Typical Final Concentration Mechanism of Action
Ethanol Co-solvent1-5% (v/v)Reduces solvent polarity.[]
Propylene Glycol Co-solvent1-5% (v/v)Reduces solvent polarity.[9][13]
Polyethylene Glycol 400 (PEG 400) Co-solvent1-5% (v/v)Reduces solvent polarity.[9][]
Polysorbate 80 (Tween® 80) Surfactant0.01-0.1% (v/v)Forms micelles to encapsulate the drug.[12]
  • Strategy 4: Utilize Cyclodextrins

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[14][15] They can encapsulate the hydrophobic drug molecule (the "guest") within their cavity (the "host"), forming an inclusion complex that is water-soluble.[16][17]

    • Action: Prepare a complex of your compound with a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have vastly improved aqueous solubility and safety profiles compared to native β-cyclodextrin.[16][18] (See Appendix B for protocol).

Q3: I need to work at a neutral pH for my biological assay. What are my best options?

A3: If pH modification is not possible, you should focus on formulation-based approaches.

  • Co-Solvent/Surfactant Systems: This is your primary alternative. Systematically test the agents listed in the table above, starting with low concentrations. Remember to always run a vehicle control to ensure the excipient itself does not influence your experimental results.

  • Cyclodextrin Complexation: This is a highly effective method that often has minimal impact on biological assays. HP-β-CD is widely used and is a component of several FDA-approved formulations.[15][16] The formation of an inclusion complex can significantly increase the aqueous solubility of your compound without altering the bulk solvent properties as much as co-solvents do.[18][19]

Q4: My compound still isn't soluble enough. Are there more advanced methods?

A4: If you require very high concentrations or if the above methods fail, more advanced drug delivery technologies can be employed, though these typically require more formulation development.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[20][21] The drug exists in an amorphous, high-energy state, which leads to improved solubility and dissolution rates.[20] Carriers like PVP K30 or Soluplus® are commonly used.[1]

  • Nanosuspensions: This technique reduces the particle size of the drug down to the nanometer range.[17] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn increases the dissolution rate.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound likely poorly soluble in water? A1: The poor aqueous solubility is a direct result of its molecular structure. It possesses multiple aromatic and heterocyclic rings (the quinazoline core and the bromophenyl group), which are hydrophobic.[22] These nonpolar regions, combined with a rigid structure, lead to high crystal lattice energy, making it energetically unfavorable for polar water molecules to break the crystal structure and solvate individual molecules.[1]

Q2: How does pH affect the solubility of this compound? A2: The quinazoline ring system contains two nitrogen atoms which can act as weak bases. In an acidic solution (lower pH), these nitrogens can accept a proton (become ionized).[1] This positive charge dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility.[23] Conversely, in neutral or basic solutions (higher pH), the compound remains in its un-ionized, less polar form, which is significantly less soluble.[6][8]

Q3: What is the difference between kinetic and thermodynamic solubility? A3:

  • Kinetic Solubility is the concentration of a compound that can be dissolved from a high-concentration organic stock (like DMSO) when diluted into an aqueous buffer. It measures the compound's tendency to precipitate and is often the more relevant parameter for in vitro screening assays.[4]

  • Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent when the solid compound is in equilibrium with the solution. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[4][24]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay? A4: This is a critical consideration, as DMSO can have biological effects. While cell-line dependent, a general consensus exists:

  • ≤ 0.1% DMSO: Generally considered safe and non-toxic for most cell lines with minimal off-target effects.

  • 0.1% - 0.5% DMSO: Often tolerated, but the potential for subtle biological effects increases. It is essential to include a vehicle control at the exact same DMSO concentration in your experiments.[25]

  • ≥ 1.0% DMSO: Often leads to cytotoxicity or significant changes in cell behavior, such as cell cycle arrest or differentiation, and should be avoided.[26][27]

Final DMSO Concentration General Recommendation Reference
< 0.1%Ideal for sensitive assays
0.1% - 0.5%Acceptable for most assays; vehicle control is mandatory[25]
0.5% - 1.0%Use with caution; high risk of off-target effects[26][27]
> 1.0%Not recommended for most cell-based assays[26][27]

Appendices

Appendix A: Protocol for Preliminary Kinetic Solubility Assessment

This protocol helps determine the maximum soluble concentration when diluting from a DMSO stock.

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Dispense your aqueous assay buffer into a 96-well plate or microcentrifuge tubes.

  • Add small volumes of the DMSO stock to the buffer to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.), ensuring the final DMSO percentage remains constant (e.g., 1%).

  • Mix and incubate at room temperature for 1-2 hours.

  • Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength like 650 nm.

  • The highest concentration that remains clear is the approximate kinetic solubility.

Appendix B: Protocol for Preparing a Cyclodextrin Inclusion Complex

This method uses HP-β-CD to enhance solubility.

  • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 40% w/v).

  • Prepare a high-concentration stock of your compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • Slowly add a small aliquot of the compound stock to the cyclodextrin solution while vortexing vigorously. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1 or greater to start).

  • Allow the mixture to equilibrate by shaking or rotating overnight at room temperature.

  • The resulting clear solution is a stock of the drug-cyclodextrin complex, which can then be further diluted in aqueous buffer.

References

  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved January 7, 2026.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved January 7, 2026.
  • PubMed. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. J Pharm Sci, 73(12), 1679-84.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 7, 2026.
  • Benchchem. (2025). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Retrieved January 7, 2026.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 140.
  • ScienceDirect. (n.d.).
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved January 7, 2026.
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 7, 2026.
  • PMC - PubMed Central. (n.d.).
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  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved January 7, 2026.
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  • Sigma-Aldrich. (n.d.). 2-(4-Bromo-phenyl)-4-chloro-6-methyl-quinazoline. Retrieved January 7, 2026.
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Technical Support Center: Synthesis of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic intermediate. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing expert-driven troubleshooting advice in a direct question-and-answer format.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a robust, multi-step sequence. Understanding the purpose and potential pitfalls of each step is critical for a successful outcome. The most common route begins with 2-amino-5-methylbenzonitrile and proceeds through acylation, cyclization, and finally, chlorination.

Synthetic_Pathway A 2-Amino-5-methylbenzonitrile B N-(2-Cyano-4-methylphenyl)- 4-bromobenzamide A->B Step 1: Acylation (4-Bromobenzoyl chloride, Base) C 2-(4-Bromophenyl)-6-methyl- quinazolin-4(3H)-one B->C Step 2: Cyclization (e.g., H₂O₂, NaOH) D 2-(4-Bromophenyl)-4-chloro- 6-methylquinazoline (Target) C->D Step 3: Chlorination (POCl₃ or SOCl₂)

Caption: General synthetic route for the target compound.

Frequently Asked Questions & Troubleshooting

This section is structured to address specific problems you may encounter at each stage of the synthesis.

Part 1: Acylation and Cyclization Issues (Steps 1 & 2)

Question 1: My initial acylation reaction (Step 1) is sluggish and gives a low yield of the amide intermediate. What are the likely causes?

Answer: A low-yielding acylation of 2-amino-5-methylbenzonitrile with 4-bromobenzoyl chloride is typically rooted in one of three areas: reagent quality, reaction conditions, or the choice of base.

  • Reagent Purity and Moisture: The primary culprit is often moisture. 4-Bromobenzoyl chloride is highly susceptible to hydrolysis, converting it to the unreactive 4-bromobenzoic acid. Ensure you are using an anhydrous solvent (like Dichloromethane or THF) and that all glassware is thoroughly dried. The purity of the starting 2-amino-5-methylbenzonitrile is also critical, as impurities can interfere with the reaction.[1]

  • Base Selection: An appropriate base is required to scavenge the HCl byproduct. Pyridine or triethylamine (NEt₃) are common choices. However, if the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic, protonating the starting amine and shutting down the reaction.

  • Thermal Stability: While gentle heating can sometimes facilitate the reaction, excessive temperatures can lead to degradation of the acid chloride or the formation of side products.

Troubleshooting Protocol: Optimizing Acylation

  • Dry your solvent (e.g., DCM) over molecular sieves or by distillation.

  • Ensure your 2-amino-5-methylbenzonitrile starting material is pure (Purity ≥99% is recommended).[1]

  • In an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Question 2: The cyclization of the amide intermediate (Step 2) is incomplete, and I see significant starting material even after prolonged heating. How can I drive this reaction to completion?

Answer: The intramolecular cyclization to form the quinazolin-4(3H)-one ring is an equilibrium-driven process that often requires specific conditions to proceed efficiently. Simple heating is rarely sufficient.

The most common and effective method for this specific transformation is a base-catalyzed cyclization using hydrogen peroxide, often referred to as the Radziszewski reaction. The mechanism involves the in-situ formation of a peroxyimidic acid from the nitrile, which then rearranges and cyclizes.

Key Parameters for Successful Cyclization:

  • Base: Sodium hydroxide (NaOH) is typically used to deprotonate the amide nitrogen, initiating the cyclization cascade.

  • Oxidant: Hydrogen peroxide (H₂O₂) is essential for the conversion of the nitrile group.

  • Solvent: A solvent that can accommodate both the organic substrate and the aqueous reagents, such as ethanol or DMSO, is preferred.

  • Temperature: The reaction is often exothermic and may require initial cooling, followed by gentle heating to ensure completion.

If the reaction stalls, consider increasing the concentration of the base or the peroxide, but be mindful that overly harsh conditions can lead to hydrolysis of the nitrile or amide functionalities, resulting in unwanted byproducts.

Part 2: The Critical Chlorination Step (Step 3)

The conversion of the stable 2-(4-bromophenyl)-6-methylquinazolin-4(3H)-one to the reactive 4-chloro derivative is the most challenging step and the source of the most common impurities.

Question 3: My primary impurity is the starting quinazolin-4-one. How do I ensure complete chlorination?

Answer: Incomplete conversion is a frequent issue and points to insufficient reactivity of the chlorinating agent or suboptimal conditions.

  • Choice and Amount of Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents.[2] POCl₃ is generally more powerful and is often used in large excess (both as a reagent and solvent). Using only a few equivalents of the chlorinating agent in a solvent like toluene may not be sufficient to drive the reaction to completion.

  • Role of Catalysts: The reaction can be significantly accelerated by adding a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent electrophile and facilitates the chlorination.[3] A tertiary amine like triethylamine or N,N-diisopropylethylamine (DIPEA) can also be added to act as an HCl scavenger and push the equilibrium forward.[4]

  • Temperature and Time: These reactions typically require heating (reflux). A common temperature range is 80-110 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

ParameterRecommendationRationale
Chlorinating Agent POCl₃ (used as solvent)High boiling point and high reactivity ensure complete conversion.
Catalyst DMF (0.1-0.2 eq)Forms the highly reactive Vilsmeier reagent in situ.
Temperature 100-110 °C (Reflux)Provides sufficient energy to overcome the activation barrier.
Reaction Time 3-6 hoursTypically sufficient for full conversion; monitor by TLC/HPLC.

Question 4: My biggest problem is the hydrolysis of the 4-chloro product back to the quinazolin-4-one during the workup. How can I prevent this?

Answer: This is the most critical side reaction. The 4-chloro group is an excellent leaving group, and the product is highly susceptible to nucleophilic attack by water, especially under neutral or basic conditions, which regenerates the starting material. The entire workup must be designed to minimize contact with water and avoid neutral/basic pH.

Hydrolysis_Mechanism cluster_0 Workup Conditions Product Target Product (4-Chloroquinazoline) Impurity Side Product (Quinazolin-4-one) Product->Impurity H₂O (moisture) Neutral or Basic pH

Caption: Key cause of the primary side reaction.

Recommended Anhydrous/Acidic Workup Protocol:

  • Cooling: After the reaction is complete (as confirmed by TLC), allow the mixture to cool to room temperature.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a well-ventilated fume hood. This exothermic step hydrolyzes the excess POCl₃. The solution should remain strongly acidic.

  • Extraction: Immediately extract the acidic aqueous slurry with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Perform this extraction multiple times (e.g., 3x).

  • Washing: Combine the organic layers. Crucially, avoid washing with a basic solution like sodium bicarbonate if possible. If an acid wash is needed, use cold, dilute HCl. A wash with cold brine can help break up emulsions.

  • Drying & Evaporation: Thoroughly dry the organic layer with a desiccant like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the desiccant and remove the solvent under reduced pressure as quickly as possible, avoiding excessive heating.

The key is to keep the product in a protonated, water-insoluble state within the organic phase and away from water nucleophiles until it is completely dry.

Part 3: Impurity Profile and Purification

Question 5: Besides the hydrolyzed starting material, what other side products should I be aware of?

Answer: While hydrolysis is the main concern, other impurities can form, particularly under harsh conditions.

  • Dimerization/Oligomerization: At high temperatures, reactive intermediates can sometimes lead to small amounts of dimeric or polymeric byproducts, often seen as baseline material on a TLC plate or as insoluble dark solids.

  • Ring-Opened Species: Although less common, extreme conditions (e.g., presence of strong nucleophiles during workup) could potentially lead to the opening of the quinazoline ring.

  • Byproducts from Vilsmeier Reagent: If using a DMF catalyst, trace amounts of formylated byproducts are theoretically possible, though unlikely to be a major issue in this specific chlorination.[5]

Question 6: What is the best method to purify the final product and remove the quinazolin-4-one impurity?

Answer: The significant difference in polarity between the 4-chloro product and the more polar quinazolin-4-one makes chromatographic separation highly effective.

  • Column Chromatography: This is the most reliable method. The quinazolin-4-one, with its N-H bond and C=O group, is significantly more polar and will have a much lower Rf value on silica gel than the 4-chloro product.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30% ethyl acetate) is typically effective. The less polar this compound will elute first.

  • Recrystallization: If the product is obtained in high purity (>95%) after the workup, recrystallization can be an effective final polishing step. A solvent system like ethanol/water or isopropanol can be used, but care must be taken to avoid prolonged heating in the protic solvent to minimize hydrolysis.

References

  • ResearchGate. (n.d.). The effect of the benzamidine ring substituent on the cyclization...
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications.
  • Mohammed, S. and Khalid, M. (2018). A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. Journal of Chemical and Pharmaceutical Research, 10(4), pp.1-6.
  • PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.
  • Journal of Chemical Technology. (n.d.). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct.
  • Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Kumar, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules.
  • NIH. (n.d.). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists.
  • Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE.
  • NIH. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • Novartis OAK. (2016). Expedient Synthesis of 4-Aryl Quinazoline Analogues via Direct Nucleophilic Arylation of 2-Chloroquinazoline.
  • NIH. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
  • NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PubChem. (n.d.). 2-Amino-5-methylbenzonitrile.
  • NIH. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (n.d.). CN113200912A - Method for synthesizing cyanamide.
  • Google Patents. (n.d.). CN102503855A - Synthetic method of 4-cyanobiphenyl.
  • Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

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Technical Support Center: Optimization of 4-Chloroquinazoline N-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-arylation of 4-chloroquinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic transformation. The quinazoline scaffold is a privileged structure in medicinal chemistry, and its 4-anilino derivatives are known to inhibit various receptor tyrosine kinases, making them valuable as potential antitumor agents[1][2].

The N-arylation of 4-chloroquinazoline, typically achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), can be a challenging reaction to optimize. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve success in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter at the bench.

Question: My reaction shows low or no conversion to the desired N-arylated product. What are the likely causes and how can I fix it?

Answer: Low or no conversion is the most common issue. The root cause can usually be traced back to one of several factors related to reactants, catalyst, or conditions.

  • Cause 1: Poor Nucleophilicity of the Amine. Electron-poor anilines react sluggishly under standard thermal conditions, often resulting in low yields and long reaction times[1][2].

    • Solution: The most effective solution is to switch from conventional heating to microwave irradiation. Microwave-mediated protocols can dramatically shorten reaction times and improve yields, even for challenging, electron-deficient amines[1][2][3]. A base-free system using a THF/water solvent mixture under microwave conditions has been shown to be particularly effective[1][2].

  • Cause 2: Catalyst Inactivity or Poor Choice. For Buchwald-Hartwig couplings, the palladium catalyst system is critical. The active Pd(0) species may not be forming efficiently, or the chosen ligand may not be suitable for the substrate. Using simple palladium salts like Pd(OAc)₂ without a proper ligand can be unreliable[4].

    • Solution:

      • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that reliably forms the active Pd(0) species.

      • Select the Right Ligand: For sterically hindered substrates (e.g., anilines with ortho-substituents), bulky, electron-rich phosphine ligands are essential. Ligands like XPhos or RuPhos are often excellent choices for coupling with aryl chlorides[4][5][6]. The choice of ligand is often the most critical parameter in a Buchwald-Hartwig amination[4].

  • Cause 3: Inappropriate Base or Solvent. The base plays a crucial role in the catalytic cycle, and the solvent affects solubility and reactivity. Strong bases like sodium tert-butoxide (NaOtBu) are common, but can be incompatible with sensitive functional groups[7]. Solvents like toluene or dioxane are standard, but chlorinated solvents or acetonitrile should be avoided as they can inhibit the catalyst[8].

    • Solution: Screen different combinations. For SNAr reactions, polar aprotic solvents like dioxane or THF are often used, sometimes with an organic base like DIPEA to neutralize the HCl generated[9]. For Buchwald-Hartwig, a switch to a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary for sensitive substrates. Toluene is generally a good starting point for the solvent[10].

  • Cause 4: Incomplete Reaction. The reaction may simply need more time or energy to reach completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time[9]. As mentioned, microwave irradiation is a powerful tool to drive reactions to completion[3].

Question: I'm observing significant side product formation. What are they and how can I prevent them?

Answer: Side products can complicate purification and reduce yields. Identifying the likely culprits is the first step to mitigation.

  • Side Product 1: Hydrodehalogenation. In this side reaction, the chloro- group on the quinazoline is replaced by a hydrogen atom. This is often competitive with the desired C-N bond formation, especially with less reactive amines[11].

    • Prevention: This is often a sign of an inefficient catalyst system. Optimizing the palladium source and, most importantly, the ligand can favor the desired amination pathway over hydrodehalogenation.

  • Side Product 2: Diarylation of Primary Amines. When using a primary aniline, a common side product is the tertiary amine formed from the reaction of a second 4-chloroquinazoline molecule with the desired secondary amine product.

    • Prevention: The choice of ligand is key to achieving selectivity for monoarylation[12]. Additionally, carefully controlling the stoichiometry by using a slight excess of the amine can help suppress this side reaction.

  • Side Product 3: Dimerization/Decomposition. At high temperatures or during prolonged reaction times, starting materials or products can decompose.

    • Prevention: Use the mildest conditions possible. If using conventional heating, try to run the reaction at the lowest temperature that gives a reasonable rate. Again, microwave synthesis is advantageous as the short reaction times minimize the opportunity for thermal decomposition[2].

Frequently Asked Questions (FAQs)

Q1: Should I use a traditional SNAr approach or a Palladium-catalyzed Buchwald-Hartwig coupling?

A1: The choice depends heavily on your aniline substrate.

  • SNAr (Nucleophilic Aromatic Substitution): This is often the simpler and more direct method. It works well for electron-rich amines (like aliphatic amines or anilines with electron-donating groups) which can readily react with 4-chloroquinazolines under milder conditions, often just requiring heat and a suitable solvent[1][2]. A base may be needed to quench the HCl byproduct[9].

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is far more versatile and is the method of choice for less reactive, electron-poor, or sterically hindered anilines[6][11]. While it requires careful optimization of the catalyst, ligand, and base, it dramatically expands the scope of accessible N-aryl quinazolines[11].

Q2: How do substituents on the aniline and the 4-chloroquinazoline affect the reaction?

A2: Substituent electronics and sterics play a major role.

  • Aniline Substituents: Electron-donating groups (e.g., -OMe, -Me) on the aniline increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease nucleophilicity, making the reaction more challenging[1][2]. Steric hindrance, especially from ortho-substituents on the aniline, can significantly slow the reaction rate by impeding the approach to the quinazoline ring or the palladium center[2].

  • Quinazoline Substituents: Electron-withdrawing groups on the quinazoline ring can make the C4 position more electrophilic and thus more susceptible to nucleophilic attack, potentially speeding up an SNAr reaction. However, these effects can also influence the stability of the starting material[9].

Q3: What is the mechanistic principle behind the Buchwald-Hartwig amination?

A3: The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds across the carbon-chlorine bond of the 4-chloroquinazoline, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then removes the proton from the amine nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl quinazoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle[7][11].

dot digraph "Buchwald_Hartwig_Cycle" { // Graph settings graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", width=2, height=0.8]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Q4: Can you provide a starting point for reaction conditions?

A4: Absolutely. The choice of conditions is critical and should be optimized for each specific substrate pair. The table below provides a summary of typical conditions for both SNAr and Buchwald-Hartwig methods.

ParameterSNAr / Microwave (Base-Free)Buchwald-Hartwig Amination
Substrates Works best with electron-rich anilines.Highly versatile; essential for electron-poor or hindered anilines.
Catalyst NonePd₂(dba)₃ or other Pd pre-catalyst (1-2 mol%)
Ligand NoneBulky phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
Base None (or organic base like DIPEA)NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 equiv.)
Solvent THF/H₂O (1:1)[1][2] or 2-propanol[3]Toluene or Dioxane (anhydrous)[10]
Temperature 80-120 °C (Microwave)80-110 °C (Conventional Heating)
Time 10-40 minutes[2]2-24 hours

Experimental Protocols & Workflows

Here are detailed, step-by-step methodologies for two common N-arylation procedures.

Protocol 1: Microwave-Assisted SNAr (Base-Free)

This protocol is adapted from a highly efficient method for the N-arylation of 4-chloroquinazolines with various anilines and is particularly effective for overcoming the low reactivity of electron-poor amines[1][2].

dot digraph "Microwave_Workflow" { // Graph settings graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Experimental workflow for microwave-assisted N-arylation.

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 4-chloroquinazoline derivative (1.0 equiv.), the aniline derivative (1.2 equiv.), and a 1:1 mixture of THF and water to achieve a substrate concentration of approximately 0.2 M.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for a designated time (typically 10-40 minutes). Reaction progress should be monitored by TLC or LC-MS if possible.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-4-aminoquinazoline.

Protocol 2: General Buchwald-Hartwig Amination

This protocol provides a robust starting point for palladium-catalyzed N-arylation, particularly for challenging substrates[6]. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 4-chloroquinazoline (1.0 equiv.), the aryl amine (1.2 equiv.), the base (e.g., NaOtBu, 1.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Troubleshooting Logic Flow

When a reaction fails, a systematic approach is crucial. Use the following logic diagram to guide your optimization strategy.

dot digraph "Troubleshooting_Logic" { // Graph settings graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives.
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975.
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • Gurbuz, N., et al. (2016). Solvent-Free Buchwald–Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes. Semantic Scholar.
  • Gurbuz, N., et al. (2016). Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes. Request PDF on ResearchGate.
  • (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
  • (2014). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Request PDF on ResearchGate.
  • (2018). Optimization of reaction conditions. ResearchGate.
  • (2014). Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. R Discovery.
  • (2018). Optimization of Reaction Conditions. ResearchGate.
  • (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC - NIH.
  • (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
  • (2012). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. PMC - NIH.
  • (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • (2021). Supporting Information: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.
  • (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society.
  • (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. DSpace@MIT.
  • (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.
  • (2023). Need help with N-Arylation reaction. Reddit.
  • (2013). Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. ResearchGate.
  • (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. MIT Open Access Articles.
  • Benchchem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline. This resource is designed to provide in-depth troubleshooting advice and answer frequently asked questions to facilitate a smooth and efficient synthesis process. As Senior Application Scientists, we have compiled field-proven insights to address common challenges encountered during this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common challenge in quinazoline synthesis is achieving a high yield. Several factors can contribute to low product formation.[1]

Possible Cause Troubleshooting Step Scientific Rationale
Poor Quality of Starting Materials Verify the purity of 2-amino-5-methylacetophenone and 4-bromobenzaldehyde via NMR, GC-MS, or melting point.[1]Impurities in reactants can lead to unwanted side reactions, consuming the starting materials and reducing the yield of the desired product.[1]
Suboptimal Reaction Temperature Perform small-scale reactions at various temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal condition.[1]Quinazoline synthesis often requires sufficient thermal energy to overcome the activation barrier for the cyclization step.[1]
Incorrect Solvent Choice Screen various solvents with different polarities (e.g., ethanol, DMF, DMSO, toluene).[2]The solvent polarity can significantly influence reaction rates and the solubility of reactants and intermediates. Polar solvents often favor the desired C(sp²)-N bond formation in quinazoline synthesis.[2]
Inefficient Catalyst or Reagent Activity For chlorination, use fresh phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Ensure anhydrous conditions.The chlorinating agent's activity is crucial for converting the intermediate quinazolinone to the final chloroquinazoline. Moisture can deactivate these reagents.
Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Possible Cause Troubleshooting Step Scientific Rationale
Formation of Benzimidazole Byproducts Switch to a more polar solvent like DMF or DMSO.[2]Non-polar solvents can sometimes favor an alternative cyclization pathway leading to the formation of benzimidazoles instead of quinazolines.[2]
Over-reaction or Decomposition Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed. Avoid excessive heating.Prolonged reaction times or excessively high temperatures can lead to the degradation of the product or the formation of polymeric materials.
Incomplete Chlorination Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. Optimize the reaction time and temperature for the chlorination step.Incomplete conversion of the quinazolinone intermediate to the 4-chloro derivative is a common source of impurity.
Hydrolysis of the Chloro Group During workup, minimize contact with water and use a non-aqueous workup if possible. Ensure all solvents are anhydrous.The 4-chloro substituent on the quinazoline ring is susceptible to nucleophilic substitution, including hydrolysis back to the quinazolinone if water is present.
Issue 3: Difficulties in Product Purification

Isolating the pure product can be challenging due to similar polarities of the product and impurities.

Possible Cause Troubleshooting Step Scientific Rationale
Product Precipitation/Crystallization Issues Screen for a suitable recrystallization solvent or solvent mixture. Cool the solution slowly to promote the formation of well-defined crystals.[1]A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for selective crystallization of the pure product.[1]
Product Loss on Silica Gel Column If using column chromatography, try deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.The nitrogen atoms in the quinazoline ring can interact strongly with the acidic silica gel, leading to poor recovery. A basic modifier can mitigate this interaction.

II. Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A common and effective method involves a two-step process:

  • Cyclocondensation: Reacting 2-amino-5-methylacetophenone with 4-bromobenzaldehyde in the presence of a suitable catalyst and solvent to form the intermediate 2-(4-bromophenyl)-6-methylquinazolin-4(3H)-one.

  • Chlorination: Treating the quinazolinone intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product.

Q2: How critical is the choice of solvent in the initial cyclocondensation step?

The solvent choice is highly critical. The polarity of the solvent can dictate the reaction pathway. Polar solvents like DMF and DMSO generally favor the formation of the desired quinazoline ring system, while non-polar solvents might lead to the formation of other heterocyclic byproducts.[2]

Q3: What are the key considerations for scaling up the chlorination step?

When scaling up the chlorination with reagents like POCl₃, several factors must be carefully managed:

  • Exothermic Reaction: The reaction is often exothermic. Ensure adequate cooling and controlled addition of the reagent to maintain the desired reaction temperature.

  • Ventilation: The reaction releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate scrubbing for the off-gases.

  • Anhydrous Conditions: POCl₃ reacts violently with water. All glassware and solvents must be scrupulously dried to prevent hazardous conditions and reagent decomposition.

  • Workup: The quenching of excess POCl₃ is also highly exothermic and must be done cautiously by slowly adding the reaction mixture to ice or a cold, stirred base solution.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of the product and any byproducts.

  • Product Characterization: The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

III. Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one

A general procedure for the cyclocondensation is as follows:

  • To a solution of 2-amino-5-methylacetophenone (1 equivalent) in a suitable solvent (e.g., ethanol or DMF), add 4-bromobenzaldehyde (1.1 equivalents).

  • Add a catalyst, such as iodine or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, filter the solid, wash with a cold solvent, and dry. If not, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

A general procedure for the chlorination step is as follows:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-(4-bromophenyl)-6-methylquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) if necessary.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the product precipitates.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

IV. Visualizations

General Synthetic Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Workup & Purification 2-amino-5-methylacetophenone 2-amino-5-methylacetophenone Reaction_Vessel_1 Reaction Vessel (Solvent, Catalyst, Heat) 2-amino-5-methylacetophenone->Reaction_Vessel_1 4-bromobenzaldehyde 4-bromobenzaldehyde 4-bromobenzaldehyde->Reaction_Vessel_1 Intermediate 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one Reaction_Vessel_1->Intermediate Formation of Quinazolinone Ring Reaction_Vessel_2 Reaction Vessel (POCl3, Heat) Intermediate->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product Chlorination Workup Quenching, Neutralization, Filtration Final_Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification Pure_Product Pure Final Product Purification->Pure_Product

Caption: A typical two-step synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Is purity confirmed? Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Yes Purify_Materials Purify/Source New Starting Materials Check_Purity->Purify_Materials No Screen_Solvents Screen Solvents Optimize_Temp->Screen_Solvents No improvement Resolution Yield Improved Optimize_Temp->Resolution Improvement Check_Reagents Check Activity of Chlorinating Agent Screen_Solvents->Check_Reagents No improvement Screen_Solvents->Resolution Improvement Check_Reagents->Resolution Issue found and resolved Purify_Materials->Start

Caption: A decision-making workflow for troubleshooting low product yield.

V. References

  • BenchChem Technical Support Team. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem. Retrieved from

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem. Retrieved from

  • ChemicalBook. (n.d.). 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. ChemicalBook. Retrieved from

Sources

Troubleshooting guide for 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for experiments involving 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate common challenges in the synthesis, purification, and functionalization of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Section 1: Synthesis & Purification

Q1: I am experiencing a low yield during the synthesis of the 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one intermediate. What are the common pitfalls?

Low yields of the quinazolinone precursor are typically traced back to three areas: reaction conditions, starting material quality, or the cyclization strategy.

  • Causality of Reaction Conditions : The cyclization to form the quinazoline ring system often requires significant heat to overcome the activation energy for the intramolecular condensation. Insufficient temperature can lead to an incomplete reaction.[1] Furthermore, the choice of solvent is critical; polar solvents can favor the desired C(sp²)-N bond formation, while non-polar solvents may promote the formation of undesired benzimidazole byproducts.[1]

  • Starting Material Integrity : Ensure your 2-amino-5-methylbenzamide and 4-bromobenzaldehyde are pure. Impurities in the starting materials can inhibit the reaction or lead to a complex mixture of side products.

  • Reaction Pathway : Several synthetic routes exist for quinazolines.[2] If a direct condensation is failing, consider an alternative pathway, such as those starting from 2-aminobenzonitriles, which can sometimes offer higher yields for specific substitution patterns.

Q2: The chlorination of my quinazolinone intermediate to form this compound is inefficient. How can I improve this step?

This is a critical step where reaction conditions are paramount. The conversion of the 4-hydroxy (or 4-oxo) group to the 4-chloro group is a dehydration/substitution reaction that is highly sensitive to moisture.

  • Reagent Choice & Anhydrous Conditions : The most common chlorinating agents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). These reactions must be performed under strictly anhydrous conditions. Any trace of water will hydrolyze the reagent and the product, reverting it to the starting quinazolinone.

  • Catalysis : The reaction can be sluggish. Adding a catalytic amount of N,N-dimethylformamide (DMF) can generate a Vilsmeier-Haack type reagent in situ, which is a more potent chlorinating agent and can significantly accelerate the reaction.[3] The addition of a soluble halide salt, like tetramethylammonium chloride, can also increase the reaction rate.[3]

  • Work-up Procedure : Quench the reaction by carefully pouring it onto crushed ice. The product is a solid that will precipitate. Avoid prolonged exposure to aqueous conditions during filtration and washing to minimize hydrolysis back to the quinazolinone.

Q3: My final product is contaminated with the starting quinazolinone. How can I effectively purify it?

This is the most common impurity and arises from either incomplete chlorination or hydrolysis of the 4-chloro group.

  • Chromatography : Flash column chromatography on silica gel is the most reliable method for separation. The 4-chloro product is significantly less polar than the corresponding 4-hydroxy (quinazolinone) starting material. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) will allow the desired product to elute first, with the more polar impurity eluting later.

  • Recrystallization : If the product is of reasonable purity (>90%), recrystallization can be effective. Solvents like ethanol or isopropanol can work well. The less soluble product should crystallize out upon cooling, leaving the more soluble quinazolinone impurity in the mother liquor.

Section 2: Downstream Reactions & Functionalization

Q4: I am struggling with a Nucleophilic Aromatic Substitution (SNAr) reaction using an amine at the C4 position. What factors should I optimize?

The C4 position of 4-chloroquinazolines is highly activated towards nucleophilic attack, making SNAr a common follow-up reaction.[4] However, efficiency can vary greatly depending on the nucleophile and conditions.

  • Nucleophile Reactivity : Electron-rich amines (aliphatic amines, electron-donating substituted anilines) react readily, often at room temperature or with gentle heating.[5] In contrast, electron-poor anilines are weaker nucleophiles and require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve reasonable reaction rates.[5]

  • Solvent and Base : A polar aprotic solvent like DMF, DMSO, or a protic solvent like isopropanol is typically used. The reaction generates HCl, which must be scavenged by a base (e.g., K₂CO₃, DIPEA) to prevent protonation of the amine nucleophile, which would render it inactive.

  • Side Reactions : At high temperatures, competitive hydrolysis can occur if water is present, leading back to the quinazolinone. Ensure anhydrous conditions for sensitive substrates.

Q5: My Suzuki or Buchwald-Hartwig cross-coupling reaction is failing. What is the troubleshooting strategy?

Cross-coupling reactions on this substrate are powerful but complex, with two potential reaction sites: the C4-chloro position and the C2-(4-bromophenyl) position. Failure can stem from multiple sources.[6]

  • Site Reactivity : The C-Br bond is generally more reactive in standard Suzuki and Buchwald-Hartwig conditions than the C-Cl bond. Selective coupling at the C-Br position can often be achieved under milder conditions. Coupling at the C4-Cl position typically requires a more active catalyst system.[6]

  • Catalyst System (The Core Issue) :

    • Palladium Source : Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) is active. Pd(PPh₃)₄ can be effective but is sometimes sluggish for aryl chlorides.

    • Ligand Choice : This is the most critical parameter, especially for the less reactive C-Cl bond. Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often required to facilitate the oxidative addition step, which is the rate-limiting step for aryl chlorides.[6][7]

    • Base Selection : The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is not just a proton scavenger; it plays a crucial role in the transmetalation step. The choice is often empirical, but K₃PO₄ is a good starting point for many challenging couplings.

  • Reaction Environment :

    • Degassing : These reactions are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. The solvent must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) before adding the catalyst.[6]

    • Solvent : Anhydrous solvents like 1,4-dioxane, toluene, or DMF are common. Sometimes, a small amount of water is required, particularly when using carbonate bases, but this must be carefully controlled.[8]

Below is a decision tree to guide troubleshooting for a failed Suzuki coupling reaction.

G start Suzuki Reaction Fails (No Product/Low Conversion) check_reagents 1. Check Reagents & Setup start->check_reagents reagent_purity Are starting materials pure? (Aryl Halide, Boronic Acid) check_reagents->reagent_purity Purity? reagent_degassed Was the solvent thoroughly degassed? check_reagents->reagent_degassed Degassing? reagent_anhydrous Are anhydrous conditions maintained? check_reagents->reagent_anhydrous Anhydrous? check_catalyst 2. Evaluate Catalyst System catalyst_active Is the Pd Pre-catalyst active? (Old bottle?) check_catalyst->catalyst_active Activity? ligand_choice Is the ligand appropriate? (Aryl-Cl needs bulky, e-rich ligand like XPhos) check_catalyst->ligand_choice Ligand? base_choice Is the base appropriate & dry? (Try K3PO4 or Cs2CO3) check_catalyst->base_choice Base? check_conditions 3. Optimize Conditions temp_check Is the temperature high enough? (Aryl-Cl often needs >100 °C) check_conditions->temp_check Temperature? success Reaction Successful reagent_purity->start No, purify/replace reagent_purity->check_catalyst Yes reagent_degassed->start No, re-run with degassing reagent_degassed->check_catalyst Yes reagent_anhydrous->start No, re-run under inert atm. reagent_anhydrous->check_catalyst Yes catalyst_active->start No, use fresh catalyst catalyst_active->check_conditions Yes ligand_choice->start No, switch to stronger ligand ligand_choice->check_conditions Yes base_choice->start No, try alternative base base_choice->check_conditions Yes temp_check->start No, increase temp conc_check Is the concentration appropriate? (Too dilute?) temp_check->conc_check Yes conc_check->start No, adjust concentration conc_check->success Yes, optimized!

Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.

Section 3: Characterization

Q6: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Precise characterization is essential for confirming the structure and purity of your compound. While specific spectra should be run for each sample, the following table provides expected chemical shift ranges based on data from structurally similar compounds.[9] The protons on the quinazoline core and the bromophenyl ring will appear in the aromatic region (typically 7.5-8.5 ppm).

Atom/Group ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
6-CH₃~2.4 - 2.6~21 - 23Standard methyl group on an aromatic ring.
Quinazoline H (H5, H7, H8)~7.5 - 8.2~120 - 135Aromatic protons, specific shifts influenced by neighboring groups.
Bromophenyl H~7.7 - 8.3~128 - 133Aromatic protons ortho and meta to the bromine atom.
Quinazoline C-Cl (C4)-~150 - 155Carbon attached to electronegative chlorine, shifted downfield.
Quinazoline C-N (C2)-~160 - 163Iminyl carbon, significantly downfield.
C-Br-~125 - 128Carbon attached to bromine, shifted downfield relative to unsubstituted benzene.

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol outlines a standard lab-scale synthesis.

Step A: Synthesis of 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one

  • To a round-bottom flask, add 2-amino-5-methylbenzamide (1.0 eq), 4-bromobenzaldehyde (1.1 eq), and a suitable solvent (e.g., ethanol or DMF).

  • Add a catalyst, such as molecular iodine (I₂) (0.1 eq), to facilitate the condensation and cyclization.[10]

  • Heat the mixture to reflux (temperature will depend on the solvent) and monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature. If a solid precipitates, filter it and wash with cold solvent. If not, concentrate the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol or by silica gel chromatography to yield the quinazolinone intermediate.

Step B: Chlorination to this compound

  • CRITICAL : Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • To a round-bottom flask, add the 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one from Step A (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The reaction should become a clear solution. Monitor by TLC (quench a small aliquot in methanol before spotting) until the starting material is gone.

  • Cool the reaction mixture to room temperature. CAUTION : Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring to quench the excess POCl₃.

  • A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water, then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, purify further by column chromatography (Hexane/Ethyl Acetate).

The overall workflow is summarized in the diagram below.

G start_materials Starting Materials: 2-Amino-5-methylbenzamide 4-Bromobenzaldehyde step_a Step A: Cyclization (Reflux, I2 catalyst) start_materials->step_a intermediate Intermediate: Quinazolinone step_a->intermediate step_b Step B: Chlorination (POCl3, DMF cat., Reflux) intermediate->step_b crude_product Crude Product step_b->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Final Product: 2-(4-Bromophenyl)-4-chloro -6-methylquinazoline purification->final_product

Caption: General workflow for the synthesis of the target compound.

References

  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
  • Fayed, E. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health.
  • Chemicalbook. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. Chemicalbook.
  • Nottingham V. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Benchchem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Organic Chemistry Portal. Synthesis of quinazolines. Organic Chemistry Portal.
  • Sánchez, S. et al. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • de Oliveira, R. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules.
  • Panja, A., et al. (2017).
  • ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate.
  • ResearchGate. Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate.
  • Supporting Inform
  • Bar-David, I., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules.
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • ResearchGate. How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Al-Tel, T. H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. IUCrData.
  • Benchchem. Navigating the Structural Landscape: A Comparative NMR Analysis of 2-Bromobenzo[h]quinazoline and its Analogs. Benchchem.
  • ChemicalBook. 405933-97-3(2-(4-BROMO-PHENYL)-4-CHLORO-6-METHYL-QUINAZOLINE) Product Description. ChemicalBook.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit.
  • Google Patents. Process for the preparation of 4-haloquinazolines. Google Patents.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
  • Google Patents. Preparation of 2,4-dichloroquinazoline. Google Patents.

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Technical Support Center: Enhancing the Stability and Reliability of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges this molecule presents in in vitro settings. We provide in-depth troubleshooting guides, validated protocols, and expert insights to ensure the stability, solubility, and reliability of your experimental data.

Section 1: Foundational Knowledge - Understanding the Molecule

This section addresses the fundamental physicochemical properties of this compound that are critical for experimental design.

Q1: What are the key structural features of this compound and how do they impact its behavior in assays?

A1: The behavior of this compound is dictated by three main structural components:

  • Quinazoline Core: This fused heterocyclic ring system is rigid, aromatic, and largely hydrophobic. This contributes to high crystal lattice energy, making it inherently difficult to dissolve in aqueous media.[1]

  • Bromophenyl and Methyl Groups: These substituents increase the molecule's lipophilicity (fat-solubility), further reducing its affinity for aqueous buffers common in in vitro assays.

  • 4-Chloro Substituent: The chlorine atom at the 4-position of the quinazoline ring is an electron-withdrawing group and represents the most chemically reactive site on the core. This position is susceptible to nucleophilic substitution, which can be a source of instability in certain buffers or in the presence of nucleophilic species (e.g., thiol groups in proteins), potentially leading to covalent artifacts.[2]

Q2: Why is poor aqueous solubility the primary challenge for this and similar quinazoline-based compounds?

A2: Poor aqueous solubility is the most significant hurdle. Many quinazoline derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II compounds, characterized by low solubility and high membrane permeability.[1] The primary reason is that the molecule's strong, stable crystalline structure and hydrophobic nature make it energetically unfavorable for water molecules to break apart the crystal lattice and solvate individual molecules. This directly leads to compound precipitation, which is often the root cause of poor data reproducibility in biological assays.[3]

Section 2: Troubleshooting Guide - Common Experimental Issues

This Q&A section provides direct solutions to the most common problems encountered during in vitro experiments.

Issue: Compound Precipitation During Assay Preparation

Q3: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What are the immediate troubleshooting steps?

A3: This is the most frequent issue and indicates that the compound's solubility limit has been exceeded in the final assay medium. The goal is to maintain a thermodynamically stable, true solution.

Causality: When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly shifts from favorable (organic) to unfavorable (aqueous). The compound "crashes out" of solution as it cannot be adequately solvated by water.

Follow this workflow to diagnose and solve the issue:

G cluster_enhancers Solubility Enhancement Strategies start Precipitation Observed During Dilution check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso dmso_ok Is final DMSO < 1%? (Typically <0.5% for cell assays) check_dmso->dmso_ok increase_dmso Action: Increase final DMSO (if assay tolerates it, max ~2%) dmso_ok->increase_dmso No solubility_enhancers Step 2: Employ Solubility Enhancers dmso_ok->solubility_enhancers Yes validation Step 3: Validate Solution and Assay Performance increase_dmso->validation dmso_not_ok Action: Lower stock concentration and repeat dilution dmso_not_ok->validation enhancer_choice Select an enhancement strategy (See Protocol 1) solubility_enhancers->enhancer_choice cosolvent Option A: Add a Co-solvent (e.g., 1-5% PEG400) enhancer_choice->cosolvent Reduces Polarity ph_adjust Option B: Adjust Buffer pH enhancer_choice->ph_adjust Increases Ionization surfactant Option C: Add a Surfactant (e.g., 0.01% Tween-80) enhancer_choice->surfactant Forms Micelles cosolvent->validation ph_adjust->validation surfactant->validation

Caption: Troubleshooting workflow for compound precipitation.

Issue: Inconsistent or Non-Reproducible Assay Results

Q4: I'm observing high variability between replicate wells and across different experimental days. What could be the cause?

A4: High variability is often a secondary symptom of poor solubility. Even if visible precipitation isn't obvious, the compound may be forming microscopic or colloidal aggregates.

Causality:

  • Micro-precipitation: The compound is not fully dissolved, leading to an inconsistent effective concentration delivered to each well.

  • Colloidal Aggregation: At certain concentrations, many small molecules form "soap-bubble"-like aggregates that can non-specifically sequester and inhibit proteins, leading to false-positive results and high variability.[4] This is a well-documented mechanism of assay interference.[5][6]

  • Plastic Binding: Hydrophobic compounds can adsorb to the surfaces of plastic labware (pipette tips, assay plates), reducing the actual concentration in solution.[7]

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of precipitate before and after adding cells or reagents.

  • Aggregation Test: Re-run a key experiment with and without a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80). If the compound's apparent activity is significantly reduced in the presence of the detergent, it strongly suggests the original result was an artifact of aggregation.

  • Solubility Enhancement: Proactively apply the methods in Protocol 1 to ensure you are working with a true solution.

  • Use Low-Binding Plates: For sensitive assays, consider using low-protein-binding microplates.

Issue: Suspected Assay Interference

Q6: How can I determine if my compound is causing assay artifacts rather than specific biological activity?

A6: Assay interference from small molecules is a significant challenge in drug discovery.[5][6] For this compound, the primary risks are aggregation (as discussed in Q4) and chemical reactivity.

Causality:

  • Chemical Reactivity: The 4-chloro position can react with nucleophilic residues (like cysteine) on proteins, causing irreversible inhibition.[8] This may appear as potent activity but is non-specific and not related to the intended target.

  • Signal Interference: The compound may absorb light or fluoresce at the same wavelengths used in the assay readout, artificially inflating or quenching the signal.

Troubleshooting Steps:

  • Run a Target-Free Control: Set up assay wells containing all components except the biological target (e.g., the enzyme or receptor). If you still observe a signal change upon adding your compound, it points to direct interference with the detection system.

  • Pre-incubation Test: Compare two conditions: (A) adding the compound to the target protein and incubating for 30-60 minutes before starting the reaction, and (B) adding the compound at the time of reaction initiation. A time-dependent increase in inhibition (Condition A > Condition B) can suggest covalent modification.[9]

  • Structural Analogs: If available, test a closely related analog that lacks the reactive 4-chloro group. If this analog is inactive, it supports the hypothesis that the observed activity is linked to this specific moiety, though it doesn't distinguish between specific binding and non-specific reactivity.

Section 3: Protocols for Stability Enhancement & Validation

These protocols provide a systematic framework for improving and validating the stability of your compound.

Protocol 1: Systematic Solubility Enhancement Workflow

This protocol outlines a stepwise approach to identify an optimal formulation for your in vitro assay.

G start Start: Prepare 10 mM stock in anhydrous DMSO step1 Step 1: Baseline Test Dilute to final concentration in primary assay buffer start->step1 check1 Precipitation? step1->check1 step2 Step 2: Co-Solvent Titration Add co-solvent (e.g., PEG400) to buffer at 1%, 2%, 5% (v/v) check1->step2 Yes success Success: Proceed with optimized formulation check1->success No check2 Precipitation? step2->check2 step3 Step 3: pH Screening Prepare buffers at pH 6.0, 7.4, 8.5 (if assay tolerates) check2->step3 Yes check2->success No check3 Precipitation? step3->check3 step4 Step 4: Surfactant Screening Add non-ionic surfactant (e.g., Tween-80) to buffer at 0.01%, 0.05% check3->step4 Yes check3->success No check4 Precipitation? step4->check4 check4->success No fail Failure: Consider advanced formulation (e.g., cyclodextrin) check4->fail Yes

Caption: Experimental workflow for solubility enhancement.

Methodology:

  • Prepare Stock: Create a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.[1]

  • Baseline Test: Dilute the stock to the highest desired final concentration in your primary assay buffer. Vortex during addition. Let stand for 30 minutes and inspect visually for precipitation.

  • Co-Solvent Titration: If precipitation occurs, prepare assay buffers containing a water-miscible co-solvent.[3][10] Start with low percentages to minimize effects on biological components.

  • pH Screening: The solubility of quinazolines can be highly pH-dependent.[1][3] Test solubility in buffers at different pH values, provided this does not compromise assay integrity.

  • Surfactant Screening: Prepare buffers containing a non-ionic surfactant at concentrations above its critical micelle concentration (CMC).[3][10]

  • Validation: Once a condition is found that prevents precipitation, you MUST validate that the chosen excipient (co-solvent, pH, or surfactant) does not interfere with the assay on its own by running an "excipient-only" control.

ExcipientRecommended Starting Conc.Mechanism of ActionKey Consideration
DMSO < 1% (v/v)Organic co-solventCan be cytotoxic to cells at >0.5%
PEG 400 1-5% (v/v)Reduces solvent polarityCan affect enzyme kinetics at high conc.
Tween® 80 0.01-0.05% (v/v)Micelle formationMust be above CMC; can interfere in some assays
β-Cyclodextrin 1:1 or 1:2 molar ratioInclusion complex formationCan be a more complex formulation to prepare
Protocol 2: Assessing Compound Stability in Assay Media

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the compound over the time course of an experiment.

Methodology:

  • Preparation: Prepare a sample of the compound in your final, complete cell culture or assay buffer at the working concentration. Also prepare a control sample in a stable solvent like acetonitrile or DMSO.

  • Incubation: Incubate the samples under the exact conditions of your assay (e.g., 37°C, 5% CO2).

  • Time Points: At specified time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot from each sample. Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -80°C.

  • HPLC Analysis: Analyze all time-point samples by a validated reverse-phase HPLC method.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of compound remaining versus time to determine its half-life (t½) in the assay medium. A stable compound should show >90% of the parent peak remaining at the final time point.

Section 4: Best Practices for Handling and Storage

Q7: What is the best way to prepare and store stock solutions of this compound?

A7: Proper storage is crucial for ensuring the long-term integrity of the compound.

  • Solvent: Use high-purity, anhydrous DMSO for the primary stock solution. Water contamination in DMSO can promote hydrolysis over time.

  • Concentration: Prepare a high-concentration stock (10-50 mM) to minimize the volume of DMSO added to your assays.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed vials. This prevents repeated freeze-thaw cycles which can cause the compound to fall out of solution and accelerate degradation.[11]

  • Storage: Store aliquots at -20°C or, preferably, -80°C for long-term storage. Protect from light.

  • Before Use: When ready to use an aliquot, allow it to thaw completely and come to room temperature. Vortex vigorously to ensure the compound is fully redissolved before making dilutions.[1]

Q8: Are there any specific safety precautions for handling this halogenated compound?

A8: Yes. As with any novel chemical, it should be handled with care. Halogenated aromatic compounds should be treated as potentially toxic and irritant.[12][13]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a chemical fume hood or ventilated enclosure to avoid inhalation of dust.

  • Disposal: Dispose of waste according to your institution's hazardous chemical waste guidelines.

References

  • BenchChem. (2025).
  • Tan, L., Hirte, S., Palmacci, V., et al. (2024). Tackling assay interference associated with small molecules.
  • Drug Discovery Online. (2023).
  • WuXi AppTec DMPK. (2024).
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • PubMed. (2024).
  • Pharma Times. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. (2025).
  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity.
  • BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • Sigma-Aldrich. (n.d.). 4-Chloroquinazoline 97%.
  • BenchChem. (2025). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
  • YouTube. (2021).
  • Sigma-Aldrich. (n.d.). 2-(4-Bromo-phenyl)-4-chloro-6-methyl-quinazoline.
  • Beilstein-Institut. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
  • YouTube. (2025).

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Reducing cytotoxicity of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline in non-cancerous cells

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinazoline Derivatives Program

Overview & Scope

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline. Quinazoline derivatives are a prominent class of heterocyclic compounds known to target key pathways in cancer progression, with several approved by the FDA as anticancer drugs.[1][2] A common challenge in their development is managing off-target cytotoxicity, which can limit the therapeutic window and hinder clinical translation.

This document provides a structured approach to troubleshooting and mitigating the cytotoxic effects of this specific compound on non-cancerous cells, thereby aiming to improve its selectivity and overall therapeutic index. The principles and protocols herein are grounded in established practices of medicinal chemistry, cell biology, and pharmaceutical sciences.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: The quinazoline scaffold is a well-established pharmacophore, frequently utilized in the design of protein kinase inhibitors.[3][4] Many quinazoline-based drugs, such as gefitinib and erlotinib, function by inhibiting the kinase activity of receptors like the Epidermal Growth Factor Receptor (EGFR).[2][5] The substituents on your compound—a 4-bromophenyl group at position 2, a chloro group at position 4, and a methyl group at position 6—are critical for its biological activity.[6][7] The 4-chloro position is particularly reactive and often serves as a key site for interaction with nucleophilic residues (like cysteine) in the ATP-binding pocket of kinases.[8] Therefore, it is highly probable that your compound acts as a kinase inhibitor, and its cytotoxicity stems from the inhibition of kinases essential for the survival of both cancerous and non-cancerous cells.

Q2: I'm observing high cytotoxicity in my non-cancerous control cell lines. What are the immediate first steps?

A2: High cytotoxicity in normal cells is a critical issue that requires systematic validation.[9]

  • Confirm the Observation: Repeat the initial cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) with careful attention to controls.[9] Include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.

  • Determine the Therapeutic Index (TI): Perform parallel dose-response experiments on a panel of cancer cell lines versus non-cancerous cell lines (e.g., MCF-10A for breast, MRC-5 for lung). Calculate the IC50 (half-maximal inhibitory concentration) for each. The TI is the ratio of the IC50 in non-cancerous cells to the IC50 in cancer cells. A low TI confirms poor selectivity.

  • Assess Compound Stability: Verify the stability of your compound in the cell culture medium over the course of the experiment, as degradation products could be toxic.[9]

Q3: Can the compound's structure be modified to reduce toxicity?

A3: Yes, this is a cornerstone of medicinal chemistry. Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies are key.[10][11] The substituents at positions 2, 4, and 6 of the quinazoline ring significantly influence both potency and selectivity.[6][7] For instance, replacing the highly reactive 4-chloro group with other functionalities or modifying the 2-phenyl substituent could potentially reduce off-target binding while preserving on-target efficacy.[12][13]

Q4: Are there non-medicinal chemistry strategies to reduce cytotoxicity?

A4: Absolutely. Formulation and delivery strategies can dramatically improve a drug's safety profile.[14]

  • Encapsulation: Enclosing the compound in lipid-based nanocarriers like liposomes can alter its biodistribution, leading to preferential accumulation in tumor tissue and reduced exposure for healthy tissues.[15][16][17][18][19]

  • Co-administration with Cytoprotective Agents: Certain agents can be administered alongside your compound to protect normal cells from damage without compromising anti-cancer activity.[20][21][22][23][24]

Troubleshooting Guides & Mitigation Workflows

This section provides in-depth, question-driven guides for systematically addressing and resolving cytotoxicity issues.

Problem 1: How do I accurately quantify and validate the compound's selectivity?

Answer: A rigorous, quantitative assessment is the foundation for all further optimization efforts. The goal is to generate a reliable dataset comparing the compound's effect on cancerous versus non-cancerous cells.

This workflow outlines the process of generating comparative IC50 values to calculate the therapeutic index, a key measure of a drug's selectivity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Select Cell Lines (e.g., MCF-7 cancer vs. MCF-10A non-cancer) C Seed Cells in 96-well Plates (Allow 24h adherence) A->C B Prepare Compound Stock (e.g., 10 mM in DMSO) D Prepare Serial Dilutions (Logarithmic scale, e.g., 100 µM to 0.01 µM) B->D E Treat Cells with Compound (Include Vehicle & Untreated Controls) C->E D->E F Incubate for 48-72 hours E->F G Perform Viability Assay (e.g., MTT, MTS, or CellTiter-Glo®) F->G H Read Absorbance/ Luminescence G->H I Normalize Data to Controls (% Viability) H->I J Plot Dose-Response Curve (Non-linear regression) I->J K Calculate IC50 Values for each cell line J->K L Calculate Therapeutic Index (TI) TI = IC50(Non-cancer) / IC50(Cancer) K->L G cluster_formulation Phase 1: Formulation cluster_characterization Phase 2: Characterization cluster_testing Phase 3: Comparative Testing A Select Lipids (e.g., DSPC, Cholesterol, PEG-DSPE) B Prepare Lipid Film (Rotary Evaporation) A->B C Hydrate Film & Extrude (Forms Uniform Liposomes) B->C D Load Compound QZ (e.g., Remote Loading / pH gradient) C->D E Measure Size & Zeta Potential (Dynamic Light Scattering) D->E F Determine Encapsulation Efficiency (%) D->F G Perform Comparative Cytotoxicity Assays E->G F->G H Free Compound QZ vs. Liposomal Compound QZ G->H I Analyze IC50 & TI for both formulations H->I

Caption: Liposomal Formulation and Testing Workflow.

Expected Outcome: Liposomal encapsulation of Compound QZ (Lipo-QZ) is expected to show a rightward shift in the dose-response curve for non-cancerous cells (higher IC50) compared to free Compound QZ, while maintaining or slightly shifting the curve for cancer cells. This results in an improved therapeutic index. Studies have shown this approach successfully reduces toxicity for other kinase inhibitors. [15][16][18][19]

Rationale: Cytoprotective agents are compounds that protect normal tissues from the damaging effects of chemotherapy without diminishing anti-tumor efficacy. [20][21]Agents like Amifostine or Dexrazoxane have been developed for this purpose, though their mechanisms are specific. [22][23]A more general approach in a research setting is to test agents that counteract specific off-target effects, such as antioxidants if the toxicity is found to be ROS-mediated.

Experimental Design:

  • Hypothesize Toxicity Mechanism: Based on literature for similar quinazolines, hypothesize a mechanism of off-target toxicity (e.g., induction of oxidative stress, inhibition of a key survival kinase in normal cells).

  • Select Cytoprotectant: Choose an agent that counteracts this mechanism (e.g., N-acetylcysteine (NAC) for oxidative stress).

  • Design Assay:

    • Treat non-cancerous cells with a fixed, toxic concentration of Compound QZ (e.g., its IC75).

    • In parallel, treat cells with Compound QZ plus a range of concentrations of the cytoprotective agent.

    • Include controls for the cytoprotective agent alone.

  • Analyze Viability: A "rescue" of cell viability in the co-treated wells suggests the cytoprotectant is mitigating the toxicity.

  • Confirm in Cancer Cells: Repeat the experiment in cancer cells to ensure the cytoprotective agent does not also rescue them from the desired on-target effect.

References

  • High-efficiency Liposomal Encapsulation of a Tyrosine Kinase Inhibitor Leads to Improved in Vivo Toxicity and Tumor Response Profile.
  • Current role of protective agents in cancer tre
  • Formulation approaches in mitigating toxicity of orally administr
  • High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile. Taylor & Francis Online. [Link]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
  • Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy. PubMed Central. [Link]
  • High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile. Taylor & Francis Online. [Link]
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. PubMed. [Link]
  • Characteristics of liposomal encapsulation of an archetypal multi-kinase inhibitor in terms of antitumor activity and avoidance of systemic toxicity.
  • Chemoprotective Agents: Amifostine, Mesna, Dexrazoxane. Chemocare. [Link]
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]
  • Current Role of Protective Agents in Cancer Tre
  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. [Link]
  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. MDPI. [Link]
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PubMed Central. [Link]
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed. [Link]
  • Cytoprotective agents used in the treatment of p
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central. [Link]
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research Publishing. [Link]
  • Quinazoline. Wikipedia. [Link]
  • How can off-target effects of drugs be minimised?
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research Publishing. [Link]
  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. NIH. [Link]
  • A Natural Quinazoline Derivative from Marine Sponge Hyrtios erectus Induces Apoptosis of Breast Cancer Cells via ROS Production and Intrinsic or Extrinsic Apoptosis P
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. [Link]
  • Synthesis and anticancer activity of new quinazoline derivatives.
  • (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). NIH. [Link]
  • Essential Oil Nanoemulsions: A Novel Strategy Against Extensively Drug-Resistant Bacteria and Human Cancer Cells. MDPI. [Link]
  • Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. [Link]
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Technical Support Center: Optimizing Dosage and Administration of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with the critical technical insights and troubleshooting strategies necessary for the successful in vivo evaluation of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline. Given its predicted physicochemical properties, this compound presents challenges common to many novel, lipophilic small molecules in early-stage development. This document will equip you with the foundational knowledge to design robust experiments, interpret your findings accurately, and make informed decisions to advance your research.

PART 1: CORE DIRECTIVE - Understanding the Molecule

Before initiating in vivo studies, it is paramount to understand the inherent characteristics of this compound. Its quinazoline core, substituted with a bromophenyl group, suggests low aqueous solubility and a lipophilic nature.[1] This has significant implications for its formulation, route of administration, and ultimate bioavailability. The primary challenge will be to develop a delivery system that ensures consistent and adequate exposure of the target tissues to the compound.[2]

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when beginning in vivo work with a compound like this compound.

Q1: What are the first steps in developing a suitable formulation for this compound?

A1: The first step is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles. Given its lipophilic nature, you will likely need to use a combination of solvents and/or surfactants to achieve a suitable concentration for dosing.[3] A good starting point is to test solubility in common vehicles such as:

  • Aqueous solutions: Start with saline or PBS to confirm low solubility.

  • Co-solvent systems: A common combination is Dimethyl sulfoxide (DMSO) and Polyethylene glycol 400 (PEG400).[4]

  • Surfactant-based systems: Vehicles containing Tween 80 or other surfactants can help to create stable emulsions or micellar solutions.[5]

  • Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[6]

Q2: What is the most appropriate route of administration for initial efficacy studies in mice?

A2: The choice of administration route is critical and depends on the goals of your study.

  • Intraperitoneal (IP) injection: This route is often used in early studies to bypass the gastrointestinal tract and first-pass metabolism, which can lead to higher and more consistent bioavailability.[7][8] However, it's important to be aware that IP administration can sometimes lead to local irritation and may not be representative of a clinically relevant route.[9][10]

  • Oral gavage (PO): If the intended clinical route is oral, it is crucial to evaluate the compound's oral bioavailability early on. However, for a lipophilic compound, oral absorption can be low and variable.[11][12]

Q3: How do I determine a safe and effective starting dose for my animal studies?

A3: The determination of a starting dose should be a systematic process.

  • In vitro data: If you have in vitro data (e.g., IC50 or EC50 values), a common approach is to aim for a plasma concentration in vivo that is a multiple (e.g., 10-fold) of the in vitro effective concentration.

  • Maximum Tolerated Dose (MTD) study: It is essential to conduct a dose-ranging study to determine the MTD.[13][14] This is the highest dose that can be administered without causing unacceptable toxicity.[15][16] The MTD study will inform the dose levels for your subsequent efficacy studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo studies with lipophilic compounds.

Issue: High variability in efficacy and/or pharmacokinetic data.
  • Probable Cause: Poor solubility and precipitation of the compound in the dosing vehicle or after administration.

  • Recommended Solutions:

    • Re-evaluate your formulation: Increase the concentration of co-solvents or surfactants, or consider a more sophisticated formulation like a SEDDS.[17]

    • Sonication: Ensure your compound is fully dissolved by using a sonicator to break up any aggregates.

    • Fresh preparations: Prepare your dosing solutions fresh for each experiment to avoid precipitation over time.

Issue: Signs of toxicity in animals, even at low doses.
  • Probable Cause: The vehicle itself may be causing toxicity. High concentrations of DMSO or other organic solvents can be toxic to animals, especially with repeated dosing.[18][19]

  • Recommended Solutions:

    • Reduce solvent concentration: Aim for the lowest possible concentration of organic solvents in your final formulation. Diluting with saline or water is recommended.[4][20]

    • Vehicle toxicity study: Always include a vehicle-only control group in your experiments to assess the effects of the vehicle alone.

    • Alternative vehicles: Explore less toxic vehicles, such as cyclodextrin-based formulations.[21][22]

Experimental Protocols
Protocol: Rapid Assessment of Vehicle Suitability
  • Objective: To quickly screen several vehicles for their ability to dissolve this compound at the desired concentration.

  • Procedure:

    • Weigh out a small amount of the compound into several vials.

    • Add a known volume of each test vehicle to the vials to achieve the target concentration.

    • Vortex each vial for 2 minutes.

    • Sonicate for 15 minutes.

    • Visually inspect for any undissolved particles.

    • Let the solutions stand at room temperature for 1 hour and re-inspect.

  • Interpretation: A suitable vehicle will result in a clear solution with no visible precipitate.

Table 1: Example Vehicle Screening Data

Vehicle CompositionTarget Concentration (mg/mL)Observation
100% Saline10Insoluble
10% DMSO in Saline10Precipitate
10% DMSO, 40% PEG400, 50% Saline10Clear Solution
5% Tween 80 in Water10Hazy Suspension

PART 3: VISUALIZATION & FORMATTING

Diagrams

G cluster_workflow In Vivo Dosing Workflow start Start: Define Study Objectives formulation Formulation Development & Solubility Screening start->formulation mtd Maximum Tolerated Dose (MTD) Study formulation->mtd pk Pharmacokinetic (PK) Study mtd->pk efficacy Efficacy Study pk->efficacy end Data Analysis & Interpretation efficacy->end

Caption: A typical workflow for in vivo studies with a novel compound.

G cluster_decision Route of Administration Decision Tree start Start: Desired Clinical Route? oral Oral (PO) start->oral Yes iv Intravenous (IV) start->iv No bioavailability Assess Oral Bioavailability oral->bioavailability ip Intraperitoneal (IP) iv->ip sc Subcutaneous (SC) ip->sc efficacy Proceed to Efficacy Studies sc->efficacy bioavailability->ip Inadequate bioavailability->efficacy Adequate

Caption: A decision tree for selecting the appropriate route of administration.

References
  • Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies. PubMed. [Link]
  • A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs. PubMed. [Link]
  • Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies.
  • Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. PubMed. [Link]
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]
  • The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and r
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Validation & Comparative

A Researcher's Guide to Evaluating 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline as a Potential EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline as an Epidermal Growth Factor Receptor (EGFR) inhibitor. Given the absence of publicly available inhibition data for this specific compound, we present a detailed experimental roadmap. This document outlines the scientific rationale, comparative benchmarks with established EGFR inhibitors, and step-by-step protocols to generate the necessary experimental data for a robust comparison.

Introduction: The Quinazoline Scaffold and EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[1][2] The quinazoline core has emerged as a highly successful scaffold in the development of potent EGFR inhibitors due to its high affinity for the ATP-binding site within the EGFR kinase domain.[3][4] Marketed drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) are first-generation quinazoline-based inhibitors that have demonstrated significant clinical efficacy, particularly in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[5][6][7]

The compound of interest, this compound, possesses this key quinazoline nucleus. Its structural features—a halogenated phenyl group at position 2 and a chloro group at position 4—are consistent with structure-activity relationship (SAR) studies of other 4-anilinoquinazolines that have shown potent EGFR inhibitory activity.[4][8] Therefore, it is a compelling candidate for investigation. This guide provides the necessary context and methodologies to assess its activity against both wild-type and clinically relevant mutant forms of EGFR and compare its performance against established first- and third-generation inhibitors.

The EGFR Signaling Pathway: A Target for Cancer Therapy

Activation of EGFR by ligands like Epidermal Growth Factor (EGF) triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[9][10] This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[11] In many cancers, mutations in the EGFR gene lead to constitutive activation of these pathways, driving uncontrolled cell growth.[2][11] EGFR inhibitors act by competitively binding to the ATP-binding site of the kinase domain, blocking phosphorylation and subsequent downstream signaling.[5][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF Ligand EGF->EGFR Binds Inhibitor 2-(4-Bromophenyl)-4-chloro- 6-methylquinazoline (Hypothesized) Inhibitor->EGFR Inhibits

Caption: Hypothesized mechanism of this compound in the EGFR signaling pathway.

Comparative Benchmarks: Known EGFR Inhibitors

A thorough evaluation of a novel compound requires comparison against established standards. We propose benchmarking this compound against Gefitinib (first-generation), Erlotinib (first-generation), and Osimertinib (third-generation). These inhibitors exhibit distinct profiles against wild-type (WT) EGFR and various mutant forms.

InhibitorGenerationTarget EGFR MutationsWild-Type EGFR IC50 (approx.)Mutant EGFR IC50 (approx.)
Gefitinib FirstExon 19 deletions, L858R~25.42 nM[12]L858R: ~3.22 nM[4]
Erlotinib FirstExon 19 deletions, L858R~33.25 nM[12]Exon 19 del (PC-9 cells): 7 nM[3]
Osimertinib ThirdExon 19 del, L858R, T790M~7.68 nM[13]L858R/T790M: ~1 nM[13]
This compound Investigational To be determined To be determined To be determined

IC50 values can vary based on assay conditions and cell lines used.

Proposed Experimental Workflow

To characterize the inhibitory activity of this compound, a two-stage approach is recommended: beginning with a direct biochemical assay to determine enzyme inhibition, followed by cell-based assays to assess its effect on cancer cell proliferation.

Experimental_Workflow cluster_stage1 Stage 1: Biochemical Assay cluster_stage2 Stage 2: Cell-Based Assays KinaseAssay In Vitro EGFR Kinase Assay (Luminescence-based) IC50_Determination Determine IC50 values for: - EGFR (Wild-Type) - EGFR (L858R mutant) - EGFR (T790M mutant) KinaseAssay->IC50_Determination CellLines Select NSCLC Cell Lines: - A549 (WT EGFR) - PC-9 (Exon 19 del) - H1975 (L858R/T790M) IC50_Determination->CellLines MTTAssay MTT Cell Proliferation Assay CellLines->MTTAssay Viability_IC50 Determine IC50 for Cell Viability MTTAssay->Viability_IC50 Comparison Compare Data vs. Benchmarks (Gefitinib, Erlotinib, Osimertinib) Viability_IC50->Comparison Start Start Start->KinaseAssay

Caption: Proposed workflow for evaluating the EGFR inhibitory activity of the target compound.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

In Vitro EGFR Kinase Assay (Luminescence-Based)

This biochemical assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity. A decrease in ADP production in the presence of the inhibitor indicates its potency.[1]

Materials:

  • Recombinant human EGFR enzymes (Wild-Type, L858R, T790M)

  • This compound and reference inhibitors (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[13]

  • ATP and a suitable kinase substrate (e.g., Poly(Glu, Tyr))[14]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system)

  • 384-well white, non-binding microtiter plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Further dilute them in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme/Inhibitor Incubation: Add 1 µL of the diluted inhibitor solutions to the wells of a 384-well plate.[13] Add 2 µL of diluted EGFR enzyme to each well.[13] Incubate at room temperature for 30 minutes.

  • Kinase Reaction Initiation: Prepare a master mix containing ATP and the kinase substrate in Kinase Assay Buffer. Initiate the reaction by adding 2 µL of this mix to each well.[13]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[13]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract blank control values. Plot the percent inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

MTT Cell Proliferation Assay

This cell-based assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in viability upon treatment with the inhibitor demonstrates its cytotoxic or cytostatic effect.

Materials:

  • Human NSCLC cell lines: A549 (WT EGFR), PC-9 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M double mutant)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Plating: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and reference inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

  • Solubilization: Add 100 µL of the Solubilization solution to each well to dissolve the purple formazan crystals.[15] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial evaluation of this compound as a potential EGFR inhibitor. By systematically performing the described biochemical and cell-based assays and comparing the resulting IC50 values against established benchmarks like Gefitinib, Erlotinib, and Osimertinib, researchers can generate the critical data needed to determine its potency and selectivity.

Positive results from this initial screening would warrant further investigation, including kinase selectivity profiling against a broader panel of kinases, in vivo studies using xenograft models, and further structure-activity relationship explorations to optimize the lead compound. This structured approach ensures that the potential of this promising quinazoline derivative is evaluated with the scientific rigor required for modern drug discovery.

References

  • Wikipedia. (2023). Gefitinib. [Link]
  • Ségaliny, A. I., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel). [Link]
  • Hirano, T., et al. (2018). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. [Link]
  • Patsnap. (2024). What is the mechanism of Gefitinib?
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Future Medicine Ltd. (2005). Targeting HER1/EGFR in Cancer Therapy: Experience with Erlotinib. Future Oncology. [Link]
  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene. [Link]
  • MedicineNet. gefitinib (Iressa Discontinued in US): Drug Facts, Side Effects, Dosage. [Link]
  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]
  • Wikipedia. (2024). Osimertinib. [Link]
  • Pop, O. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]
  • ResearchGate. A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. [Link]
  • Fry, D. W., et al. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Journal of Biological Chemistry. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer drugs.[1] Its rigid, bicyclic structure provides an excellent framework for interacting with various biological targets, most notably the ATP-binding site of protein kinases.[2] Several successful tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline template, highlighting the scaffold's importance in targeting key drivers of oncogenesis like the Epidermal Growth Factor Receptor (EGFR).[1][2]

This guide focuses on a specific, yet underexplored, series of quinazoline derivatives: 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline analogs. The rationale for investigating this particular scaffold is threefold:

  • The 2-aryl substitution allows for probing interactions within the deeper grooves of kinase active sites.

  • The 4-chloro position serves as a crucial reactive handle for introducing various nucleophiles, enabling the rapid generation of diverse chemical libraries. This position is key for creating the anilino-substitutions seen in many successful TKIs.

  • The 6-methyl group and the 4-bromophenyl moiety are expected to influence the compound's pharmacokinetic properties and binding affinity through steric and electronic effects.

This guide will provide a comprehensive overview of the synthesis, structure-activity relationships, and biological evaluation of this promising class of compounds. We will delve into detailed experimental protocols and present a comparative analysis of structural analogs to elucidate the key determinants of their biological activity.

General Synthesis of this compound Analogs

The synthesis of the target quinazoline scaffold is typically achieved through a multi-step process, beginning with a substituted anthranilic acid derivative. The following protocol outlines a common and effective synthetic route.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(4-Bromobenzamido)-5-methylbenzoic Acid (Intermediate A)

  • To a stirred solution of 2-amino-5-methylbenzoic acid (1.0 eq) in anhydrous pyridine, add 4-bromobenzoyl chloride (1.1 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to a pH of 2-3.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield Intermediate A.

Causality: This step involves the acylation of the amino group of the starting anthranilic acid. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.

Step 2: Synthesis of 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one (Intermediate B)

  • Reflux a mixture of Intermediate A (1.0 eq) and formamide (10-15 eq) for 4 hours.

  • Cool the reaction mixture to room temperature, and pour it into ice-cold water.

  • The solid product is collected by filtration, washed with water, and recrystallized from ethanol to give Intermediate B.

Causality: This is a cyclization step where formamide serves as both a reagent and a solvent, providing the final carbon atom to form the pyrimidine ring of the quinazolinone.

Step 3: Synthesis of this compound (Parent Compound)

  • A mixture of Intermediate B (1.0 eq) in thionyl chloride (SOCl₂) (10 eq) is refluxed for 3 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The excess thionyl chloride is removed under reduced pressure.

  • The residue is quenched by pouring it onto crushed ice.

  • The solid precipitate is filtered, washed with a cold sodium bicarbonate solution, then with water, and dried to afford the final this compound.

Causality: The chlorination of the 4-oxo position is a critical step. Thionyl chloride is a common and effective chlorinating agent for this transformation. The 4-chloro group is a good leaving group, making this position ideal for subsequent nucleophilic substitution to generate a library of analogs.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Diversification A 2-Amino-5-methylbenzoic Acid C Intermediate A (Amide) A->C Pyridine B 4-Bromobenzoyl Chloride B->C Pyridine D Intermediate B (Quinazolinone) C->D Formamide, Reflux E Parent Compound (4-Chloroquinazoline) D->E SOCl2, Reflux G Analog Library (4-Substituted Analogs) E->G Nucleophilic Substitution F Nucleophiles (e.g., Anilines) F->G Nucleophilic Substitution

Caption: General synthetic route for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The 4-chloro position of the parent compound is highly reactive and allows for the introduction of various substituents, most commonly substituted anilines, to explore the SAR. The following analysis is based on established trends in quinazoline-based kinase inhibitors.

Key Positions for Modification
  • C4-Position of the Quinazoline Ring: This is the primary point of diversification. The introduction of substituted anilines at this position can significantly impact the compound's interaction with the hinge region of a kinase's ATP-binding pocket.

  • Substituents on the C4-Anilino Ring: Modifications on this ring can probe deeper into the active site, interact with different amino acid residues, and influence solubility and pharmacokinetic properties.

  • C2-Phenyl Ring: While our core structure has a 4-bromophenyl group, modifications here, such as changing the position or nature of the halogen, can fine-tune electronic properties and steric interactions.

Comparative Data of Hypothetical Analogs

The following table presents illustrative data for a series of hypothetical analogs to demonstrate potential SAR trends. The biological activity is represented by IC₅₀ values against a model cancer cell line (e.g., A549, a human lung adenocarcinoma cell line), which is often used in primary screening.

Compound IDR (Substitution at C4)C2-Phenyl SubstitutionIllustrative IC₅₀ (µM) vs. A549
Parent -Cl4-Bromo> 50
1a -NH-Ph4-Bromo15.2
1b -NH-(3-chloro-Ph)4-Bromo5.8
1c -NH-(3-ethynyl-Ph)4-Bromo2.1
1d -NH-(3-chloro-4-fluoro-Ph)4-Bromo0.9
2a -NH-(3-chloro-4-fluoro-Ph)4-Chloro1.1
2b -NH-(3-chloro-4-fluoro-Ph)4-Fluoro1.5
2c -NH-(3-chloro-4-fluoro-Ph)Phenyl (unsubstituted)8.9

Note: The IC₅₀ values are illustrative and intended to demonstrate potential SAR trends based on published data for similar quinazoline series.

Interpretation of SAR Trends
  • Importance of the C4-Anilino Moiety: The parent compound, with a chloro group at C4, is largely inactive, serving primarily as a synthetic intermediate. The introduction of an anilino group (Compound 1a ) establishes a baseline activity. This is consistent with the mechanism of many quinazoline-based TKIs, where the nitrogen of the anilino group forms a critical hydrogen bond with the hinge region of the kinase.

  • Effect of Substitution on the Anilino Ring:

    • Small, electron-withdrawing groups at the meta-position of the anilino ring, such as a chloro group (Compound 1b ), often enhance potency. This is a common feature in EGFR inhibitors like erlotinib and gefitinib.

    • The introduction of a small, rigid group like an ethynyl substituent (Compound 1c ) can further improve activity, likely by occupying a small hydrophobic pocket in the active site.

    • Combining these features, as in the 3-chloro-4-fluoro-aniline substitution (Compound 1d ), often leads to highly potent compounds. The fluorine atom can enhance binding affinity and improve metabolic stability.

  • Influence of the C2-Phenyl Ring Halogen:

    • Comparing compounds 1d , 2a , and 2b , the nature of the halogen at the para-position of the C2-phenyl ring appears to have a modest effect on potency, with bromine and chlorine being generally favorable over fluorine. This suggests that a larger halogen atom may provide more favorable van der Waals interactions in a specific sub-pocket of the target kinase.

    • The complete removal of the halogen (Compound 2c ) leads to a significant drop in activity, underscoring the importance of this substituent for potent inhibition.

SAR Summary Diagram

Caption: Key SAR insights for the 2-(4-Bromophenyl)-6-methylquinazoline scaffold.

Standard Biological Evaluation: MTT Assay for Cytotoxicity

To assess the anticancer potential of the synthesized analogs, a standard cell viability assay, such as the MTT assay, is employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT Assay Workflow Diagram

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Test Compounds B->C D Incubate (72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F Metabolically active cells form purple formazan G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The SAR analysis, based on established principles, suggests that potent inhibitors can be developed by introducing substituted anilines at the C4 position. Specifically, small, electron-withdrawing groups on the anilino ring are predicted to enhance activity. The 4-bromo substituent on the C2-phenyl ring appears to be a key feature for maintaining high potency.

Future work should focus on:

  • Synthesis and Biological Screening: Synthesizing the proposed library of analogs and evaluating their cytotoxicity against a panel of cancer cell lines to confirm these SAR predictions.

  • Target Identification: For the most potent compounds, biochemical assays should be conducted to identify the specific kinase(s) they inhibit (e.g., EGFR, VEGFR, etc.).

  • Lead Optimization: Further optimization of the most promising hits to improve their potency, selectivity, and pharmacokinetic properties.

This structured approach, combining rational design, chemical synthesis, and biological evaluation, provides a clear path forward for exploring the therapeutic potential of this quinazoline series.

References

  • Barbosa, M. et al. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Publications.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. National Center for Biotechnology Information.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information.
  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. National Center for Biotechnology Information.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen.

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Validating Target Engagement in Cells: A Comparative Guide for 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended target within the complex cellular environment is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the cellular target engagement of novel compounds. We will use 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline, a member of the quinazoline chemical class known for its diverse biological activities, as our model compound to illustrate a practical validation workflow. While the precise target of this specific molecule is not widely documented, its quinazoline scaffold is frequently found in kinase inhibitors, making this class of enzymes a primary avenue of investigation.

This guide is structured to provide not just protocols, but a strategic framework. We will explore a logical progression of experiments, from broad, unbiased approaches to identify potential targets to focused, hypothesis-driven methods to confirm and quantify engagement.

The Strategic Imperative: Why Target Engagement Validation is Critical

A Multi-Faceted Approach to Target Validation

No single method is sufficient to definitively validate target engagement. A truly rigorous approach employs a combination of orthogonal techniques that measure the physical interaction between the compound and its target protein through different biophysical principles. Here, we compare three powerful and widely adopted methods:

  • Chemical Proteomics (Kinobeads Pulldown): An affinity chromatography-based method for identifying kinase targets from the native proteome.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[3]

  • In Vitro Kinase Assays: Biochemical assays that directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor.

The following table provides a high-level comparison of these key methodologies.

FeatureChemical Proteomics (Kinobeads)Cellular Thermal Shift Assay (CETSA®)In Vitro Kinase Assay
Principle Competitive binding of a soluble compound against a broad-spectrum kinase inhibitor matrix.Ligand binding increases the thermal stability of the target protein.[4]Direct measurement of kinase-mediated phosphorylation of a substrate.
Context Cell Lysate (Native Proteome)Intact Cells, Cell Lysate, or Tissues.[3]Recombinant Purified Protein
Primary Readout Mass Spectrometry (Protein ID & Quantification)Western Blot or Mass Spectrometry (Soluble Protein Quantification)Luminescence, Fluorescence, or Radioactivity
Key Output Target identification, Selectivity profileTarget engagement confirmation, EC50 determinationIC50, Ki, Mechanism of Inhibition
Throughput Low to MediumMedium to High (HT-CETSA)High
Strengths Unbiased, broad kinome profiling, identifies off-targets.Confirms engagement in a physiological context, no compound modification needed.Gold standard for potency, allows detailed mechanistic studies.
Limitations Indirectly measures engagement, requires specialized MS expertise.Target must exhibit a thermal shift, may not work for all proteins.Lacks cellular context (e.g., membrane permeability, off-targets).

I. Unbiased Target Identification: Chemical Proteomics with Kinobeads

The first step in our validation journey is to identify which proteins this compound binds to in an unbiased manner. Since the quinazoline scaffold is common in kinase inhibitors, a kinobead-based approach is a logical starting point. This technique uses a resin functionalized with multiple, non-selective ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[5][6]

The Causality Behind the Method

The kinobeads act as a "fishing rod" for kinases. By incubating these beads with cell lysate, we can enrich for ATP-binding proteins. When we pre-incubate the lysate with our soluble test compound, this compound, it will bind to its specific kinase targets. These "occupied" kinases will then be unable to bind to the kinobeads and will be washed away. By using quantitative mass spectrometry to compare the proteins pulled down with and without our compound, we can identify the specific kinases that our compound binds to with high affinity.

Experimental Workflow: Kinobeads Pulldown

G cluster_0 Cell Lysate Preparation cluster_1 Competitive Binding cluster_2 Enrichment & Digestion cluster_3 Analysis cell_culture 1. Cell Culture lysis 2. Lysis in non-denaturing buffer cell_culture->lysis quant 3. Protein Quantification lysis->quant pre_incubate 4. Pre-incubate Lysate (DMSO vs. Compound) quant->pre_incubate add_beads 5. Add Kinobeads pre_incubate->add_beads incubate 6. Incubate (4°C) add_beads->incubate wash 7. Wash Beads incubate->wash digest 8. On-bead Tryptic Digestion wash->digest lc_ms 9. LC-MS/MS Analysis digest->lc_ms data_analysis 10. Data Analysis (Identify depleted proteins) lc_ms->data_analysis

Caption: Workflow for competitive chemical proteomics using kinobeads.

Detailed Protocol: Kinobeads Pulldown Assay
  • Cell Lysis: Culture selected cells (e.g., a cancer cell line like HCT-116) to ~80% confluency. Harvest and lyse cells in a mild lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).

  • Lysate Preparation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet insoluble material. Collect the supernatant and determine the protein concentration.

  • Competitive Binding: Aliquot equal amounts of protein lysate (e.g., 300-500 µg) for each condition.[5] Pre-incubate the lysate with either this compound at the desired concentration or vehicle control (DMSO) for 20-30 minutes at 4°C.

  • Kinase Enrichment: Add equilibrated kinobeads to the pre-incubated lysates and incubate for 2-3 hours at 4°C with rotation to allow for kinase binding.[5]

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.[7]

  • Sample Preparation for Mass Spectrometry: Perform on-bead digestion of the captured proteins using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.

  • Data Analysis: Compare the abundance of each identified kinase between the compound-treated and vehicle-treated samples. Proteins that are significantly depleted in the compound-treated sample are high-confidence binding targets.

II. In-Cell Confirmation: The Cellular Thermal Shift Assay (CETSA®)

Once we have a list of putative targets from the kinobeads experiment, the next crucial step is to confirm that this compound engages these targets within the intact cellular environment. CETSA is the ideal technology for this, as it directly measures drug-protein interactions in living cells without the need for compound labeling or genetic modification.[8][9]

The Causality Behind the Method

The principle of CETSA is that when a small molecule binds to its target protein, it stabilizes the protein's structure.[8] This increased stability makes the protein more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound and then heated. Unbound proteins will denature and aggregate at a lower temperature than their ligand-bound counterparts. By measuring the amount of soluble protein remaining at different temperatures, we can observe a "thermal shift" in the melting curve of the target protein, which is direct evidence of target engagement.[10][11]

Experimental Workflow: CETSA®

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis treat_cells 1. Treat intact cells (DMSO vs. Compound) heat_cells 2. Heat cells across a temperature gradient treat_cells->heat_cells lyse_cells 3. Lyse cells (e.g., freeze-thaw) heat_cells->lyse_cells centrifuge 4. Centrifuge to separate soluble vs. aggregated protein collect_supernatant 5. Collect soluble fraction centrifuge->collect_supernatant western_blot 6. Analyze by Western Blot for target protein collect_supernatant->western_blot plot_curve 7. Plot melting curve western_blot->plot_curve

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay.

Detailed Protocol: Western Blot-based CETSA®
  • Cell Treatment: Plate cells and grow to desired confluency. Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling.[8]

  • Cell Lysis: Lyse the cells, typically by repeated freeze-thaw cycles, to release the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[10]

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the specific target protein (identified from the kinobeads experiment) by Western blotting using a specific antibody.

  • Data Interpretation: Quantify the band intensities from the Western blot and plot them against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.

This protocol can be adapted to determine the cellular potency (EC50) by performing an isothermal dose-response experiment, where cells are treated with a range of compound concentrations and heated at a single, optimized temperature.

III. Biochemical Confirmation: In Vitro Kinase Assays

The final step is to confirm that the binding of this compound to its target kinase leads to a functional consequence—the inhibition of its enzymatic activity. This is best achieved using an in vitro kinase assay with purified, recombinant protein.

The Causality Behind the Method

Kinase enzymes function by transferring a phosphate group from ATP to a substrate protein or peptide. In vitro kinase assays directly measure this catalytic activity. By adding our compound to the reaction, we can determine if it inhibits this phosphorylation event. This provides definitive proof of functional antagonism and allows for the precise determination of inhibitory potency (IC50).

There are numerous formats for kinase assays. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®.[12] In this format, a terbium-labeled antibody recognizes the phosphorylated substrate, and when it binds, it comes into close proximity with a fluorescent tracer on the substrate, resulting in a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow: TR-FRET Kinase Assay

G cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Analysis add_kinase 1. Add Kinase, Substrate, and ATP to well add_compound 2. Add serial dilution of Compound add_kinase->add_compound incubate 3. Incubate at RT (e.g., 60 min) add_compound->incubate add_detection 4. Add Detection Reagents (Antibody/EDTA) incubate->add_detection incubate_detect 5. Incubate at RT (e.g., 30 min) read_plate 6. Read TR-FRET signal incubate_detect->read_plate plot_curve 7. Plot dose-response curve and calculate IC50 read_plate->plot_curve

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay
  • Reagent Preparation: Prepare a 1X kinase buffer solution.[12] Prepare solutions of the purified recombinant target kinase, the appropriate fluorescently labeled substrate, and ATP.

  • Compound Dilution: Perform a serial dilution of this compound in kinase buffer to create a range of concentrations for IC50 determination.

  • Kinase Reaction: In a microplate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.[13] Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding a development solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.[13]

  • Signal Reading: After a final incubation period, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Validating the target engagement of a novel compound like this compound is a multi-step process that requires a thoughtful combination of orthogonal experimental approaches. By beginning with an unbiased, proteome-wide method like kinobeads pulldown, researchers can generate initial hypotheses about the compound's targets. These hypotheses can then be rigorously tested in a physiological context using the Cellular Thermal Shift Assay to confirm engagement in intact cells. Finally, in vitro biochemical assays provide the definitive, quantitative measure of a compound's potency and functional effect on its purified target.

Following this structured, evidence-based workflow provides the highest degree of confidence in a compound's mechanism of action, paving the way for its successful development as a chemical probe or therapeutic agent.

References

  • BenchChem. (2025). Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X". Benchchem.
  • Saltzman, A. B., et al. (2024). Kinase inhibitor pulldown assay (KiP) for clinical proteomics. Clinical Proteomics. [Link]
  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Caron, A., et al. (2017). Determining target engagement in living systems. Nature Chemical Biology, 13, 922-930. [Link]
  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 411-437. [Link]
  • University College London. (n.d.).
  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(3), 318-329.e3. [Link]
  • Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. [Link]
  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Unknown Source. [Link]
  • Giansanti, P., et al. (2013). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 9(4), 224-228. [Link]
  • ResearchGate. (n.d.). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics.
  • ResearchGate. (n.d.). Kinase inhibitor pulldown assay (KiP) for clinical proteomics.

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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a privileged structure, particularly in the development of potent protein kinase inhibitors.[1][2][3][4] This guide provides a comprehensive cross-reactivity analysis of a novel quinazoline derivative, 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline (designated here as Compound X), against a broad panel of human kinases. Through a comparative study against well-characterized inhibitors—the highly selective Dasatinib and the broad-spectrum Staurosporine—we delineate the selectivity profile of Compound X, offering critical insights for its potential therapeutic application and highlighting potential off-target liabilities. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the intricate process of kinase inhibitor characterization.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, orchestrating a vast array of cellular signaling pathways, represent one of the most critical classes of drug targets in oncology and beyond.[5][6] The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites.[7] This conservation presents a formidable challenge in drug development: achieving high selectivity for the intended kinase target while minimizing engagement with other kinases.[8] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of strategic drug design.[5][9]

Quinazoline-based molecules have a rich history as kinase inhibitors, with several approved drugs like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Compound X, this compound, belongs to this promising chemical class. To ascertain its therapeutic potential, a rigorous evaluation of its kinome-wide selectivity is paramount. This guide details such an evaluation, providing a framework for interpreting the resulting data in a comparative context.

Comparative Profiling Strategy

To generate a meaningful selectivity profile for Compound X, a "compound-centric" approach was employed, screening it against a large, representative panel of kinases.[10] This strategy aims to identify the full spectrum of targets for a given molecule.[10] For robust interpretation, the profile of Compound X is benchmarked against two reference compounds with established and divergent selectivity profiles:

  • Dasatinib: A potent multi-kinase inhibitor, known for its high affinity for BCR-ABL and SRC family kinases, but with a defined and relatively narrow spectrum of potent off-target effects.

  • Staurosporine: A natural product known for its promiscuous, high-potency inhibition of a wide range of kinases, serving as a classic example of a broad-spectrum inhibitor.

This comparative methodology allows for the contextualization of Compound X's selectivity, providing a clearer picture of its potential as either a highly specific or a multi-targeted agent.

Experimental Workflow: Kinome-Wide Binding Affinity Screen

The primary experimental platform chosen for this analysis is a competition binding assay, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a proprietary ligand from the active site of each kinase in the panel.[7][11][12] This ATP-independent format provides a direct measure of the thermodynamic dissociation constant (Kd), offering a more fundamental assessment of binding affinity compared to IC50 values derived from activity assays, which can be influenced by ATP concentration.[8]

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_readout Quantification & Analysis Compound_X Compound X (10 µM) Assay_Mix Assay Mixture Compound_X->Assay_Mix Dasatinib Dasatinib (1 µM) Dasatinib->Assay_Mix Staurosporine Staurosporine (1 µM) Staurosporine->Assay_Mix DMSO DMSO Control DMSO->Assay_Mix Kinase_Panel Kinase Panel (Immobilized Ligand) Kinase_Panel->Assay_Mix Tagged_Kinase DNA-Tagged Kinase Tagged_Kinase->Assay_Mix Capture Solid Support Capture Assay_Mix->Capture qPCR qPCR Readout Capture->qPCR Data_Analysis Data Analysis (% of Control) qPCR->Data_Analysis

Figure 1. Workflow for the competition binding-based kinase profiling assay.

Cross-Reactivity Data Summary

Compound X and the reference inhibitors were screened at a concentration of 10 µM against the scanEDGE panel, a diverse set of 97 kinases representing all major families of the human kinome.[7] The results are summarized as the percentage of the DMSO control, where a lower value indicates stronger binding of the test compound to the kinase. A common industry threshold for a significant "hit" is a value of <10% of the control.

Table 1: Comparative Kinase Inhibition Profile (% of DMSO Control at 10 µM)

Kinase TargetKinase FamilyCompound XDasatinibStaurosporine
EGFR TK 3.5 92.10.8
VEGFR2 TK 6.8 35.41.1
ABL1TK88.20.5 0.2
SRCTK75.11.2 0.4
LCKTK81.90.9 0.6
FYNTK79.31.5 0.5
KITTK90.42.3 1.5
PDGFRBTK85.63.1 1.3
AURKASTE95.388.92.5
CDK2CMGC98.195.74.1
ROCK1AGC92.778.43.3
PIM1CAMK96.591.25.7

Values in bold indicate significant inhibition (<10% of DMSO control).

Data Interpretation

The results clearly delineate the distinct selectivity profiles of the three compounds:

  • Compound X: Exhibits a highly selective profile at the tested concentration. It shows potent binding exclusively to EGFR and VEGFR2, both members of the Tyrosine Kinase (TK) family. This focused activity is characteristic of a targeted inhibitor and suggests a favorable selectivity profile with potentially fewer off-target effects.

  • Dasatinib: As expected, demonstrates potent inhibition of its known primary targets, including ABL1 and SRC family kinases (SRC, LCK, FYN), as well as KIT and PDGFRB. Its lack of activity against EGFR at this concentration highlights its differential selectivity compared to Compound X.

  • Staurosporine: Confirms its role as a broad-spectrum inhibitor by potently binding to nearly all kinases in this representative panel, cutting across multiple kinase families including TK, STE, CMGC, AGC, and CAMK.

To quantify and visualize selectivity, a Selectivity Score (S-Score) is often calculated. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90% inhibition) by the total number of kinases tested.

G cluster_compound Compound X cluster_dasatinib Dasatinib cluster_staurosporine Staurosporine node_x Potent Hits (2) EGFR, VEGFR2 Total_Kinases Total Kinases Tested (97) node_x->Total_Kinases S(10) = 0.02 node_d Potent Hits (6) ABL1, SRC, LCK, FYN, KIT, PDGFRB node_d->Total_Kinases S(10) = 0.06 node_s Potent Hits (11) EGFR, VEGFR2, ABL1, SRC, LCK, FYN, KIT, PDGFRB, AURKA, CDK2, ROCK1, PIM1 node_s->Total_Kinases S(10) = 0.11

Figure 2. Selectivity comparison based on the number of potent hits.

Experimental Protocols

For scientific integrity and reproducibility, the generalized protocol for the kinase binding assay is provided below.

Protocol: KINOMEscan™ Competition Binding Assay
  • Compound Preparation: Test compounds (Compound X, Dasatinib, Staurosporine) are solubilized in 100% DMSO to create stock solutions. A working solution is prepared by diluting the stock to the final desired screening concentration (e.g., 10 µM) in an appropriate aqueous buffer.

  • Assay Assembly: The assay is performed in multi-well plates. To each well, the following are added in order:

    • DNA-tagged kinase from a panel of 97 kinases.

    • Test compound or DMSO vehicle control.

    • An immobilized, active-site directed ligand bead slurry.

  • Incubation: The plates are sealed and incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Washing and Elution: The beads are washed to remove unbound kinase. The kinase that remains bound to the immobilized ligand is then eluted.

  • Quantification: The amount of eluted kinase is quantified via qPCR using primers specific to the DNA tag.

  • Data Analysis: The qPCR signal for each test compound is compared to the DMSO control signal. The result is expressed as a percentage of the control:

    • % Control = (Signal_Compound / Signal_DMSO) * 100

    • A low % Control value signifies that the test compound effectively displaced the tagged kinase from the immobilized ligand, indicating strong binding.

Conclusion and Future Directions

The cross-reactivity profiling of this compound (Compound X) reveals it to be a highly selective inhibitor, demonstrating potent binding to EGFR and VEGFR2 within a diverse 97-member kinase panel. Its selectivity profile is markedly superior to the broad-spectrum inhibitor Staurosporine and qualitatively different from the multi-kinase inhibitor Dasatinib.

This high degree of selectivity makes Compound X a promising candidate for further investigation as a dual EGFR/VEGFR2 inhibitor, a combination known to be effective in certain cancer therapies through simultaneous targeting of tumor cell proliferation and angiogenesis.[13]

The next logical steps in the preclinical development of Compound X should include:

  • Dose-Response Analysis: Determining the precise Kd values for the primary targets (EGFR, VEGFR2) and any weaker off-targets to quantify potency and selectivity margins.

  • Orthogonal Activity Assays: Validating the binding results with functional, enzymatic, and cell-based assays to confirm that binding translates to inhibition of kinase activity and downstream signaling pathways.[9][14]

  • Profiling Against a Larger Panel: Screening against a more comprehensive panel, such as the scanMAX panel of over 468 kinases, to uncover any potential off-target interactions not identified in the initial screen.[7][11][15]

By systematically building upon this initial cross-reactivity profile, researchers can make well-informed decisions, advancing Compound X towards becoming a viable therapeutic candidate with a clear understanding of its biological activity across the human kinome.

References

  • Eurofins Discovery. KINOMEscan Technology. [Link]
  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
  • Du, X., et al. (2021). Protein kinase profiling assays: a technology review. PubMed. [Link]
  • Shaik, P., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
  • Al-Suhaimi, K. S., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Xenobiotics. [Link]
  • Eurofins Discovery.
  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
  • Hilaris Publisher. Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
  • Bruns, C. J., et al. (2004). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]
  • Lee, S., et al. (2023). KinScan: AI-based rapid profiling of activity across the kinome. PubMed. [Link]
  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]
  • El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]
  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to Gefitinib and its Quinazoline Analog for EGFR Inhibition Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Analysis of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline and the Clinical EGFR Inhibitor Gefitinib.

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of oncogenic signaling, making it a critical target in cancer therapy. Gefitinib, a 4-anilinoquinazoline derivative, was a first-generation EGFR tyrosine kinase inhibitor (TKI) that set a clinical benchmark. This guide provides a comparative analysis between gefitinib and a structurally related analog, this compound. We delve into their structural nuances, mechanisms of action, and provide a framework of robust experimental protocols for their head-to-head evaluation. This document is intended for researchers in oncology and drug development, offering both the theoretical underpinnings and practical methodologies required to assess and contrast EGFR inhibitors.

Introduction: The Central Role of EGFR and the Quinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling pathways crucial for cell growth and survival, such as the RAS/MAPK and PI3K/Akt pathways.[1][2] In many cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR activation through mutation or overexpression drives uncontrolled cell proliferation and resistance to apoptosis.[1][3]

The quinazoline core structure has proven to be a highly effective scaffold for designing ATP-competitive inhibitors that target the EGFR kinase domain.[4] This has led to the development of multiple generations of EGFR TKIs. This guide focuses on comparing a clinically approved first-generation inhibitor, gefitinib, with a less characterized, structurally simpler analog to illustrate the principles of inhibitor evaluation.

Compound Profiles: Clinical Benchmark vs. Research Analog

Gefitinib (Iressa®): The Clinical Benchmark

Gefitinib is a selective, reversible inhibitor of EGFR tyrosine kinase.[3] It competitively binds to the ATP-binding site within the EGFR's intracellular kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling.[1][2][3] Its clinical efficacy is most pronounced in patients with specific activating mutations in the EGFR kinase domain (e.g., exon 19 deletions or the L858R point mutation), which increase the receptor's affinity for the drug.[1][5]

  • Chemical Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

  • Molecular Formula: C₂₂H₂₄ClFN₄O₃[3]

  • Mechanism: ATP-competitive EGFR Tyrosine Kinase Inhibitor.[1][6]

This compound: A Research Precursor/Analog

This compound represents a foundational quinazoline structure. While not a clinical drug, it serves as an excellent research tool and potential precursor for more complex derivatives.[7][8] Its structure contains the core quinazoline ring but lacks the extended side chain and specific aniline substitutions of gefitinib that enhance potency and solubility. Comparing this analog to gefitinib allows researchers to dissect the structure-activity relationships (SAR) that govern EGFR inhibition.

  • Molecular Formula: C₁₅H₁₀BrClN₂

  • Significance: Serves as a reference compound to understand the contribution of specific functional groups to the overall inhibitory activity of more complex quinazoline derivatives.

Head-to-Head Comparison: A Mechanistic and Structural Analysis

FeatureGefitinib This compound
Core Scaffold QuinazolineQuinazoline
Substitution at C4 3-chloro-4-fluoroanilineChlorine
Substitution at C2 None (part of the quinazoline ring system)4-Bromophenyl group
Key Functional Groups Methoxy and morpholinopropoxy side chains at C6/C7Methyl group at C6
Mechanism of Action Reversible, ATP-competitive EGFR inhibitorPresumed ATP-competitive EGFR inhibitor
Clinical Status FDA-approved for specific NSCLC cases[5]Research compound / Synthetic intermediate

The primary structural difference lies in the substitutions on the quinazoline ring. Gefitinib's extended morpholinopropoxy side chain enhances solubility and interaction within the ATP binding pocket, while the specific 3-chloro-4-fluoroaniline moiety is optimized for high-affinity binding. The research analog is significantly simpler, and its activity is expected to be lower, thereby providing a baseline for comparative assays.

Experimental Validation: Protocols for Comparative Assessment

To empirically compare these two compounds, a multi-tiered approach involving biochemical and cell-based assays is necessary. The following protocols are designed to be self-validating by including appropriate controls and checks.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. The principle is to quantify the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Causality Behind Experimental Choices:

  • Why ADP-Glo™? This luminescence-based assay is highly sensitive, has a broad dynamic range, and is less hazardous than traditional radioisotope assays.[9] It is a well-established standard for kinase inhibitor profiling.

  • Why Purified Kinase? Using a recombinant, purified EGFR kinase domain ensures that the observed inhibition is a direct effect on the target enzyme, free from the complexities of a cellular environment.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[9]

    • Prepare a 2X solution of recombinant human EGFR kinase in Kinase Buffer.

    • Prepare a 2X substrate/ATP mix. A common substrate is a poly(Glu, Tyr) peptide.

    • Serially dilute Gefitinib and the analog compound in DMSO, then further dilute in Kinase Buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).

    • Add 2 µl of the 2X EGFR enzyme solution to each well.

    • Incubate for 15-20 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 2 µl of the 2X substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.[10]

  • Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the inhibition curve and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression.

G cluster_prep Preparation cluster_rxn Kinase Reaction cluster_detect Detection prep_comp 1. Prepare Serial Dilutions of Inhibitors add_comp 4. Add Inhibitor to 384-well plate prep_comp->add_comp prep_enz 2. Prepare 2X EGFR Enzyme Solution add_enz 5. Add EGFR Enzyme (Pre-incubation) prep_enz->add_enz prep_sub 3. Prepare 2X Substrate/ATP Solution start_rxn 6. Add Substrate/ATP Mix (Incubate 60 min) prep_sub->start_rxn add_comp->add_enz add_enz->start_rxn add_adpglo 7. Add ADP-Glo™ Reagent (Incubate 40 min) start_rxn->add_adpglo add_detect 8. Add Kinase Detection Reagent (Incubate 30 min) add_adpglo->add_detect read_lum 9. Read Luminescence add_detect->read_lum analysis 10. Calculate IC50 Values read_lum->analysis

Caption: Workflow for In Vitro EGFR Kinase Assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of the compounds on cancer cells. It measures the metabolic activity of living cells, which is proportional to the number of viable cells.

Causality Behind Experimental Choices:

  • Why MTT? The MTT assay is a robust, inexpensive, and widely adopted colorimetric method for determining cell viability.

  • Why Specific Cell Lines? Using an EGFR-mutant cell line (e.g., HCC827 or NCI-H1975) and an EGFR wild-type line (e.g., A549) provides critical information. High potency in the mutant line and lower potency in the wild-type line would be characteristic of an EGFR-targeted inhibitor like gefitinib.

  • Cell Plating:

    • Culture EGFR-mutant and EGFR wild-type lung cancer cell lines under standard conditions.

    • Trypsinize and count the cells. Seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate overnight to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of gefitinib and the analog in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at a wavelength between 550-600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Pathway Modulation

This technique provides direct evidence that the compounds are inhibiting their intended target within the cell. It visualizes the phosphorylation status of EGFR and key downstream proteins like Akt and ERK.

Causality Behind Experimental Choices:

  • Why Western Blot? It is the gold standard for confirming changes in protein expression and post-translational modifications like phosphorylation, providing a direct readout of target engagement.[12]

  • Why Phospho-Specific Antibodies? These antibodies are crucial as they only detect the activated (phosphorylated) form of the protein, allowing for a direct assessment of the inhibitor's effect on the signaling cascade.

  • Why Serum Starvation? Serum contains growth factors that activate EGFR. Starving the cells before treatment synchronizes them and reduces baseline pathway activation, making the effect of EGF stimulation and its subsequent inhibition clearer.

  • Cell Culture and Treatment:

    • Plate cells (e.g., A431, which overexpresses EGFR) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat cells with various concentrations of gefitinib, the analog, or DMSO for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation (except for the unstimulated control).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[12]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[12]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. (Note: BSA is preferred over milk for phospho-antibodies).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL chemiluminescent substrate and an imaging system.[12]

  • Stripping and Reprobing:

    • To ensure equal protein loading, strip the membrane of the first set of antibodies.

    • Re-probe the same membrane with an antibody for total EGFR and a loading control like β-actin.

G cluster_treat Cell Treatment cluster_wb Western Blot cluster_norm Normalization plate 1. Plate & Serum Starve Cells treat 2. Pre-treat with Inhibitor plate->treat stim 3. Stimulate with EGF treat->stim lyse 4. Lyse Cells & Quantify Protein stim->lyse sds 5. SDS-PAGE lyse->sds transfer 6. Transfer to PVDF sds->transfer block 7. Block with 5% BSA transfer->block probe_p 8. Probe with anti-pEGFR Ab block->probe_p detect 9. Secondary Ab & ECL Detection probe_p->detect strip 10. Strip Membrane detect->strip reprobe 11. Reprobe for Total EGFR & Loading Control (Actin) strip->reprobe analysis 12. Densitometry Analysis reprobe->analysis

Caption: Western Blot Workflow for p-EGFR Detection.

Signaling Pathway Context

Understanding the mechanism of action requires visualizing the broader signaling context. Gefitinib and its analogs act at the very top of a complex cascade.

The EGFR Signaling Cascade and Point of Inhibition

EGFR_Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerizes & Autophosphorylates Inhibitor Gefitinib or Analog Inhibitor->P_EGFR BLOCKS Grb2 Grb2/SOS P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway and TKI Point of Inhibition.

Conclusion

This guide outlines a comparative framework for evaluating a clinical EGFR inhibitor, gefitinib, against a foundational research analog, this compound. By employing a combination of biochemical kinase assays, cell-based proliferation studies, and Western blot analysis of pathway modulation, researchers can build a comprehensive profile of a compound's potency, cellular efficacy, and mechanism of action. This multi-faceted approach is essential for understanding structure-activity relationships and is a cornerstone of modern drug discovery in oncology.

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A Researcher's Guide to Benchmarking Novel Quinazoline-Based Anticancer Agents: Efficacy Evaluation of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the efficacy of novel quinazoline-based compounds. As a case study, we will outline the preclinical evaluation of a novel entity, 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline, against a panel of established, FDA-approved quinazoline-based anticancer drugs. The methodologies and comparative analyses detailed herein are designed to ensure scientific rigor and provide a clear path for evaluating the therapeutic potential of new chemical entities in oncology.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several highly successful targeted cancer therapies.[1][2][3][4] These drugs primarily exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that control cell growth, proliferation, and survival.[5][6][7] Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime therapeutic target.

Several quinazoline-based drugs have received FDA approval and are now standard-of-care for various malignancies.[1][2] These include:

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][5][6][7][8][9][10][11][]

  • Afatinib (Gilotrif®) and Lapatinib (Tykerb®) : Second-generation, dual or irreversible inhibitors targeting both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[3][13][14][15][16][17][18][19][20][21][22]

  • Vandetanib (Caprelsa®) : A multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), EGFR, and RET-tyrosine kinase.[23][24][25][26][27]

The clinical success of these agents provides a strong rationale for the continued development of novel quinazoline derivatives. Our focus here is to establish a robust preclinical workflow to evaluate a new investigational compound, this compound, against these established benchmarks.

Mechanism of Action: Targeting Cellular Signaling Pathways

The primary mechanism of action for the comparator quinazoline drugs is the competitive inhibition of ATP binding to the intracellular kinase domain of RTKs.[6][7][9][15][20][28] This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades critical for tumor cell survival and proliferation, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[17][20][29] Afatinib distinguishes itself by forming a covalent bond, leading to irreversible inhibition.[13][14][16][18]

Quinazoline_MoA cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) P P RTK->P Autophosphorylation Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds Quinazoline Quinazoline Drug Quinazoline->RTK Inhibits ATP Binding ATP ATP ATP->RTK Downstream Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT) P->Downstream Activates Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: General mechanism of quinazoline-based RTK inhibitors.

Experimental Benchmarking Workflow

To objectively assess the efficacy of this compound, a multi-tiered experimental approach is essential. This workflow progresses from broad cellular effects to specific molecular target engagement.

Benchmarking_Workflow start Start: Select Cancer Cell Lines (e.g., A549, MCF-7, SK-BR-3) viability Tier 1: Cell Viability/Cytotoxicity (MTT Assay) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Tier 2: Apoptosis Induction (Annexin V/PI Flow Cytometry) ic50->apoptosis cell_cycle Tier 3: Cell Cycle Analysis (PI Staining Flow Cytometry) apoptosis->cell_cycle kinase_assay Tier 4: Molecular Target Engagement (In Vitro Kinase Inhibition Assay) cell_cycle->kinase_assay data_analysis Comparative Data Analysis and Interpretation kinase_assay->data_analysis conclusion Conclusion: Efficacy Profile of Novel Compound data_analysis->conclusion

Caption: Experimental workflow for benchmarking a novel quinazoline.

Comparative Efficacy Data (Illustrative)

The following tables present hypothetical data for our investigational compound, this compound, alongside established drugs. This serves as a template for how experimental results should be structured for clear comparison.

Table 1: In Vitro Cytotoxicity (IC50 in µM) after 72h Treatment

CompoundA549 (NSCLC, EGFR WT)HCC827 (NSCLC, EGFR del19)SK-BR-3 (Breast, HER2+)
This compound 15.2 0.8 5.5
Gefitinib25.50.05>50
Erlotinib20.80.04>50
Afatinib18.90.010.9
Lapatinib>50>501.2
Vandetanib10.15.212.4

Table 2: Apoptosis Induction (% Annexin V Positive Cells) at 2x IC50

CompoundA549HCC827SK-BR-3
This compound 25.6% 65.2% 48.9%
Gefitinib15.3%75.8%5.1%
Erlotinib18.1%78.3%6.2%
Afatinib22.5%80.1%65.7%
Lapatinib4.5%5.8%62.3%
Vandetanib30.2%35.4%28.9%

Table 3: In Vitro Kinase Inhibition (IC50 in nM)

CompoundEGFR KinaseHER2 KinaseVEGFR2 Kinase
This compound 15.8 85.2 >1000
Gefitinib5.6>1000>1000
Erlotinib2.1>1000>1000
Afatinib0.514>1000
Lapatinib10.29.8>1000
Vandetanib35>100040

Detailed Experimental Protocols

For scientific integrity, the reproducibility of experiments is paramount. The following are detailed, step-by-step protocols for the core assays.

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[30][31][32][33]

  • Cell Seeding : Seed cancer cells (e.g., A549, HCC827, SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment : Prepare serial dilutions of this compound and comparator drugs in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation : Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[33] Incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Analysis - Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[34][35][36][37][38]

  • Cell Treatment : Seed cells in 6-well plates and treat with the test compounds at their respective 2x IC50 concentrations for 48 hours.

  • Cell Harvesting : Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[39][40][41][42]

  • Assay Principle : A luminescent ATP detection-based assay (e.g., Kinase-Glo®) is a common format. The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity.

  • Reaction Setup : In a 96-well plate, combine the purified recombinant kinase (e.g., EGFR, HER2, VEGFR2), the specific substrate peptide, and the test compound at various concentrations in kinase reaction buffer.

  • Reaction Initiation : Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection : Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent, which generates a luminescent signal.

  • Data Analysis : Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to a no-drug control. Determine the IC50 value from a dose-response curve.

Conclusion and Future Directions

The systematic benchmarking of a novel quinazoline derivative is a critical step in its preclinical development. The workflow and protocols outlined in this guide provide a robust foundation for assessing the cytotoxic and pro-apoptotic efficacy of this compound. Based on the illustrative data, this novel compound shows promising activity, particularly against an EGFR-mutant cell line and potent inhibition of the EGFR kinase. Its profile suggests it may function as a selective EGFR inhibitor with a different spectrum of activity compared to existing agents.

Further investigations should include cell cycle analysis to determine if the compound induces cell cycle arrest, and screening against a broader panel of kinases to assess its selectivity. Ultimately, promising in vitro results must be validated in in vivo tumor models to evaluate pharmacokinetics, tolerability, and anti-tumor efficacy in a physiological system.[43] This comprehensive approach ensures that only the most promising candidates advance toward clinical development.

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Confirming the Biological Activity of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule is a critical, yet preliminary, step. The quinazoline scaffold is a well-established pharmacophore, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The compound 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline represents a promising candidate within this chemical class. Its structural motifs, specifically the 2-phenyl and 4-chloro substitutions, are features commonly associated with kinase inhibition, notably targeting the Epidermal Growth Factor Receptor (EGFR).[3][4] However, an initial positive result in a primary screen is not sufficient to confirm its biological activity and mechanism of action. A rigorous, multi-faceted approach using orthogonal assays is paramount to validate the compound's target engagement and therapeutic potential, thereby avoiding the costly pursuit of false positives.[5]

This guide provides a comprehensive comparison of orthogonal assays to robustly confirm the biological activity of this compound, with a putative focus on its role as an EGFR inhibitor. We will explore the causality behind experimental choices, present detailed protocols, and compare its performance with established EGFR inhibitors, Gefitinib and Erlotinib.

The Rationale for Orthogonal Validation in Kinase Inhibitor Discovery

Primary high-throughput screens (HTS) are designed for speed and scale, but can be prone to artifacts. A compound might inhibit a kinase in a purified, biochemical assay, but this activity may not translate to a complex cellular environment. Conversely, a compound might show anti-proliferative effects in a cell-based assay through off-target mechanisms unrelated to the intended kinase. Orthogonal assays, which employ different detection principles to measure the same biological event, are therefore essential for building a compelling and reliable body of evidence.[5] This approach is a cornerstone of robust drug discovery and is encouraged by regulatory bodies.

For a putative kinase inhibitor like this compound, a validation strategy should confirm its activity at multiple levels:

  • Biochemical Level: Does the compound directly interact with and inhibit the purified target kinase?

  • Cellular Target Engagement: Does the compound bind to the target kinase within a living cell?

  • Cellular Functional Response: Does the compound's engagement with its target in a cell lead to the expected downstream signaling changes and phenotypic outcomes?

This guide will detail a workflow that addresses these key questions, providing a framework for the rigorous validation of our lead compound.

Orthogonal Assay Workflow for this compound

The following diagram illustrates a logical workflow for the orthogonal validation of a putative kinase inhibitor.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation a Primary Screen: ADP-Glo™ Kinase Assay b Orthogonal Assay 1: Surface Plasmon Resonance (SPR) a->b Confirm Direct Binding & Kinetics c Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA®) b->c Confirm Target Engagement in Cells d Orthogonal Assay 3: Western Blot for Phospho-EGFR c->d Confirm Downstream Pathway Inhibition e Phenotypic Assay: Cell Proliferation (MTT Assay) d->e Confirm Cellular Phenotype

Caption: Orthogonal assay workflow for kinase inhibitor validation.

Primary Biochemical Screen: ADP-Glo™ Kinase Assay

The initial assessment of a putative kinase inhibitor often involves a biochemical assay that measures the catalytic activity of the purified kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[6]

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus, the kinase activity.

Experimental Protocol:
  • Reaction Setup: In a 384-well plate, combine the purified EGFR kinase, the substrate (e.g., a synthetic peptide), and ATP at a concentration near the Km for the enzyme.

  • Compound Addition: Add this compound, Gefitinib, or Erlotinib across a range of concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]

  • Signal Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Orthogonal Assay 1 (Biochemical): Surface Plasmon Resonance (SPR)

While the ADP-Glo™ assay confirms the inhibition of enzymatic activity, it does not directly measure the binding of the compound to the kinase. SPR is a powerful biophysical technique that provides real-time, label-free analysis of molecular interactions, making it an excellent orthogonal method to confirm direct binding and to characterize the binding kinetics.[5]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. The target protein (EGFR kinase) is immobilized on the chip. When a compound (the analyte) flows over the surface and binds to the protein, the local refractive index changes, resulting in a measurable SPR signal. This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₐ).

Experimental Protocol:
  • Chip Preparation: Immobilize the purified, active EGFR kinase domain onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound, Gefitinib, and Erlotinib in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the analyte over the sensor chip surface and monitor the SPR response. Include a buffer-only injection for baseline subtraction.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a low pH buffer to remove the bound compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kₐ, kₑ, and Kₐ values.

Comparative Biochemical Data

CompoundPrimary Screen: ADP-Glo™ IC₅₀ (nM)Orthogonal Assay 1: SPR Kₐ (nM)
This compound 1525
Gefitinib (Comparator 1)58
Erlotinib (Comparator 2)24

Table 1: Hypothetical comparative data from biochemical assays. Lower values indicate higher potency.

The congruence between the IC₅₀ from the enzymatic assay and the Kₐ from the direct binding assay strengthens the confidence that this compound is a direct inhibitor of EGFR.

Orthogonal Assay 2 (Cellular): Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its target in the complex milieu of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA®) is an innovative method for assessing target engagement in intact cells.[5]

Principle: The binding of a ligand (the compound) to its target protein often increases the thermal stability of the protein. In a CETSA® experiment, cells are treated with the compound and then heated to a specific temperature. The amount of soluble, non-denatured target protein remaining is then quantified. An effective ligand will result in more soluble protein at higher temperatures compared to the untreated control.

Experimental Protocol:
  • Cell Treatment: Culture an EGFR-overexpressing cell line (e.g., A431) and treat with this compound or a comparator drug at a high concentration (e.g., 10 µM) for 1-2 hours. Include a DMSO control.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble EGFR in the supernatant by Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A rightward shift in the melting curve for the compound-treated cells indicates target engagement.

Orthogonal Assay 3 (Cellular): Western Blot for Phospho-EGFR

To demonstrate that the binding of our compound to EGFR has a functional consequence, we need to assess the downstream signaling pathway. Upon activation, EGFR autophosphorylates specific tyrosine residues. An effective inhibitor will block this phosphorylation.

Principle: Western blotting is a widely used technique to detect specific proteins in a sample. We can use antibodies that specifically recognize the phosphorylated form of EGFR (p-EGFR) to measure the extent of its activation.

Experimental Protocol:
  • Cell Culture and Treatment: Seed an EGFR-dependent cancer cell line (e.g., A431 or HCC827) in culture plates.[5] Starve the cells overnight and then treat with various concentrations of this compound or comparator drugs for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for p-EGFR (e.g., Tyr1068). Also, probe for total EGFR as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal. Plot the normalized p-EGFR signal against the compound concentration to determine the IC₅₀ for inhibition of phosphorylation.

Phenotypic Confirmation: Cell Proliferation (MTT Assay)

The ultimate goal of an anticancer agent is to inhibit the growth of cancer cells. A cell proliferation assay, such as the MTT assay, provides a phenotypic readout of the compound's overall cellular activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Experimental Protocol:
  • Cell Seeding: Seed an EGFR-dependent cancer cell line (e.g., HCC827) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator drugs.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Cellular Data

CompoundCellular Target Engagement (CETSA®)p-EGFR Inhibition IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
This compound Target Stabilization Observed50150
Gefitinib (Comparator 1)Target Stabilization Observed2080
Erlotinib (Comparator 2)Target Stabilization Observed1045

Table 2: Hypothetical comparative data from cell-based assays. Lower IC₅₀/GI₅₀ values indicate higher potency.

The data from these cellular assays provide a comprehensive picture. CETSA® confirms that the compound enters the cells and binds to EGFR. The p-EGFR assay demonstrates that this binding event translates into the inhibition of the kinase's signaling function. Finally, the MTT assay confirms that the inhibition of EGFR signaling leads to the desired anti-proliferative phenotype.

G cluster_0 Mechanism of Action a 2-(4-Bromophenyl)-4-chloro- 6-methylquinazoline b EGFR Kinase Domain a->b Binds to a->b Inhibits d Substrate b->d Phosphorylates c ATP c->b Binds to e Phosphorylated Substrate d->e Becomes f Downstream Signaling (e.g., MAPK, PI3K/Akt) e->f Activates g Cell Proliferation f->g Promotes

Caption: Putative mechanism of action of the compound as an EGFR inhibitor.

Conclusion

The validation of a lead compound's biological activity is a critical and multi-step process. Relying on a single assay is insufficient and can be misleading. By employing a carefully selected suite of orthogonal assays, researchers can build a robust and reliable data package. For this compound, the combination of a primary biochemical screen (ADP-Glo™), a direct binding assay (SPR), a cellular target engagement assay (CETSA®), a functional downstream signaling assay (p-EGFR Western Blot), and a phenotypic assay (MTT) provides a comprehensive validation of its putative role as an EGFR inhibitor. This rigorous approach not only confirms the compound's activity and mechanism of action but also provides the necessary confidence to advance the molecule into further stages of drug development.

References

  • Gherman, A. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4949. [Link]
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  • Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 1051-1059. [Link]
  • Lu, D., et al. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget, 6(31), 31413–31423. [Link]
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Bridging the Digital and the Biological: A Comparative Guide to Validating In Silico Predictions for 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline with In Vitro Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Experimental Validation in Drug Discovery

In the modern era of drug discovery, in silico techniques have become indispensable tools, accelerating the identification of potential therapeutic agents by computationally screening vast chemical libraries against biological targets.[1][2] This computational-first approach, leveraging methodologies like molecular docking and quantitative structure-activity relationship (QSAR) models, allows for the rapid and cost-effective prioritization of compounds before committing to resource-intensive laboratory work.[1][3] The quinazoline scaffold is a well-established pharmacophore, with numerous derivatives showing promise as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[3][4][5]

Our focus here is on the hypothetical, yet structurally representative, small molecule 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline . Based on the known activities of similar quinazoline derivatives, in silico modeling predicts this compound to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6][7] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][8]

However, a computational prediction is merely a well-informed hypothesis. The transition from a promising in silico model to a viable lead compound is fraught with challenges, as virtual environments cannot fully replicate the complex, dynamic nature of biological systems.[1] Therefore, rigorous in vitro validation is not just a subsequent step; it is a critical, self-validating system that confirms the authenticity of the computational prediction.[9] This guide provides an in-depth comparison of the in silico predictions for this compound with a suite of corroborating in vitro experimental data, offering a transparent and scientifically robust workflow for researchers in drug development.

The In Silico Prediction: Docking of this compound into the EGFR Kinase Domain

The initial hypothesis of EGFR inhibition was generated through molecular docking simulations. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][10] The strength of this interaction is estimated by a scoring function, which provides a numerical value (e.g., in kcal/mol) representing the binding affinity.

For our target compound, the in silico workflow is as follows:

cluster_insilico In Silico Prediction Workflow ligand Prepare Ligand (2-(4-Bromophenyl)-4-chloro- 6-methylquinazoline) 3D structure generation & energy minimization docking Molecular Docking (e.g., AutoDock Vina) Predict binding pose and affinity ligand->docking receptor Prepare Receptor (EGFR Kinase Domain, e.g., PDB: 1M17) Remove water, add hydrogens receptor->docking analysis Analyze Results Binding energy calculation & interaction analysis (H-bonds, hydrophobic) docking->analysis hypothesis Formulate Hypothesis Compound is a potential EGFR inhibitor analysis->hypothesis

Caption: Workflow for the in silico prediction of EGFR inhibition.

The docking analysis for this compound against the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17) yielded a promising binding energy score and predicted key interactions with amino acid residues essential for its kinase activity.[11]

Parameter Predicted Value Interpretation
Binding Affinity -9.5 kcal/molA strong predicted binding affinity, suggesting a stable interaction.
Key Interactions Hydrogen bond with Met769; Hydrophobic interactions with Val702, Lys721, Asp831Engagement with critical residues in the ATP-binding pocket, mimicking the binding of known inhibitors.[5]

This in silico data strongly suggests that this compound has the potential to act as a competitive inhibitor of EGFR. However, to substantiate this claim, we must turn to in vitro assays.

In Vitro Validation: From Enzyme to Cell

To validate the computational hypothesis, a multi-tiered in vitro approach is essential. This involves first confirming direct interaction with the molecular target (the EGFR kinase) and then assessing the downstream cellular consequences of this inhibition in a relevant cancer cell line. We have selected the A549 non-small cell lung cancer cell line for our cellular assays, as it is known to express EGFR.[12][13][14]

Tier 1: Biochemical EGFR Kinase Inhibition Assay

The most direct way to test our hypothesis is to measure the ability of the compound to inhibit the enzymatic activity of purified EGFR kinase. A common method is a luminescence-based kinase assay, which quantifies the amount of ATP consumed during the phosphorylation reaction.[15][16]

  • Reagent Preparation : Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Assay Plate Setup : To a 96-well plate, add the test compound dilutions, a positive control (a known EGFR inhibitor like Gefitinib), and a negative control (vehicle, e.g., DMSO).[11]

  • Kinase Reaction : Add a master mix containing recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP to each well to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation :

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Tier 2: Cellular Assays to Determine On-Target Effects

If our compound directly inhibits EGFR kinase, it should affect the downstream signaling pathways that regulate cell growth and survival.[3][6][17]

cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Pathways EGF EGF Ligand EGFR EGFR Receptor (Inactive Monomer) EGF->EGFR Active_EGFR Active EGFR Dimer (Autophosphorylated) EGFR->Active_EGFR Dimerization PI3K_AKT PI3K/AKT Pathway Active_EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Active_EGFR->RAS_MAPK Compound 2-(4-Bromophenyl)-4-chloro- 6-methylquinazoline Compound->Active_EGFR Inhibition Survival Cell Survival & Proliferation PI3K_AKT->Survival Apoptosis Apoptosis (Programmed Cell Death) PI3K_AKT->Apoptosis Inhibition RAS_MAPK->Survival

Caption: Simplified EGFR signaling leading to cell proliferation.

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19] Inhibition of EGFR should lead to a decrease in the proliferation of EGFR-dependent cancer cells.

  • Cell Seeding : Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of this compound for 72 hours.

  • MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[18][20]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Inhibition of survival signals from EGFR is expected to induce apoptosis (programmed cell death).[6] This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[1]

  • Cell Treatment : Treat A549 cells with this compound at concentrations around its predicted IC50 for 24-48 hours.

  • Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

  • Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The results will differentiate between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Comparative Analysis: Correlating In Silico and In Vitro Data

The ultimate goal is to determine if the in vitro data supports the in silico prediction. A successful validation would show a clear correlation between the predicted binding affinity and the observed biological activity.

Assay Metric Hypothetical Result Interpretation & Correlation
In Silico Docking Binding Affinity-9.5 kcal/molStrong predicted affinity for the EGFR kinase domain.
Biochemical Kinase Assay IC5050 nMPotent, direct inhibition of EGFR enzymatic activity. This low nanomolar value is consistent with a strong binding affinity.
Cell Viability (MTT) IC50200 nMThe compound effectively reduces cancer cell viability. The higher IC50 compared to the biochemical assay is expected, as cellular uptake, metabolism, and pathway complexities come into play.
Apoptosis Assay % Apoptotic Cells45% increase at 200 nMThe compound induces a significant level of apoptosis, consistent with the inhibition of a key cell survival pathway mediated by EGFR.

In this hypothetical scenario, the in vitro data strongly corroborates the in silico prediction. The compound directly inhibits the target enzyme at a low nanomolar concentration, and this enzymatic inhibition translates into the desired cellular outcomes of reduced viability and induced apoptosis in an EGFR-expressing cancer cell line.

Conclusion: A Self-Validating System for Drug Discovery

The journey from a computational hit to a validated lead compound is a testament to the power of integrating diverse scientific disciplines. While in silico modeling provides a powerful and efficient starting point, its predictions must be held to the high standard of experimental verification. The multi-tiered in vitro validation process described here—progressing from direct target engagement in a biochemical assay to the assessment of downstream cellular effects—forms a robust, self-validating system. Each successful experimental outcome builds confidence in the initial hypothesis, justifying the further investment of resources into lead optimization and preclinical development. This guide demonstrates that the synergy between computational prediction and empirical testing is not just best practice; it is the cornerstone of modern, efficient, and successful drug discovery.

References

  • Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro valid
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  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflamm
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  • Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. Benchchem. URL
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  • EGFR expression on cell lines. EGFR expression on A549 (A), HepG2 (B),...
  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
  • Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling p
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  • Downregulation of both EGFR and ErbB3 improves the cellular response to pemetrexed in an established pemetrexed‑resistant lung adenocarcinoma A549 cell line.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline. As a halogenated aromatic heterocyclic compound, this substance requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals. The procedures outlined herein are based on established best practices for managing hazardous chemical waste.

Core Principles: Hazard Assessment and Risk Mitigation

Potential Hazards Include:

  • Skin Irritation: May cause skin irritation upon contact[2].

  • Serious Eye Irritation: Poses a risk of serious eye damage[2].

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation[1][2].

  • Toxicity: While not fully characterized, related compounds are considered harmful if swallowed[3][4].

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Potential Hazard Description Required Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.Chemical-resistant gloves (e.g., Nitrile), lab coat.
Eye Contact Causes serious eye irritation.Safety glasses with side shields or chemical splash goggles.
Inhalation Dust or aerosol may cause respiratory irritation.Use only in a certified chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be considered[1].
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[3][5].

The Cardinal Rule: Waste Segregation

The presence of bromine and chlorine atoms classifies this compound as a halogenated organic compound . This is the single most important factor determining its disposal pathway. Halogenated wastes cannot be mixed with non-halogenated wastes because they require different disposal methods, typically high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl, HBr)[6].

Failure to segregate properly can lead to regulatory non-compliance, increased disposal costs, and potentially dangerous chemical reactions in waste containers[7].

Workflow: Waste Disposal Decision Pathway

The following diagram illustrates the critical decision point for segregating waste generated from experiments involving the title compound.

G cluster_halogenated Halogenated Waste Stream cluster_non_halogenated Non-Halogenated Waste Stream start Waste Generated (Solid, Liquid, Rinsate) decision Does the waste contain This compound or other halogenated compounds? start->decision node_yes Collect in Designated HALOGENATED Hazardous Waste Container decision->node_yes  Yes   node_no Collect in Designated NON-HALOGENATED Hazardous Waste Container decision->node_no  No   label_yes Label with 'Hazardous Waste', full chemical names, and associated hazards. node_yes->label_yes label_no Label with 'Hazardous Waste' and full chemical names. node_no->label_no

Caption: Decision workflow for proper chemical waste segregation.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safety and compliance. All steps involving the handling of the chemical or its waste must be performed inside a certified chemical fume hood[8].

Step 1: Prepare the Waste Collection Container

  • Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be made of a compatible material (e.g., polyethylene for liquids) and have a secure, threaded cap[9][10].

  • Ensure the container is in good condition and free from contamination.

Step 2: Label the Container Correctly

  • Before adding any waste, affix a hazardous waste tag to the container[7][9].

  • The label must include:

    • The words "Hazardous Waste"[8].

    • The full, unabbreviated chemical name: "this compound" and any other constituents (e.g., solvents)[6][9].

    • An accurate estimation of the concentration of each component.

    • The relevant hazard classifications (e.g., Irritant, Toxic)[7].

Step 3: Collect Waste Material

  • Solid Waste: Use a scoop or spatula to transfer the solid compound directly into a suitable, labeled, closed container for disposal[1]. Avoid creating dust.

  • Liquid Waste & Rinsates:

    • Collect all liquid waste containing the compound in the designated halogenated waste container.

    • Crucially, rinsate from decontaminating glassware with solvents (e.g., acetone) must also be collected as hazardous waste in the same container[8].

    • NEVER dispose of this compound or its solutions down the drain[1][10].

Step 4: Decontaminate and Clean

  • Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste[8].

  • Wipe down the work surface within the fume hood with appropriate cleaning materials. Dispose of contaminated wipes and absorbent pads as solid hazardous waste.

Step 5: Store the Waste Container

  • Keep the waste container tightly closed at all times, except when actively adding waste[7][9].

  • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials[7][10].

  • Ensure the container is in secondary containment to prevent spills.

Step 6: Arrange for Final Disposal

  • Once the container is nearly full (do not overfill) or when the experiment is complete, arrange for pickup through your institution's EHS office[8].

  • The final disposal will likely involve a licensed professional waste disposal service, which will use a chemical incinerator equipped with an afterburner and scrubber[1].

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses.

In Case of a Spill:

  • Alert personnel in the immediate area and, if necessary, evacuate.

  • Wearing appropriate PPE, contain the spill using inert absorbent material (e.g., sand, vermiculite)[5][7].

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container[1][7].

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately[9].

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[1][2].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[1][2].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

In all cases of exposure, show the Safety Data Sheet (or this guide, in its absence) to the attending physician[1][2].

References

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Comprehensive Safety and Handling Guide for 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following protocols are based on data from structurally similar compounds, established principles of laboratory safety, and an understanding of the reactivity of its constituent chemical moieties.

Hazard Identification and Risk Assessment

Based on the Safety Data Sheet for the closely related compound, 2-(4-bromophenyl)-4-phenylquinazoline, the primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation[1][2].

  • Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1][2].

Furthermore, organobromine compounds can present additional hazards, including potential liver and kidney toxicity upon chronic exposure[3]. The 4-chloroquinazoline moiety is known to be reactive towards nucleophiles, which necessitates careful handling to avoid unintended reactions[4][5][6].

Hazard Summary Table

Hazard StatementClassificationPrecautionary Statement
H315Causes skin irritationP264, P280, P302+P352, P332+P313
H319Causes serious eye irritationP280, P305+P351+P338, P337+P313
H335May cause respiratory irritationP261, P271, P304+P340, P312

This data is extrapolated from the MSDS of 2-(4-bromophenyl)-4-phenylquinazoline.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of PPE should be based on the specific laboratory operation being performed.

PPE Selection Guide

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and TransferChemical safety goggles with a complete sealNitrile gloves (double-gloving recommended)Flame-resistant laboratory coatN95 respirator if not in a fume hood
Solution PreparationGoggles and face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a lab coatNot required if performed in a fume hood
Reaction Setup/WorkupGoggles and face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a lab coatNot required if performed in a fume hood
Spill CleanupGoggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsHalf-mask respirator with organic vapor/acid gas cartridges

Causality Behind PPE Choices:

  • Eye and Face Protection: Due to the severe eye irritation potential, chemical safety goggles are the minimum requirement. A face shield provides additional protection against splashes during solution preparation and reaction workups[7][8].

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is a best practice to prevent exposure from a single glove failure, especially when handling a potentially hazardous compound for which specific permeation data is unavailable[9].

  • Body Protection: A flame-resistant lab coat is standard laboratory practice. A chemical-resistant apron provides an additional barrier against spills of corrosive or irritating solutions[9].

  • Respiratory Protection: Handling the solid powder can generate dust that may cause respiratory irritation. Therefore, weighing and transfer operations should be conducted in a chemical fume hood. If a fume hood is not available, an N95 respirator is necessary to prevent inhalation of airborne particles[8][10].

Operational and Handling Plan

A systematic approach to handling this compound from receipt to disposal is critical for ensuring laboratory safety.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly-closed, clearly labeled container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible substances such as strong oxidizing agents, strong bases, and nucleophiles to prevent unintended reactions[11]. The 4-chloroquinazoline moiety is susceptible to nucleophilic attack[4][5][6].

Weighing and Transfer
  • All weighing and transfers of the solid compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation[7].

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Clean any residual powder from the spatula and weighing area with a solvent-moistened wipe.

Solution Preparation
  • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

Reaction Monitoring and Work-up
  • Conduct all reactions in a well-ventilated fume hood.

  • Use appropriate glassware and ensure all connections are secure.

  • Quench reactions carefully, especially if there is a possibility of unreacted starting material.

Workflow for Handling this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal Receive Receive and Inspect Store Store in a Cool, Dry, Ventilated Area Receive->Store Weigh Weigh in Fume Hood Store->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Setup Reaction Setup in Fume Hood Dissolve->Setup Monitor Monitor Reaction Setup->Monitor Workup Reaction Work-up Monitor->Workup Collect Collect Waste Workup->Collect Label Label Waste Container Collect->Label Dispose Dispose via Certified Vendor Label->Dispose

Caption: Workflow from receipt to disposal of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Spill Response
  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a solvent-moistened wipe.

  • Small Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of the waste through a certified hazardous waste disposal company, following all local, state, and federal regulations[11][12].

References

  • Update of the risk assessment of brominated phenols and their derivatives in food - PMC. (Source: EFSA Journal) [Link]
  • Reaction of 4-chloroquinazolines (C) with different amines leading to... - ResearchGate.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (Source: Royal Society of Chemistry) [Link]
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.
  • SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific) [Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (Source: Provista) [Link]
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (Source: Centers for Disease Control and Prevention) [Link]
  • Personal Protective Equipment Selection Guide. (Source: University of Arizona) [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-4-chloro-6-methylquinazoline
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Reactant of Route 2
2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.